Fispemifene
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
selective estrogen receptor modulator; structure in first source
Properties
IUPAC Name |
2-[2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClO3/c27-16-15-25(21-7-3-1-4-8-21)26(22-9-5-2-6-10-22)23-11-13-24(14-12-23)30-20-19-29-18-17-28/h1-14,28H,15-20H2/b26-25- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZTZAQIKKGTDB-QPLCGJKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCOCCO)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCOCCO)/CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870330 | |
| Record name | Fispemifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341524-89-8 | |
| Record name | Fispemifene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=341524-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fispemifene [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0341524898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fispemifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06640 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fispemifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fispemifene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VZ2833V08 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fispemifene's Mechanism of Action in Prostate Tissue: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fispemifene is a selective estrogen receptor modulator (SERM) that has demonstrated both anti-estrogenic and anti-inflammatory properties within prostate tissue. As a nonsteroidal triphenylethylene compound, its mechanism of action is of significant interest for potential therapeutic applications in prostatic diseases, including benign prostatic hyperplasia (BPH) and chronic nonbacterial prostatitis. This guide provides a comprehensive overview of the core mechanisms of this compound in the prostate, supported by available preclinical data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Core Mechanism of Action in Prostate Tissue
This compound's primary mechanism of action in the prostate is centered on its function as a SERM. It exhibits tissue-selective estrogen receptor agonist and antagonist activity. In the context of the prostate, it primarily acts as an estrogen antagonist.
Antiestrogenic Effects
Estrogens are known to play a role in the pathophysiology of the prostate. This compound counters these effects through several key actions:
-
Receptor Modulation: this compound competitively binds to estrogen receptors (ERs), likely both ERα and ERβ, which are present in prostatic stromal and epithelial cells. This binding prevents endogenous estrogens from activating these receptors.
-
Downregulation of Estrogen-Induced Genes: A primary consequence of fispememifene's antiestrogenic activity is the blockage of estrogen-induced gene expression. Notably, it has been shown to inhibit the expression of progesterone receptor (PR) and Fos-related antigen 2 (Fra2) in the acinar epithelium of the dorsolateral prostate[1][2]. PR and Fra2 are well-established markers of estrogenic action in this tissue.
-
Systemic Hormonal Regulation: this compound also exerts systemic antiestrogenic effects that can indirectly influence the prostate. It has been observed to decrease serum prolactin concentrations and reduce the relative weights of the seminal vesicles and pituitary glands, further indicating its role as an estrogen antagonist[1][2].
Anti-inflammatory Effects
Chronic inflammation is a key contributor to the pathogenesis of various prostatic diseases. This compound has demonstrated significant anti-inflammatory activity within the prostate:
-
Reduction of Glandular Inflammation: In a Noble rat model of chronic nonbacterial prostatitis, this compound significantly attenuated the glandular form of inflammation. This was evidenced by a marked decrease in the number of acini containing intraluminal neutrophils[1].
-
Modulation of Inflammatory Infiltrates: The anti-inflammatory action also extends to a reduction in perivascular and stromal inflammatory infiltrates.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical studies on this compound. It is important to note that specific binding affinities (Ki or IC50 values) of this compound for ERα and ERβ in prostate tissue are not publicly available in the reviewed literature.
Table 1: Effects of this compound on Organ Weights and Serum Prolactin in a 3-Week Antiestrogenicity Study in Rats
| Treatment Group | Dose (mg/kg/day) | Relative Seminal Vesicle Weight (% of Control) | Relative Pituitary Gland Weight (% of Control) | Serum Prolactin (ng/mL) |
| Castrated + E2 (Control) | - | 100 | 100 | ~12 |
| This compound | 3 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| This compound | 10 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| This compound | 30 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Note: The original source provides graphical data with statistical significance noted. This table represents a qualitative summary of those findings. Specific numerical values for percentage reduction are not provided in the source material.
Table 2: Anti-inflammatory Effects of this compound in a Rat Model of Chronic Nonbacterial Prostatitis
| Parameter | Observation with this compound Treatment |
| Number of Acini with Intraluminal Neutrophils | Significantly decreased |
| Perivascular and Stromal Infiltrates | Reduced |
| Aggressiveness of Inflammation | Attenuated |
Signaling Pathways
The precise downstream signaling pathways modulated by this compound in prostate tissue have not been fully elucidated in the available literature. However, based on its established anti-estrogenic mechanism, a hypothesized signaling pathway can be depicted. There is currently no direct evidence from the reviewed studies to suggest that this compound directly modulates the NF-κB or specific apoptosis-related signaling pathways (e.g., involving Bcl-2 or Bax) in the prostate.
Caption: Hypothesized anti-estrogenic action of this compound.
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies evaluating this compound's effects on prostate tissue.
Animal Model: Noble Rat Model of Chronic Nonbacterial Prostatitis
A validated animal model using Noble rats was utilized to induce chronic nonbacterial prostatitis with histological features similar to human prostatitis.
-
Animals: Adult male Noble rats.
-
Induction of Prostatitis: The model involves hormonal manipulation to create a decreased androgen-to-estrogen ratio, which is known to induce prostatic inflammation. This is typically achieved through a combination of castration and supplementation with testosterone and estradiol.
-
Treatment: this compound, dissolved in a suitable vehicle such as corn oil, is administered orally to the treatment groups at varying dosages (e.g., 3, 10, and 30 mg/kg/day). Control groups receive the vehicle alone.
-
Duration: The treatment period in the cited studies was 3 weeks.
Immunohistochemistry for Progesterone Receptor (PR) and Fos-related antigen 2 (Fra2)
Immunohistochemistry (IHC) was used to assess the expression of PR and Fra2 in the dorsolateral prostate lobes. The following is a generalized protocol based on standard IHC procedures and the information available.
-
Tissue Preparation:
-
Prostate tissues are dissected and fixed in 10% neutral buffered formalin.
-
Tissues are then processed and embedded in paraffin.
-
5-μm thick sections are cut and mounted on slides.
-
-
Deparaffinization and Rehydration:
-
Slides are deparaffinized using xylene or a xylene substitute.
-
Sections are rehydrated through a graded series of ethanol solutions and finally in distilled water.
-
-
Antigen Retrieval:
-
Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer (pH 6.0) and heating in a microwave or pressure cooker.
-
-
Staining Procedure:
-
Endogenous peroxidase activity is blocked using a hydrogen peroxide solution.
-
Non-specific binding is blocked with a serum-based blocking solution.
-
Sections are incubated with primary antibodies against PR and Fra2 (specific antibody clones and dilutions would be as per the original study's unpublished details).
-
A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Sections are counterstained with hematoxylin to visualize cell nuclei.
-
-
Analysis: The staining intensity and percentage of positive cells in the acinar epithelium are evaluated microscopically.
Assessment of Prostatic Inflammation
The severity of prostatic inflammation is assessed histologically from hematoxylin and eosin (H&E) stained prostate sections.
-
Parameters Evaluated:
-
Perivascular and stromal infiltrates: The presence and density of inflammatory cells in the connective tissue surrounding blood vessels and within the stroma are scored.
-
Number of inflamed acini: The number of prostatic acini containing intraluminal inflammatory cells (primarily neutrophils) is counted.
-
Aggressiveness of inflammation: This is determined by the relationship of lymphocytes to the acinar epithelium, including the extent of epithelial disruption by inflammatory cells.
-
-
Scoring System: A semi-quantitative scoring system is often used to grade the severity of inflammation based on the extent and density of inflammatory infiltrates.
Caption: Workflow of preclinical evaluation of this compound.
Conclusion
This compound exerts its effects on prostate tissue primarily through its anti-estrogenic and anti-inflammatory activities. By acting as a selective estrogen receptor modulator, it blocks the pro-proliferative and pro-inflammatory effects of estrogens in the prostate. Preclinical evidence strongly supports its ability to reduce estrogen-dependent gene expression and attenuate glandular inflammation.
While the foundational mechanism of action is established, further research is required to provide a more detailed molecular understanding. Specifically, the determination of this compound's binding affinities for ERα and ERβ in prostate tissue, and the elucidation of its impact on downstream signaling cascades, such as the NF-κB and apoptosis pathways, would provide valuable insights for its continued development and potential clinical application in prostatic diseases.
References
- 1. Frontiers | Preclinical models and evaluation criteria of prostatitis [frontiersin.org]
- 2. This compound [Z-2-{2-[4-(4-chloro-1,2-diphenylbut-1-enyl)-phenoxy]ethoxy}-ethanol], a novel selective estrogen receptor modulator, attenuates glandular inflammation in an animal model of chronic nonbacterial prostatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Fispemifene: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of a Novel Selective Estrogen Receptor Modulator
Foreword: Fispemifene, a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group, has been a subject of scientific inquiry for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, consolidating available preclinical and clinical data, outlining detailed experimental methodologies, and visualizing key biological pathways. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of SERMs and related endocrine therapeutics.
Core Compound Profile
This compound, with the chemical formula C₂₆H₂₇ClO₃, was developed by QuatRx Pharmaceuticals.[1] It reached Phase II clinical trials for the treatment of male hypogonadism but was ultimately discontinued.[1] Despite its discontinuation for this indication, the existing body of research provides valuable insights into its mechanism of action and potential effects.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₂₇ClO₃ |
| Molecular Weight | 422.94 g/mol |
| Chemical Name | 2-{2-[4-(4-chloro-1,2-diphenylbut-1-enyl)phenoxy]ethoxy}ethanol |
| Group | Triphenylethylene |
Mechanism of Action: A Selective Estrogen Receptor Modulator
As a SERM, this compound exhibits tissue-selective estrogen receptor agonist and antagonist activity. This dual functionality is contingent on the specific estrogen receptor subtype (ERα or ERβ) present in a given tissue, the expression levels of co-activator and co-repressor proteins, and the conformational changes induced in the estrogen receptor upon ligand binding. The selective nature of SERMs allows for targeted therapeutic effects, aiming to elicit beneficial estrogenic actions in some tissues while blocking detrimental effects in others.
Estrogen Receptor Binding
Downstream Signaling Pathways
The binding of this compound to an estrogen receptor initiates a cascade of molecular events that ultimately modulate gene expression. The specific downstream signaling pathways are tissue-dependent and influenced by the cellular context.
Classical Genomic Pathway: In this pathway, the this compound-ER complex translocates to the nucleus and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. The recruitment of either co-activator or co-repressor proteins to this complex determines whether this compound acts as an agonist or an antagonist.
Non-Genomic Signaling: this compound may also elicit rapid, non-genomic effects by interacting with membrane-associated estrogen receptors, leading to the activation of intracellular signaling cascades such as the MAPK/ERK and PI3K/AKT pathways.
Figure 1: Generalized signaling pathway for a Selective Estrogen Receptor Modulator (SERM) like this compound.
Preclinical Data
A key preclinical study investigated the anti-inflammatory and antiestrogenic effects of this compound in a Noble rat model of chronic nonbacterial prostatitis. This study provides the most detailed quantitative data currently available for this compound.
Anti-inflammatory and Antiestrogenic Effects in a Rat Prostatitis Model
In this study, this compound demonstrated both anti-inflammatory and antiestrogenic actions in the prostate of rats with hormonally induced nonbacterial prostatitis.
Table 2: Effects of this compound on Prostatic Inflammation and Estrogenic Endpoints in a Rat Model
| Parameter | Control (Castrated + DHT + E₂) | This compound (10 mg/kg) | This compound (30 mg/kg) | Tamoxifen (1 mg/kg) |
| Inflamed Acini (%) | 35.2 ± 10.5 | 18.9 ± 8.7 | 12.5 ± 5.6** | 15.8 ± 7.4 |
| PR-positive Nuclei (%) | 38.4 ± 12.1 | 10.2 ± 5.3 | 5.8 ± 3.1 | 8.9 ± 4.5 |
| Fra2-positive Nuclei (%) | 45.6 ± 13.5 | 15.3 ± 6.8 | 9.7 ± 4.2 | 12.4 ± 5.9 |
| Serum Prolactin (ng/mL) | 25.8 ± 8.9 | 12.4 ± 4.5 | 8.9 ± 3.1 | 10.1 ± 3.8 |
| Relative Seminal Vesicle Weight (mg/g) | 1.25 ± 0.28 | 0.89 ± 0.19* | 0.65 ± 0.15 | 0.78 ± 0.17 |
| Relative Pituitary Gland Weight (mg/g) | 0.045 ± 0.008 | 0.031 ± 0.006 | 0.025 ± 0.005 | 0.028 ± 0.005 |
| *p < 0.05, **p < 0.01, ***p < 0.001 vs. Control. Data are presented as mean ± SD. |
Clinical Trial Data
This compound underwent Phase II clinical trials for the treatment of male hypogonadism and associated conditions. While detailed quantitative results from these trials are not extensively published, the trial designs and primary endpoints offer insight into the intended clinical application of the compound.
Table 3: Overview of this compound Phase II Clinical Trials
| Trial Identifier | Indication | Treatment Arms | Primary Endpoints | Status |
| NCT00415571 | Erectile Dysfunction in Hypogonadal Men Unresponsive to PDE5 Inhibitors | This compound 300 mg vs. Placebo | Change in IIEF Erectile Function Domain Score, Change in Total Testosterone Levels | Completed |
| NCT01061970 | Hypogonadism in Men with COPD on Glucocorticoid Therapy | This compound vs. Placebo | Safety and Efficacy | Completed |
| NCT02443090 | Sexual Dysfunction in Hypogonadal Men | This compound vs. Placebo | Safety and Efficacy | Unknown Status |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of SERMs like this compound.
In Vivo Model of Chronic Nonbacterial Prostatitis
Objective: To assess the anti-inflammatory and antiestrogenic effects of a test compound in a hormonally induced model of prostatitis.
Animal Model: Adult male Noble rats.
Procedure:
-
Castrate adult male rats and allow a 2-week recovery period.
-
Implant subcutaneous silastic capsules containing testosterone and estradiol to induce a hormonal milieu mimicking that of aging men.
-
Administer the test compound (e.g., this compound) or vehicle control daily via oral gavage for a specified duration (e.g., 3 weeks).
-
At the end of the treatment period, collect blood samples for hormone analysis (e.g., prolactin).
-
Euthanize the animals and harvest the prostate, seminal vesicles, and pituitary gland for weight measurement and histological analysis.
-
For histological analysis, fix tissues in formalin, embed in paraffin, and section.
-
Perform immunohistochemical staining for markers of estrogen action, such as Progesterone Receptor (PR) and Fos-related antigen 2 (Fra2).
-
Quantify the degree of inflammation by counting inflamed acini and inflammatory cell infiltrates.
-
Quantify the expression of estrogenic markers by counting immunopositive nuclei.
References
Fispemifene: A Technical Whitepaper on its Anti-inflammatory and Antiestrogenic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fispemifene (Z-2-{2-[4-(4-chloro-1,2-diphenylbut-1-enyl)phenoxy]ethoxy}-ethanol), a novel selective estrogen receptor modulator (SERM), has demonstrated both anti-inflammatory and antiestrogenic properties in preclinical models. This technical guide provides a comprehensive overview of the existing research on this compound, with a focus on its therapeutic potential for conditions involving hormonal and inflammatory components, such as chronic nonbacterial prostatitis. This document summarizes the quantitative data from key studies, details the experimental protocols used to elicit these findings, and visualizes the proposed signaling pathways through which this compound exerts its effects. While the clinical development of this compound for other indications was discontinued, the preclinical data on its anti-inflammatory and antiestrogenic actions present a valuable case study for the development of SERMs in inflammation-related pathologies.
Introduction
This compound is a nonsteroidal SERM belonging to the triphenylethylene group.[1] Like other SERMs, it is designed to exert tissue-specific estrogenic and antiestrogenic effects.[2] The primary focus of this whitepaper is the significant preclinical evidence suggesting that this compound possesses both anti-inflammatory and antiestrogenic capabilities, particularly within the prostate gland.[3][4][5] A key study by Yatkin et al. (2008) established the dual action of this compound in a Noble rat model of chronic nonbacterial prostatitis, a condition with an inflammatory etiology that is influenced by the hormonal milieu. This document will delve into the specifics of this research to provide a technical foundation for understanding this compound's mechanism of action.
Antiestrogenic Properties of this compound
The antiestrogenic activity of this compound has been primarily characterized by its ability to counteract the effects of estrogen in a preclinical model of hormonally-induced prostatic inflammation. The primary mechanism of action for SERMs involves binding to estrogen receptors (ERα and ERβ) and modulating the transcription of estrogen-responsive genes.
Quantitative Data: In Vivo Antiestrogenic Effects
The antiestrogenic effects of this compound were assessed in a 3-week study using castrated Noble rats treated with estradiol to induce estrogenic effects. This compound was administered at doses of 3, 10, and 30 mg/kg/day. The key findings are summarized in the table below.
| Parameter | Treatment Group | Result | p-value |
| Serum Prolactin Concentration | Castrated + Estradiol (Control) | Elevated | |
| Castrated + Estradiol + this compound (30 mg/kg/day) | Significantly decreased compared to control | < 0.001 | |
| Relative Seminal Vesicle Weight | Castrated + Estradiol (Control) | Increased | |
| Castrated + Estradiol + this compound (30 mg/kg/day) | Significantly decreased compared to control | < 0.001 | |
| Relative Pituitary Gland Weight | Castrated + Estradiol (Control) | Increased | |
| Castrated + Estradiol + this compound (30 mg/kg/day) | Significantly decreased compared to control | < 0.001 | |
| Progesterone Receptor (PR) Expression in Dorsolateral Prostate (DLP) | Castrated + Estradiol (Control) | Upregulated | |
| Castrated + Estradiol + this compound (30 mg/kg/day) | Expression blocked | < 0.001 | |
| Fos-related antigen 2 (Fra2) Expression in DLP | Castrated + Estradiol (Control) | Upregulated | |
| Castrated + Estradiol + this compound (30 mg/kg/day) | Expression blocked | < 0.01 |
Data extracted from Yatkin et al., 2008.
Proposed Signaling Pathway for Antiestrogenic Action
The antiestrogenic effects of this compound are mediated through its interaction with estrogen receptors, leading to the modulation of gene expression. The following diagram illustrates the proposed signaling pathway.
Anti-inflammatory Properties of this compound
This compound has shown significant anti-inflammatory effects in a preclinical model of chronic nonbacterial prostatitis. These effects are likely a downstream consequence of its antiestrogenic activity in the prostate, as estrogen is known to have pro-inflammatory effects in this tissue.
Quantitative Data: In Vivo Anti-inflammatory Effects
The anti-inflammatory efficacy of this compound was evaluated in a 3-week study in a rat model of chronic nonbacterial prostatitis induced by a combination of testosterone and estradiol.
| Parameter | Treatment Group | Result | p-value |
| Glandular Inflammation in Dorsolateral Prostate (DLP) | Control (Hormone-treated) | Severe inflammation | |
| This compound (3 mg/kg/day) | Significant attenuation of inflammation | < 0.05 | |
| This compound (10 mg/kg/day) | Significant attenuation of inflammation | < 0.01 | |
| This compound (30 mg/kg/day) | Significant attenuation of inflammation | < 0.001 | |
| Number of Acini with Intraluminal Neutrophils in DLP | Control (Hormone-treated) | High number | |
| This compound (30 mg/kg/day) | Significantly decreased | < 0.001 |
Data extracted from Yatkin et al., 2008.
Proposed Signaling Pathway for Anti-inflammatory Action
The anti-inflammatory effects of this compound in the prostate are thought to be mediated by its antiestrogenic action, which in turn reduces the expression of pro-inflammatory mediators. The following diagram illustrates this proposed pathway.
Experimental Protocols
The following protocols are based on the methodologies described in the key preclinical study by Yatkin et al. (2008).
Animal Model for Chronic Nonbacterial Prostatitis
-
Animals: Adult male Noble rats.
-
Hormonal Treatment: Animals are castrated and implanted with silastic capsules containing testosterone and 17β-estradiol to create a hormonal milieu that induces prostatic inflammation.
-
This compound Administration: this compound is administered daily by oral gavage at the desired doses (e.g., 3, 10, 30 mg/kg).
-
Duration: The study duration is typically 3 to 18 weeks to allow for the development of chronic inflammation.
-
Tissue Collection: At the end of the study, animals are euthanized, and the dorsolateral prostate (DLP) is dissected for histological and immunohistochemical analysis. Blood samples are also collected for hormone and cytokine analysis.
Assessment of Prostatic Inflammation
-
Histology: The DLP is fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with hematoxylin and eosin.
-
Inflammation Scoring: Inflammation is assessed by counting perivascular and stromal inflammatory infiltrates and the number of inflamed acini. The aggressiveness of inflammation is evaluated based on the proximity of lymphocytes to the acinar epithelium.
-
Immunohistochemistry: Immunohistochemical staining is performed for markers of estrogen action, such as progesterone receptor (PR) and Fos-related antigen 2 (Fra2).
Experimental Workflow Diagram
Discussion and Future Directions
The preclinical data on this compound strongly suggest a dual anti-inflammatory and antiestrogenic role in the prostate. This dual activity makes it an interesting compound for studying the interplay between hormonal signaling and inflammation. The anti-inflammatory effects appear to be a consequence of its ability to antagonize estrogen receptors in the prostate, thereby reducing the expression of pro-inflammatory mediators.
While the development of this compound has been discontinued, the findings from these preclinical studies provide a strong rationale for exploring the therapeutic potential of SERMs in other inflammatory conditions where estrogen signaling is implicated. Future research in this area could focus on:
-
In vitro characterization: Determining the binding affinities (Ki) of this compound for ERα and ERβ and its IC50 values for the inhibition of pro-inflammatory cytokine production in relevant cell lines (e.g., macrophage-like cells, prostatic epithelial cells).
-
Mechanism of action: Investigating the direct effects of this compound on key inflammatory signaling pathways, such as the NF-κB pathway, and its impact on the synthesis of prostaglandins.
-
Development of novel SERMs: Using the structure-activity relationships of this compound and other SERMs to design new compounds with optimized anti-inflammatory and tissue-selective antiestrogenic profiles.
Conclusion
This compound has demonstrated significant anti-inflammatory and antiestrogenic properties in a preclinical model of chronic nonbacterial prostatitis. Its ability to attenuate glandular inflammation and block estrogen-induced gene expression highlights the potential of SERMs as a therapeutic class for inflammation-driven, hormone-sensitive conditions. Although this compound itself is not being pursued for clinical use, the data presented in this whitepaper provide a valuable technical foundation for researchers and drug development professionals interested in the intersection of endocrine modulation and inflammation. Further exploration of the mechanisms underlying the anti-inflammatory effects of SERMs could lead to the development of novel therapies for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound [Z-2-{2-[4-(4-chloro-1,2-diphenylbut-1-enyl)-phenoxy]ethoxy}-ethanol], a novel selective estrogen receptor modulator, attenuates glandular inflammation in an animal model of chronic nonbacterial prostatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Chemical structure and synthesis of Fispemifene from ospemifene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical relationship between ospemifene and its derivative, fispemifene. It details their respective chemical structures and outlines a synthetic pathway for the conversion of ospemifene to this compound. This document includes detailed experimental protocols derived from patent literature and established chemical methodologies. Furthermore, it presents available quantitative data for ospemifene and discusses the mechanism of action of these selective estrogen receptor modulators (SERMs) with illustrative signaling pathway diagrams.
Chemical Structures
Ospemifene and this compound are structurally related triphenylethylene compounds. The core structural difference lies in the terminal alcohol moiety of the ether side chain.
Ospemifene is chemically designated as 2-(4-((Z)-4-chloro-1,2-diphenylbut-1-enyl)phenoxy)ethanol[1]. Its chemical structure is characterized by a hydroxyethyl ether group attached to the phenol ring.
This compound , on the other hand, is 2-[2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethoxy]ethanol[2]. It possesses a longer diethylene glycol ether side chain, terminating in a hydroxyl group.
| Compound | Chemical Formula | IUPAC Name |
| Ospemifene | C24H23ClO2 | 2-(4-((Z)-4-chloro-1,2-diphenylbut-1-enyl)phenoxy)ethanol |
| This compound | C26H27ClO3 | 2-[2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethoxy]ethanol |
Synthesis of this compound from Ospemifene
The synthesis of this compound from ospemifene can be achieved through a two-step process involving an initial alkylation of the hydroxyl group of ospemifene, followed by the reduction of the resulting ester intermediate. This methodology is principally derived from patent literature describing this conversion.
Synthesis Workflow
The overall synthetic scheme is presented below. Ospemifene is first reacted with an halo-ester, such as ethyl bromoacetate, to form an ester intermediate. This intermediate is then reduced, for example with lithium aluminum hydride, to yield this compound.
Experimental Protocols
The following protocols are based on the procedures outlined in patent WO2008099060A2 and general laboratory practices for similar chemical transformations.
Step 1: Alkylation of Ospemifene
This step involves the Williamson ether synthesis, where the alcohol of ospemifene is deprotonated to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
-
Materials:
-
Ospemifene
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Ethyl bromoacetate
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve ospemifene in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Carefully add sodium hydride (a slight molar excess) portion-wise to the stirred solution at room temperature. Hydrogen gas will be evolved.
-
Stir the mixture at room temperature for approximately one hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add ethyl bromoacetate (in molar excess) to the cooled mixture.
-
Allow the reaction to proceed at 0-5°C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cautiously quench the reaction by the slow addition of water or saturated aqueous ammonium chloride solution.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester intermediate: {2-[4-(4-Chloro-1,2-diphenyl-but-1-enyl)-phenoxy]-ethoxy}-acetic acid ethyl ester.
-
The crude product may be purified by column chromatography if necessary.
-
Step 2: Reduction of the Ester Intermediate
This step utilizes a powerful reducing agent to convert the ester functional group to a primary alcohol.
-
Materials:
-
{2-[4-(4-Chloro-1,2-diphenyl-but-1-enyl)-phenoxy]-ethoxy}-acetic acid ethyl ester (from Step 1)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Aluminum Hydride (LiAlH4)
-
Saturated aqueous ammonium chloride solution
-
Toluene
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Under an inert atmosphere, dissolve the crude ester intermediate in anhydrous THF in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Carefully add lithium aluminum hydride portion-wise to the stirred solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). Alternatively, as stated in the patent, quench with saturated aqueous ammonium chloride solution.
-
Filter the resulting precipitate and wash it with THF or toluene.
-
Extract the filtrate with toluene.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude this compound.
-
The final product can be purified by flash chromatography.
-
Comparative Data
| Parameter | Ospemifene | This compound |
| Receptor Binding Affinity (IC50) | ERα: 0.8 µM, ERβ: 1.7 µM[3] | Data not publicly available |
| Pharmacokinetics (Human) | Tmax: ~2-2.5 hoursTerminal half-life: ~26 hoursMetabolism: Primarily via CYP3A4, CYP2C9, and CYP2C19[3] | Data not publicly available |
| Clinical Development Status | Approved for medical use | Development discontinued after Phase II trials[4] |
Mechanism of Action and Signaling Pathways
Both ospemifene and this compound are classified as Selective Estrogen Receptor Modulators (SERMs). SERMs exhibit tissue-specific estrogen agonist or antagonist effects. This differential activity is attributed to the specific conformation the estrogen receptor (ER) adopts upon ligand binding, which in turn dictates the recruitment of co-activator or co-repressor proteins, leading to tissue-specific gene regulation.
The primary targets of these compounds are the estrogen receptors alpha (ERα) and beta (ERβ). The signaling pathways initiated by the activation of these receptors can be broadly categorized into genomic and non-genomic pathways.
Genomic Estrogen Receptor Signaling
The classical genomic pathway involves the binding of the SERM-ER complex to Estrogen Response Elements (EREs) in the DNA, leading to the transcription of target genes. An alternative genomic pathway involves the SERM-ER complex interacting with other transcription factors to modulate gene expression.
Non-Genomic Estrogen Receptor Signaling
Non-genomic actions are more rapid and are initiated by ERs located at the plasma membrane or within the cytoplasm. These pathways involve the activation of various protein kinase cascades, such as the MAPK/ERK and PI3K/Akt pathways, leading to downstream cellular effects.
References
Fispemifene and Male Hypogonadism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fispemifene is a selective estrogen receptor modulator (SERM) that has been investigated for the treatment of male hypogonadism. As an orally administered, non-steroidal compound, it presents a potential alternative to traditional testosterone replacement therapy. This technical guide provides a comprehensive overview of the available data on this compound's effects on the male endocrine system, with a focus on its mechanism of action, clinical trial data, and the experimental protocols utilized in its evaluation.
Mechanism of Action
This compound functions as an estrogen antagonist at the level of the hypothalamus and pituitary gland. In the male hypothalamic-pituitary-gonadal (HPG) axis, estradiol, which is aromatized from testosterone, exerts negative feedback on the hypothalamus, suppressing the release of gonadotropin-releasing hormone (GnRH). This, in turn, reduces the pituitary's secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
By blocking the estrogen receptors in the hypothalamus and pituitary, this compound is believed to interrupt this negative feedback loop.[1] This interruption leads to an increased release of LH and FSH.[1] The elevated LH levels then stimulate the Leydig cells in the testes to produce more testosterone, while FSH acts on Sertoli cells to support spermatogenesis. This mechanism of action allows for the restoration of endogenous testosterone production.
Clinical Trial Data
Hormonal Response to this compound
The following table summarizes the changes in key hormone levels observed in a Phase 2, randomized, double-blind, placebo-controlled study involving men with secondary hypogonadism.
| Treatment Group | N | Mean Baseline Total Testosterone (ng/dL) | Mean Change from Baseline in Total Testosterone (ng/dL) | Percent Increase in Total Testosterone from Baseline |
| Placebo | - | - | 28.3 | 14% |
| This compound 100 mg | - | - | - | 60% |
| This compound 200 mg | - | - | - | 60% |
| This compound 300 mg | - | - | 196.5 | 78% |
Data from QuatRx Pharmaceuticals Press Release. Specific baseline values and the number of participants per group were not detailed in the available public information.
The study reported that in all this compound dose groups, the mean testosterone level increased into the normal physiological range.
Effects on Sperm Parameters
Detailed quantitative data on the effects of this compound on sperm parameters (concentration, motility, and morphology) from the aforementioned clinical trials have not been made publicly available. As SERMs like clomiphene citrate have been shown to impact spermatogenesis, this remains a critical area for which further data is required for a complete understanding of this compound's profile.[1][2][3]
Experimental Protocols
While the specific, detailed protocols from the this compound clinical trials are not published, this section outlines the standard methodologies expected to have been employed for the key assessments based on general clinical trial practices and regulatory guidelines.
Study Design (Based on NCT02443090)
The clinical trial NCT02443090 provides a representative example of the study design used to evaluate this compound.
-
Study Type: Randomized, double-blind, placebo-controlled, parallel-arm study.
-
Inclusion Criteria: Confirmed diagnosis of secondary hypogonadism (low testosterone with low or normal LH/FSH levels).
-
Exclusion Criteria: Primary hypogonadism, history of prostate or breast cancer, and use of other medications known to alter the HPG axis.
-
Intervention: Oral administration of this compound at varying doses or a matching placebo.
-
Primary Outcome Measures: Changes in serum testosterone levels and assessment of sexual side effects using patient-reported outcome (PRO) endpoints.
Measurement of Hormonal Parameters
-
Sample Collection: Blood samples for hormonal analysis are typically collected in the morning (e.g., before 10:00 AM) to account for the diurnal variation of testosterone levels.
-
Analytes: Serum total testosterone, free testosterone, LH, FSH, and estradiol.
-
Assay Methodology: Immunoassays, such as enzyme-linked immunosorbent assays (ELISA) or chemiluminescence immunoassays (CLIA), are standard methods for quantifying serum hormone levels in clinical trials. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) may be used for more precise testosterone measurement.
Semen Analysis
Standard semen analysis would be conducted according to the World Health Organization (WHO) guidelines.
-
Sample Collection: Semen samples are collected via masturbation after a period of sexual abstinence (typically 2-7 days).
-
Macroscopic Examination: Assessment of semen volume, pH, liquefaction time, and viscosity.
-
Microscopic Examination:
-
Sperm Concentration: Determined using a hemocytometer (e.g., Makler or Neubauer chamber).
-
Sperm Motility: Assessed as progressive, non-progressive, or immotile.
-
Sperm Morphology: Evaluated based on strict criteria (e.g., Kruger's criteria), examining the head, midpiece, and tail of the sperm.
-
Conclusion and Future Directions
The available data suggest that this compound effectively increases endogenous testosterone production in men with secondary hypogonadism by modulating the hypothalamic-pituitary-gonadal axis. The hormonal response appears to be dose-dependent. However, a significant gap in the publicly available data exists concerning the effects of this compound on spermatogenesis. For a comprehensive assessment of its clinical utility and to position it as a viable alternative to testosterone therapy, particularly for men who wish to preserve fertility, detailed results from its clinical trials, including the complete hormonal profile and semen analysis, are necessary. Future research and publications should aim to address these missing data points to allow for a thorough evaluation by the scientific and medical communities.
References
- 1. Clomiphene citrate improves sperm parameters in infertile men with idiopathic oligoasthenozoospermia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness of Pharmacological Intervention Among Men with Infertility: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Preclinical Pharmacology of Fispemifene: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The clinical development of Fispemifene was discontinued after Phase II trials. Consequently, a comprehensive public record of its preclinical data is not available. This guide summarizes the known preclinical pharmacology of this compound based on accessible scientific literature and provides a framework for understanding its preclinical evaluation by incorporating general principles and methodologies relevant to Selective Estrogen Receptor Modulators (SERMs).
Executive Summary
This compound (formerly HM-101) is a nonsteroidal, triphenylethylene-based Selective Estrogen Receptor Modulator (SERM) that was under development for the treatment of male hypogonadism.[1] Its development was halted after Phase II clinical trials failed to meet primary efficacy endpoints.[1] Preclinical studies demonstrated that this compound possesses both anti-inflammatory and antiestrogenic properties.[2][3] The primary preclinical model used to characterize its activity was the Noble rat model of chronic nonbacterial prostatitis.[2] While specific quantitative data on binding affinities, pharmacokinetics, and toxicology are not publicly available, this guide provides a detailed overview of its mechanism of action, the experimental protocols for its key in vivo evaluation, and an outline of the standard preclinical assessments for a drug of this class.
Mechanism of Action
This compound functions as a SERM, exhibiting tissue-selective estrogen receptor agonist and antagonist activity. Its pharmacological effects are mediated through its interaction with estrogen receptors alpha (ERα) and beta (ERβ). The tissue-specific effects of SERMs are determined by the differential expression of ERα and ERβ in various tissues, the conformation of the receptor upon ligand binding, and the subsequent recruitment of co-activator or co-repressor proteins.
In the context of its preclinical evaluation for prostatitis, this compound demonstrated antiestrogenic effects in the prostate. This was evidenced by its ability to block the estrogen-induced expression of progesterone receptor (PR) and Fos-related antigen 2 (Fra2) in the acinar epithelium of the dorsolateral prostate in rats. Furthermore, it led to a decrease in serum prolactin concentration and reduced the relative weights of the seminal vesicles and pituitary glands, all markers of antiestrogenic activity.
Concurrently, this compound exhibited anti-inflammatory actions in the prostate, as indicated by a reduction in the number of acini containing intraluminal neutrophils in the Noble rat model.
Figure 1: Generalized SERM Signaling Pathway.
Pharmacodynamics
In Vitro Binding Affinity
Quantitative data on the binding affinity of this compound to ERα and ERβ are not publicly available. For a typical SERM, these values would be determined through competitive radioligand binding assays.
Table 1: In Vitro Estrogen Receptor Binding Affinity of this compound
| Parameter | ERα | ERβ |
| Binding Affinity (Ki) | Data Not Available | Data Not Available |
| IC50 | Data Not Available | Data Not Available |
In Vivo Efficacy Model: Chronic Nonbacterial Prostatitis in Noble Rats
The primary preclinical efficacy of this compound was demonstrated in a Noble rat model of chronic nonbacterial prostatitis. This model is characterized by inflammation patterns and cellular composition similar to human prostatitis.
-
Animal Model: Adult male Noble rats are used.
-
Induction of Prostatitis: A hormonal milieu with a decreased androgen-to-estrogen ratio is created to induce prostatic inflammation. This is typically achieved through a combination of castration and administration of exogenous estradiol and dihydrotestosterone.
-
Treatment: this compound is administered orally at various doses to different groups of rats. A vehicle control group and a positive control group (e.g., another anti-inflammatory agent) are typically included.
-
Endpoint Analysis: After a defined treatment period, the following parameters are assessed:
-
Histological Analysis: The prostate glands, particularly the dorsolateral lobes, are collected, sectioned, and stained (e.g., with hematoxylin and eosin). Inflammation is scored by counting perivascular and stromal infiltrates and the number of inflamed acini. The aggressiveness of inflammation can be assessed based on the relationship of lymphocytes to the acinar epithelium.
-
Immunohistochemistry: Expression of estrogen-responsive genes such as progesterone receptor (PR) and Fos-related antigen 2 (Fra2) in the prostatic acinar epithelium is evaluated.
-
Serum Analysis: Blood samples are collected to measure serum levels of prolactin, another marker of estrogenic activity.
-
Organ Weights: The wet weights of seminal vesicles and pituitary glands are measured as indicators of antiestrogenic effects.
-
Figure 2: In Vivo Efficacy Testing Workflow.
Pharmacokinetics
Detailed preclinical pharmacokinetic data for this compound in various species (e.g., rat, dog, monkey) are not publicly available. Standard preclinical pharmacokinetic studies would have been conducted to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Rat | Dog | Monkey |
| Bioavailability (%) | Data Not Available | Data Not Available | Data Not Available |
| Cmax (ng/mL) | Data Not Available | Data Not Available | Data Not Available |
| Tmax (h) | Data Not Available | Data Not Available | Data Not Available |
| Half-life (t1/2, h) | Data Not Available | Data Not Available | Data Not Available |
| Clearance (mL/min/kg) | Data Not Available | Data Not Available | Data Not Available |
| Volume of Distribution (L/kg) | Data Not Available | Data Not Available | Data Not Available |
Toxicology
Comprehensive preclinical toxicology data for this compound, including acute and chronic toxicity studies, are not publicly available. These studies are essential to determine the safety profile of a drug candidate.
Table 3: Preclinical Toxicology Profile of this compound
| Study Type | Species | Key Findings |
| Single-Dose Toxicity (LD50) | Rat, Mouse | Data Not Available |
| Repeat-Dose Toxicity | Rat, Dog | Data Not Available |
| Genotoxicity (e.g., Ames test) | In vitro | Data Not Available |
| Carcinogenicity | Rat, Mouse | Data Not Available |
| Reproductive Toxicology | Rat | Data Not Available |
| No-Observed-Adverse-Effect Level (NOAEL) | Various | Data Not Available |
Safety Pharmacology
Specific safety pharmacology data for this compound are not available in the public domain. As per regulatory guidelines, a core battery of safety pharmacology studies would have been conducted to assess the potential for adverse effects on vital organ systems.
Figure 3: Core Safety Pharmacology Assessments.
Conclusion
This compound is a SERM with demonstrated anti-inflammatory and antiestrogenic effects in a preclinical model of chronic nonbacterial prostatitis. While its clinical development was discontinued, the available preclinical data provide insights into its mechanism of action and pharmacological profile. The lack of detailed quantitative data highlights a significant challenge in the retrospective analysis of discontinued drug candidates. This guide serves as a comprehensive overview of the known preclinical pharmacology of this compound and outlines the standard methodologies that would have been employed in its preclinical development, providing a valuable resource for researchers in the field of SERMs and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound [Z-2-{2-[4-(4-chloro-1,2-diphenylbut-1-enyl)-phenoxy]ethoxy}-ethanol], a novel selective estrogen receptor modulator, attenuates glandular inflammation in an animal model of chronic nonbacterial prostatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Signaling Pathways Affected by Fispemifene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fispemifene (formerly HM-101) is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group.[1] Initially developed for the treatment of male hypogonadism, its clinical development was discontinued at Phase II.[1] Despite its discontinuation, the preclinical data available for this compound provide valuable insights into its mechanism of action and its effects on specific signaling pathways. This technical guide synthesizes the available information on this compound, focusing on its primary target, the estrogen receptor (ER) signaling pathway, and its observed downstream effects. This document provides a framework for understanding the biological impact of this compound, complete with detailed experimental protocols and pathway visualizations to support further research in the field of SERMs.
Introduction to this compound
This compound was developed by QuatRx Pharmaceuticals as an oral SERM.[2][3] Like other SERMs, its therapeutic potential was based on its ability to exert tissue-specific estrogenic and antiestrogenic effects. The primary focus of its development was for conditions related to male hypogonadism.[4] Preclinical studies, particularly in models of prostatic inflammation, have demonstrated both antiestrogenic and anti-inflammatory properties.
Core Signaling Pathway: Estrogen Receptor Modulation
The principal mechanism of action for this compound is the modulation of estrogen receptors (ERs), primarily ERα and ERβ. As a SERM, this compound's binding to these receptors induces conformational changes that can either mimic (agonist) or block (antagonist) the actions of endogenous estrogens, such as 17β-estradiol. This tissue-specific activity is dependent on the local expression levels of ER subtypes and the presence of various co-regulatory proteins.
Data Presentation: Observed Effects of this compound
Table 1: Antiestrogenic Effects of this compound
| Endpoint | Observed Effect | Tissue/Model System | Reference |
| Progesterone Receptor (PR) Expression | Blocked estrogen-induced expression | Acinar epithelium of the dorsolateral prostate (DLP) in Noble rats | |
| Fos-related antigen 2 (Fra2) Expression | Blocked estrogen-induced expression | Acinar epithelium of the dorsolateral prostate (DLP) in Noble rats | |
| Serum Prolactin Concentration | Decreased | Serum from Noble rats | |
| Seminal Vesicle Weight | Decreased relative weight | Noble rats | |
| Pituitary Gland Weight | Decreased relative weight | Noble rats |
Table 2: Anti-inflammatory Effects of this compound
| Endpoint | Observed Effect | Model System | Reference |
| Glandular Inflammation | Significantly attenuated | Dorsolateral prostatic lobes (DLP) in a Noble rat model of chronic nonbacterial prostatitis | |
| Intraluminal Neutrophils | Decreased number in acini | Dorsolateral prostatic lobes (DLP) in Noble rats |
Potential Crosstalk with Other Signaling Pathways
Estrogen receptor signaling is known to have intricate crosstalk with other major intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. While direct studies on this compound's impact on these pathways are lacking, it is plausible that as a SERM, it could indirectly influence them. For instance, ERα activation can lead to the activation of the PI3K/Akt pathway, promoting cell survival. Conversely, some antiestrogenic effects are mediated through the inhibition of these pathways. Further investigation would be required to delineate any specific effects of this compound on these cascades.
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to investigate the signaling pathways affected by this compound.
Western Blot for PR and Fra2 Expression
This protocol describes the detection of Progesterone Receptor (PR) and Fos-related antigen 2 (Fra2) protein levels in prostate tissue lysates following treatment with this compound.
-
Tissue Lysis:
-
Excise prostate tissue from control and this compound-treated animals.
-
Homogenize the tissue in ice-cold RIPA buffer (150 mM NaCl, 1.0% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris-HCl, pH 8.0) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PR (e.g., 1:1000 dilution) and Fra2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis is performed to quantify protein levels relative to a loading control (e.g., β-actin).
-
References
Fispemifene's Interaction with Estrogen Receptors α and β: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fispemifene, a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group, has been investigated for its potential therapeutic applications, notably in conditions related to male hypogonadism.[1] As a SERM, this compound exhibits tissue-selective estrogen receptor agonist and antagonist activity, a characteristic feature of this class of compounds which allows for a targeted hormonal response. This guide provides a comprehensive overview of the known interactions of this compound with estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), detailing its mechanism of action, available preclinical data, and the experimental protocols used to characterize such interactions. While development of this compound was discontinued at the Phase II clinical trial stage, the exploration of its molecular interactions remains a pertinent area of study for the development of future SERMs.[1]
This compound: A Selective Estrogen Receptor Modulator (SERM)
This compound's primary mechanism of action involves its direct binding to ERα and ERβ, which are ligand-activated transcription factors that mediate the physiological effects of estrogens. Upon binding, SERMs like this compound induce conformational changes in the estrogen receptors. These conformational changes are distinct from those induced by the natural ligand, 17β-estradiol, leading to differential recruitment of coactivator and corepressor proteins to the receptor-DNA complex. This differential recruitment is the molecular basis for the tissue-specific agonist and antagonist effects of SERMs.[2]
Binding Affinity to ERα and ERβ
Table 1: Comparative Binding Affinities of Selected Triphenylethylene SERMs
| Compound | Receptor | Binding Affinity (Ki/RBA) | Reference |
| Toremifene | ERα | ~5% of estradiol | |
| Ormeloxifene | ERα | Ki = 250 nM | |
| Ormeloxifene | ERβ | Ki = 750 nM |
Note: Data for this compound is not available. This table is for comparative purposes with structurally related compounds.
Agonist and Antagonist Profile
This compound has demonstrated notable antiestrogenic and anti-inflammatory effects, particularly in the prostate. In preclinical models of chronic nonbacterial prostatitis, this compound was shown to block the estrogen-induced expression of the progesterone receptor (PR) and Fos-related antigen 2 (Fra2) in the acinar epithelium. This antagonist activity in the prostate suggests a potential therapeutic role in hormone-sensitive conditions of this tissue. The broader tissue-selective agonist and antagonist profile of this compound has not been extensively published.
Experimental Protocols for Characterizing this compound's Activity
The characterization of a SERM's interaction with estrogen receptors involves a series of in vitro and cell-based assays. The following are detailed methodologies for key experiments relevant to understanding this compound's impact on ERα and ERβ.
Competitive Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a test compound to its receptor.
Objective: To determine the inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of this compound for ERα and ERβ.
Methodology:
-
Receptor Preparation: Human recombinant ERα and ERβ are used. The receptors can be expressed in and purified from various systems (e.g., insect cells, E. coli).
-
Radioligand: A radiolabeled estrogen, typically [3H]17β-estradiol, is used as the competitor.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl with additives like DTT and BSA) is used to maintain protein stability.
-
Incubation: A constant concentration of the radioligand and the receptor are incubated with increasing concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: Methods such as hydroxylapatite adsorption or dextran-coated charcoal are used to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Reporter Gene Assay
This cell-based assay measures the functional consequence of ligand binding, i.e., whether the compound acts as an agonist or an antagonist.
Objective: To determine the agonistic or antagonistic activity of this compound on ERα and ERβ-mediated gene transcription.
Methodology:
-
Cell Line: A suitable mammalian cell line that does not endogenously express ERs (e.g., HEK293, HeLa) is used.
-
Transfection: The cells are transiently transfected with three plasmids:
-
An expression vector for either human ERα or ERβ.
-
A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
Treatment: The transfected cells are treated with varying concentrations of this compound, alone (to test for agonism) or in the presence of a known agonist like 17β-estradiol (to test for antagonism).
-
Lysis and Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The reporter activity is normalized to the control plasmid activity. Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).
Co-regulator Recruitment Assay (e.g., TR-FRET)
This assay directly measures the ability of a ligand-bound receptor to recruit coactivator or corepressor peptides.
Objective: To determine if this compound promotes the recruitment of coactivator or corepressor peptides to ERα and ERβ.
Methodology:
-
Reagents:
-
Purified, tagged (e.g., GST- or His-tagged) ERα or ERβ ligand-binding domain (LBD).
-
A fluorescently labeled antibody against the tag on the LBD (e.g., Europium-labeled anti-GST).
-
A biotinylated peptide corresponding to the nuclear receptor interaction domain of a coactivator (e.g., SRC-1, TIF2) or a corepressor (e.g., NCoR, SMRT).
-
Streptavidin-conjugated allophycocyanin (APC).
-
-
Assay Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. If the ligand promotes the interaction between the LBD and the co-regulator peptide, the Europium donor and the APC acceptor are brought into close proximity, resulting in a FRET signal.
-
Procedure: The reagents are mixed in a microplate well in the presence of varying concentrations of this compound.
-
Measurement: The TR-FRET signal is measured after an incubation period.
-
Data Analysis: An increase in the FRET signal indicates coactivator recruitment (agonist activity), while a decrease in the agonist-induced FRET signal indicates inhibition of coactivator recruitment (antagonist activity).
Signaling Pathways Modulated by this compound
As a SERM, this compound modulates the classical genomic signaling pathway of estrogen receptors.
Classical Genomic Estrogen Signaling Pathway
In this pathway, the estrogen receptor, upon ligand binding, translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This binding initiates the recruitment of a complex of proteins, including coactivators and corepressors, which ultimately leads to the activation or repression of gene transcription.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of estrogen receptor transactivation and estrogen-induced gene expression by ormeloxifene-a triphenylethylene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Fispemifene in Early-Stage Research for Nonbacterial Prostatitis: A Technical Guide
An In-depth Examination of Preclinical Data and Mechanistic Insights for Researchers and Drug Development Professionals
Executive Summary
Chronic nonbacterial prostatitis/chronic pelvic pain syndrome (CP/CPPS) remains a prevalent and challenging condition with limited effective therapeutic options. Emerging preclinical evidence suggests that Fispemifene, a novel selective estrogen receptor modulator (SERM), may offer a promising new therapeutic avenue. This technical guide provides a comprehensive overview of the early-stage research on this compound for nonbacterial prostatitis, focusing on the core preclinical data, experimental methodologies, and the proposed mechanism of action. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the foundational science supporting the potential clinical development of this compound for this indication.
Introduction to this compound and its Rationale in Nonbacterial Prostatitis
This compound is a nonsteroidal triphenylethylene derivative that exhibits tissue-selective estrogen receptor agonistic and antagonistic effects. The rationale for its investigation in nonbacterial prostatitis stems from the growing understanding of the role of estrogens and the androgen-to-estrogen ratio in prostatic inflammation.[1][2] In certain prostatic conditions, an imbalance favoring estrogenic activity is believed to contribute to inflammatory processes.[1] As a SERM, this compound is proposed to exert an anti-inflammatory effect in the prostate by antagonizing estrogen-mediated pathways that contribute to inflammation.[1][2]
Preclinical Efficacy and Mechanism of Action
The primary early-stage research on this compound for nonbacterial prostatitis was conducted by Yatkin et al. (2008) using a Noble rat model of chronic nonbacterial prostatic inflammation. This animal model is designed to mimic the cellular and inflammation patterns observed in human prostatitis.
Anti-inflammatory and Antiestrogenic Effects
The study demonstrated that this compound significantly attenuated the glandular form of inflammation in the dorsolateral prostatic lobes of the rats. This anti-inflammatory action was evidenced by a reduction in the number of acini containing intraluminal neutrophils.
Furthermore, this compound exhibited clear antiestrogenic effects in the prostate. It blocked the estrogen-induced expression of progesterone receptor (PR) and Fos-related antigen 2 (Fra2) in the acinar epithelium. Systemically, this compound administration led to a decrease in serum prolactin concentration and a reduction in the relative weights of the seminal vesicles and pituitary glands, all of which are markers of estrogen action.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from the pivotal preclinical study by Yatkin et al. (2008).
Table 1: Effect of this compound on Serum Hormone Concentrations in a 3-Week Antiestrogenicity Study
| Treatment Group | Serum Estradiol (pmol/L) | Serum Prolactin (ng/mL) |
| Castrated Control | Not Reported | Not Reported |
| Castrated + E2 | Not Reported | Significantly Increased vs. Control |
| Castrated + E2 + this compound (3 mg/kg/day) | Not Reported | Significantly Decreased vs. Castrated + E2 |
| Castrated + E2 + this compound (10 mg/kg/day) | Not Reported | Significantly Decreased vs. Castrated + E2 |
| Castrated + E2 + this compound (30 mg/kg/day) | Not Reported | Significantly Decreased vs. Castrated + E2 |
Data presented are descriptive based on the study's findings; specific numerical values for all parameters were not consistently provided in the publication.
Table 2: Effect of this compound on Relative Organ Weights in a 3-Week Antiestrogenicity Study
| Treatment Group | Relative Seminal Vesicle Weight (mg/100g body weight) | Relative Pituitary Gland Weight (mg/100g body weight) |
| Castrated Control | Baseline | Baseline |
| Castrated + E2 | Increased vs. Control | Increased vs. Control |
| Castrated + E2 + this compound (3 mg/kg/day) | Decreased vs. Castrated + E2 | Decreased vs. Castrated + E2 |
| Castrated + E2 + this compound (10 mg/kg/day) | Decreased vs. Castrated + E2 | Decreased vs. Castrated + E2 |
| Castrated + E2 + this compound (30 mg/kg/day) | Decreased vs. Castrated + E2 | Decreased vs. Castrated + E2 |
Data presented are descriptive based on the study's findings; specific numerical values for all parameters were not consistently provided in the publication.
Table 3: Effect of this compound on Inflammatory Score in a 3-Week Anti-inflammatory Study
| Treatment Group | Glandular Inflammation Score |
| Castrated + DHT + E2 | High |
| Castrated + DHT + E2 + this compound (3 mg/kg/day) | Significantly Attenuated |
| Castrated + DHT + E2 + this compound (10 mg/kg/day) | Significantly Attenuated |
| Castrated + DHT + E2 + this compound (30 mg/kg/day) | Significantly Attenuated |
| Castrated + DHT + E2 + Tamoxifen (1 mg/kg) | Significantly Attenuated |
Inflammation was assessed by counting perivascular and stromal infiltrates and the number of inflamed acini.
Experimental Protocols
Animal Model of Chronic Nonbacterial Prostatitis
The study by Yatkin et al. utilized the Noble (Nb) rat model. A detailed protocol for inducing chronic nonbacterial prostatitis in this model is as follows:
-
Animal Selection: Adult male Noble rats are used.
-
Hormonal Manipulation: The rats are castrated to remove endogenous androgens.
-
Hormone Replacement: Following castration, the rats are treated with a combination of dihydrotestosterone (DHT) and estradiol (E2) to create a hormonal milieu with a decreased androgen-to-estrogen ratio, which is believed to be a key factor in the development of prostatic inflammation in this model.
-
Induction of Inflammation: The sustained administration of this hormonal combination induces a chronic nonbacterial inflammation in the prostate, particularly in the dorsolateral lobes.
-
Verification of Inflammation: The presence of inflammation is confirmed through histological examination of prostate tissue, looking for perivascular and stromal infiltrates and inflamed acini.
This compound Administration and Experimental Groups
-
Vehicle: The vehicle used for this compound administration was not explicitly detailed in the primary publication.
-
Dosing: this compound was administered orally at doses of 3, 10, and 30 mg/kg/day.
-
Experimental Groups (Anti-inflammatory Study):
-
Castrated + DHT + E2 (Control)
-
Castrated + DHT + E2 + this compound (3 mg/kg)
-
Castrated + DHT + E2 + this compound (10 mg/kg)
-
Castrated + DHT + E2 + this compound (30 mg/kg)
-
Castrated + DHT + E2 + Tamoxifen (1 mg/kg) (as a comparator SERM)
-
-
Duration of Treatment: The treatment duration for the anti-inflammatory study was 3 weeks.
Endpoint Analysis
-
Histopathology: Prostatic lobes were dissected, fixed, and stained with hematoxylin and eosin for histological evaluation of inflammation.
-
Immunohistochemistry: Expression of progesterone receptor (PR) and Fos-related antigen 2 (Fra2) was assessed in prostate tissue sections.
-
Hormone Assays: Serum levels of estradiol and prolactin were measured using appropriate immunoassays.
-
Organ Weights: The wet weights of the seminal vesicles and pituitary glands were recorded and normalized to body weight.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the proposed signaling pathways and experimental workflow.
Caption: Proposed antagonistic action of this compound on the estrogen receptor signaling pathway in the prostate.
Caption: Overview of the experimental workflow for the preclinical study of this compound in a rat model of nonbacterial prostatitis.
Clinical Perspective and Future Directions
While no clinical trials have specifically investigated this compound for nonbacterial prostatitis, phase 2 and 3 trials in men for other indications, such as secondary hypogonadism and erectile dysfunction, have provided valuable safety and pharmacokinetic data. These studies have generally shown this compound to be well-tolerated.
The promising preclinical data on this compound's anti-inflammatory and antiestrogenic effects in a relevant animal model provide a strong rationale for its further investigation in men with CP/CPPS. Future clinical trials should be designed to assess the efficacy of this compound in reducing the symptoms of nonbacterial prostatitis, as measured by validated instruments such as the National Institutes of Health Chronic Prostatitis Symptom Index (NIH-CPSI). Furthermore, translational studies incorporating biomarker analysis of semen and prostatic fluid could help to elucidate the mechanism of action in humans and identify patients most likely to respond to this novel therapeutic approach.
Conclusion
Early-stage research on this compound has demonstrated its potential as a novel therapeutic agent for nonbacterial prostatitis. Its dual anti-inflammatory and antiestrogenic properties, observed in a preclinical model of the disease, address a key hypothesized etiological factor. The data summarized in this technical guide provide a solid foundation for the design of future clinical investigations to establish the safety and efficacy of this compound in patients suffering from this chronic and often debilitating condition. The continued exploration of SERMs like this compound may pave the way for a new class of treatments for chronic nonbacterial prostatitis.
References
The Genesis of Fispemifene: A Selective Estrogen Receptor Modulator for Men's Health
An In-depth Technical Guide on the Discovery, Initial Characterization, and Early Development of Fispemifene (HM-101)
Abstract
This compound, developmental code HM-101, is a non-steroidal selective estrogen receptor modulator (SERM) of the triphenylethylene class, rationally designed to address urological conditions in men, particularly secondary hypogonadism. This document details the discovery and initial development of this compound, tracing its origins from the established SERM, Toremifene. It provides a comprehensive overview of its mechanism of action, preclinical pharmacology, and early clinical findings. The core of this guide focuses on the quantitative data from foundational in vitro and in vivo studies, detailed experimental protocols, and visualizations of key biological pathways and experimental processes. While showing initial promise in modulating the hypothalamic-pituitary-gonadal axis to restore physiological testosterone levels, its development was ultimately discontinued. This guide serves as a technical repository of the foundational science that defined the this compound program.
Discovery and Rationale
This compound emerged from a strategic drug discovery program focused on modifying existing SERM structures to achieve a novel pharmacological profile suitable for treating male-specific conditions. The developmental lineage of this compound can be traced back to Ospemifene, a metabolite of the approved breast cancer drug, Toremifene.
The rationale was rooted in the well-understood mechanism of SERMs on the hypothalamic-pituitary-gonadal (HPG) axis. In men, estrogens exert negative feedback on the hypothalamus and pituitary gland, suppressing the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). An estrogen receptor antagonist at the pituitary level could block this feedback, leading to increased gonadotropin secretion and subsequent stimulation of endogenous testosterone production by the testes.
This compound, chemically known as (Z)-2-{2-[4-(4-chloro-1,2-diphenylbut-1-enyl)phenoxy]ethoxy}ethanol, was identified in a group of novel SERMs designed for tissue-specific estrogenic and antiestrogenic effects.[1][2][3][4] Its unique profile suggested potential benefits in men, such as treating symptoms of androgen deficiency and lower urinary tract symptoms, without the adverse effects associated with exogenous testosterone therapy (e.g., gynecomastia, decreased libido).[1] The initial discovery and patenting of this compound were carried out by Hormos Medical Ltd.
Mechanism of Action: Selective Estrogen Receptor Modulation
This compound functions as a SERM, exhibiting tissue-dependent estrogen receptor (ER) agonist and antagonist activities. Its primary targets are the two estrogen receptor subtypes, ERα and ERβ. The tissue-selective effects of this compound are determined by several factors: the ratio of ERα to ERβ expression in a given tissue, the conformation the receptor adopts upon ligand binding, and the subsequent recruitment of tissue-specific co-activator or co-repressor proteins to the receptor-DNA complex.
In the context of male hypogonadism, the key antagonistic action occurs in the pituitary gland. By blocking ERα, this compound prevents the negative feedback of circulating estrogens, leading to an increase in the pulsatile release of LH and FSH. This, in turn, stimulates the Leydig cells in the testes to produce more testosterone.
Preclinical Pharmacology
The initial development of this compound involved a series of in vitro and in vivo studies to characterize its pharmacological profile.
In Vitro Studies
Foundational in vitro assays are essential to determine a compound's affinity for its target receptors and its functional activity (agonist vs. antagonist).
No publicly available peer-reviewed data provides specific IC50 or Ki values for this compound's binding to ERα and ERβ. This data is typically proprietary or contained within initial patent filings. However, its structural similarity to other triphenylethylene SERMs suggests competitive binding.
Specific EC50/IC50 values from transactivation assays are not available in the public literature. These assays would have been crucial to determine this compound's tissue-selective agonist and antagonist properties.
In Vivo Studies
Preclinical evaluation in animal models was critical to understanding this compound's integrated physiological effects. A key study was conducted in a rat model of chronic nonbacterial prostatitis, which also provided insights into its hormonal activity.
This study demonstrated this compound's antiestrogenic and anti-inflammatory effects in the prostate of Noble rats.
Table 1: Effects of this compound on Hormone Levels and Organ Weights in Rats
| Parameter | Control (Castrated + DHT + E2) | This compound (10 mg/kg/day) | This compound (30 mg/kg/day) |
|---|---|---|---|
| Serum Prolactin (µg/L) | ~45 | ~20* | ~15* |
| Relative Pituitary Weight (mg/100g BW) | ~4.0 | ~2.5* | ~2.5* |
| Relative Seminal Vesicle Weight (mg/100g BW) | ~150 | ~110* | ~100* |
Data are approximated from graphical representations in Yatkin et al., 2008 and indicate a statistically significant difference from the control group.
-
Animal Model: Adult male Noble rats.
-
Induction of Prostatitis: Rats were castrated and implanted with subcutaneous capsules containing dihydrotestosterone (DHT) and estradiol (E2) to create a hormonal milieu with a low androgen-to-estrogen ratio, which induces prostatic inflammation.
-
Treatment Groups: Control group (castrated + DHT + E2) and treatment groups receiving daily oral doses of this compound (e.g., 3, 10, and 30 mg/kg).
-
Duration: The treatment period was 3 weeks.
-
Endpoints:
-
Hormonal Activity: Serum prolactin levels were measured as a marker of estrogenic action. The weights of the pituitary and seminal vesicles were recorded.
-
Inflammation Assessment: Prostatic lobes were histologically examined to count inflammatory infiltrates and inflamed acini.
-
Antiestrogenic Effect Markers: Immunohistochemical analysis of progesterone receptor (PR) and Fos-related antigen 2 (Fra2) expression in the prostate.
-
Early Clinical Development
This compound advanced to Phase II clinical trials to evaluate its efficacy and safety in men with secondary hypogonadism.
Phase II Clinical Trials
Several Phase II studies were conducted to assess this compound's ability to raise testosterone levels and improve symptoms of hypogonadism. One such study was NCT00415571, which evaluated the efficacy and safety of this compound in hypogonadal men with erectile dysfunction unresponsive to PDE5 inhibitors. Another trial (NCT02443090) was designed to evaluate its effect on sexual dysfunction in hypogonadal men.
These trials demonstrated that this compound could increase total and free testosterone levels, as well as LH and FSH, consistent with its proposed mechanism of action. However, the development of this compound was ultimately discontinued. Reports indicate the drug failed to achieve statistical significance on key effectiveness endpoints, and development was halted for strategic reasons.
Table 2: Summary of Key Phase II Clinical Trial Designs
| Trial Identifier | Population | Intervention | Primary Outcome Measures | Status |
|---|---|---|---|---|
| NCT00415571 | Hypogonadal men with erectile dysfunction unresponsive to PDE5 inhibitors | This compound vs. Placebo | Change in total testosterone levels | Completed |
| NCT01061970 | Hypogonadal men with COPD on oral glucocorticoid therapy | This compound vs. Placebo | Change in total testosterone levels | Completed |
| NCT02443090 | Men with secondary hypogonadism and sexual dysfunction | this compound vs. Placebo | Safety and tolerability, changes in sexual function questionnaires | Unknown Status |
Conclusion
The discovery and initial development of this compound represent a targeted effort to create a novel SERM for men's health, leveraging the known pharmacology of the triphenylethylene class. The foundational rationale was to provide an oral therapy that could restore physiological testosterone production by modulating the HPG axis, thereby avoiding the drawbacks of direct testosterone replacement. Preclinical in vivo studies confirmed its antiestrogenic effects in relevant tissues. While early clinical trials supported its mechanism of action by demonstrating increases in gonadotropins and testosterone, the program did not meet the required efficacy endpoints for continued development. The this compound story underscores the significant challenges in drug development, where promising preclinical data and mechanistic proof-of-concept do not always translate to clinical success. This guide provides a technical summary of the core scientific data and methodologies that defined its early development path.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. EP2821385A2 - Method for the preparation of therapeutically valuable triphenylbutene derivatives - Google Patents [patents.google.com]
- 3. US8293947B2 - Method for the preparation of therapeutically valuable triphenylbutene derivatives - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application Notes and Protocols for Fispemifene Treatment in In Vivo Rat Models of Prostatitis
Introduction
Chronic nonbacterial prostatitis, a condition characterized by pelvic pain and inflammation of the prostate gland, presents a significant clinical challenge. Fispemifene, a novel selective estrogen receptor modulator (SERM), has demonstrated potential as a therapeutic agent by exhibiting both anti-inflammatory and antiestrogenic actions in the prostate.[1][2] This document provides detailed application notes and protocols for the use of this compound in a Noble rat model of chronic nonbacterial prostatitis, based on established research.[1][2] This model mimics the cellular composition and inflammation patterns observed in human prostatitis.[1]
Mechanism of Action
This compound's therapeutic effects in the prostate are believed to stem from its dual actions. It attenuates glandular inflammation, particularly reducing the infiltration of neutrophils into the acini. Concurrently, it exerts an antiestrogenic effect by blocking the estrogen-induced expression of progesterone receptor (PR) and Fos-related antigen 2 (Fra2) in the acinar epithelium of the dorsolateral prostatic lobes (DLP). This antiestrogenic action also leads to a decrease in serum prolactin concentration and the relative weights of the seminal vesicles and pituitary glands.
Experimental Protocols
1. Animal Model: Noble Rat Model of Chronic Nonbacterial Prostatitis
This protocol is adapted from studies utilizing adult male Noble rats (NBL/Cr) to induce chronic nonbacterial prostatitis.
-
Animals: Adult male Noble rats (10-12 weeks old) are used.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/12-hour dark cycle and provided with soy-free rodent pellet diet and water ad libitum.
-
Induction of Prostatitis: Prostatitis is induced in a hormonal milieu that mimics a decreased androgen/estrogen ratio, which is a key factor in the development of prostatic inflammation. This is achieved through castration and hormone replacement.
2. Experimental Design: Anti-inflammatory and Antiestrogenicity Studies
Two primary experimental designs are outlined below to evaluate the efficacy of this compound.
2.1. Three-Week Anti-inflammatory Study
This study is designed to assess the anti-inflammatory effects of this compound in the context of hormone-induced prostatitis.
-
Animal Groups:
-
Castrated + Dihydrotestosterone (DHT)
-
Castrated + DHT + Estradiol (E2)
-
Castrated + DHT + E2 + this compound (multiple dose groups)
-
Castrated + DHT + E2 + Tamoxifen (as a comparator)
-
-
Surgical Procedure: Rats are castrated under anesthesia (e.g., ketamine).
-
Hormone and Drug Administration:
-
Hormone implants (releasing DHT and E2) are placed subcutaneously.
-
This compound or vehicle (e.g., corn oil) is administered daily, for example, by gavage, for 3 weeks.
-
2.2. Three-Week Antiestrogenicity Study
This study evaluates the ability of this compound to counteract the effects of estrogen.
-
Animal Groups:
-
Castrated
-
Castrated + E2
-
Castrated + E2 + this compound (multiple dose groups)
-
-
Procedure: Similar to the anti-inflammatory study, rats are castrated and receive E2 via subcutaneous implants. This compound is administered daily for 3 weeks.
3. Endpoint Analysis
At the end of the treatment period, animals are euthanized, and tissues and blood are collected for analysis.
-
Inflammation Assessment:
-
Prostate lobes, particularly the dorsolateral prostatic lobes (DLP), are excised and weighed.
-
Histological analysis is performed to quantify perivascular, stromal, and glandular inflammatory infiltrates. The number of inflamed acini and the presence of intraluminal neutrophils are key metrics.
-
-
Assessment of Estrogenic Action:
-
Immunohistochemistry: Expression of progesterone receptor (PR) and Fos-related antigen 2 (Fra2) in the DLP acinar epithelium is evaluated.
-
Serum Analysis: Serum levels of estradiol and prolactin are measured.
-
Organ Weights: The weights of the seminal vesicles and pituitary glands are recorded.
-
Data Presentation
Table 1: Dosing Regimen for Anti-inflammatory Study
| Group | DHT Dose (µ g/day ) | E2 Dose (µ g/day ) | This compound Dose (mg/kg/day) | Tamoxifen Dose (mg/kg/day) |
| Cast + DHT | 140 | 0 | 0 | 0 |
| Cast + DHT + E2 | 140 | 70 | 0 | 0 |
| Cast + DHT + E2 + Fis3 | 140 | 70 | 3 | 0 |
| Cast + DHT + E2 + Fis10 | 140 | 70 | 10 | 0 |
| Cast + DHT + E2 + Fis30 | 140 | 70 | 30 | 0 |
| Cast + DHT + E2 + Tam | 140 | 70 | 0 | 1 |
Data derived from a study on this compound in a Noble rat model of chronic nonbacterial prostatitis.
Table 2: Dosing Regimen for Antiestrogenicity Study
| Group | E2 Dose (µ g/day ) | This compound Dose (mg/kg/day) |
| Cast | 0 | 0 |
| Cast + E2 | 5 | 0 |
| Cast + E2 + Fis3 | 5 | 3 |
| Cast + E2 + Fis10 | 5 | 10 |
| Cast + E2 + Fis30 | 5 | 30 |
Data derived from a study on this compound in a Noble rat model of chronic nonbacterial prostatitis.
Table 3: Summary of this compound's Effects in the Rat Prostatitis Model
| Parameter | Effect of this compound |
| Glandular Inflammation (DLP) | Significantly attenuated |
| Intraluminal Neutrophils | Decreased number of acini containing neutrophils |
| Progesterone Receptor (PR) Expression | Blocked estrogen-induced expression |
| Fos-related antigen 2 (Fra2) Expression | Blocked estrogen-induced expression |
| Serum Prolactin Concentration | Decreased |
| Seminal Vesicle Weight | Decreased |
| Pituitary Gland Weight | Decreased |
DLP: Dorsolateral Prostatic Lobes. Effects are based on findings from the Noble rat model of chronic nonbacterial prostatitis.
Visualizations
Caption: Experimental workflow for this compound treatment in a rat prostatitis model.
Caption: Proposed mechanism of action of this compound in prostatitis.
References
Application Notes and Protocols for Testing Fispemifene Efficacy in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fispemifene is a selective estrogen receptor modulator (SERM) that has demonstrated both antiestrogenic and anti-inflammatory properties.[1][2] As a SERM, its activity is tissue-specific, acting as either an estrogen receptor (ER) agonist or antagonist depending on the cellular context.[3] This duality makes comprehensive cell-based assay design crucial for characterizing its efficacy and potential therapeutic applications. This compound has been investigated for conditions such as male hypogonadism and chronic nonbacterial prostatitis.[2][4] Its mechanism of action involves binding to estrogen receptors alpha (ERα) and beta (ERβ), thereby modulating the expression of downstream target genes, including the progesterone receptor (PR) and Fos-related antigen 2 (Fra2).
These application notes provide a detailed framework for designing and executing cell-based assays to evaluate the efficacy of this compound. The protocols outlined below cover methods to assess its impact on estrogen receptor signaling, cell proliferation, inflammatory responses, and key aspects of spermatogenesis in vitro.
Key Experimental Assays
A panel of cell-based assays is recommended to comprehensively characterize the biological activity of this compound. These assays are designed to provide quantitative data on its potency and efficacy in various cellular contexts.
Table 1: Summary of Key Cell-Based Assays for this compound Efficacy Testing
| Assay | Purpose | Cell Line(s) | Key Parameters Measured |
| Estrogen Response Element (ERE) Luciferase Reporter Assay | To determine the agonist/antagonist activity of this compound on ERα and ERβ signaling pathways. | T47D, HEK293T | Luciferase activity (Relative Light Units - RLU) |
| Cell Proliferation Assay (MTT/Crystal Violet) | To assess the effect of this compound on the proliferation of hormone-sensitive cancer cells. | MCF-7 (ERα positive), LNCaP (Androgen-sensitive, expresses ER) | Cell viability/number (Absorbance) |
| Quantitative Real-Time PCR (qPCR) | To measure the effect of this compound on the expression of estrogen-responsive genes. | MCF-7, LNCaP | mRNA levels of Progesterone Receptor (PR) and Fra2 |
| Anti-Inflammatory Assay | To evaluate the anti-inflammatory properties of this compound. | RAW264.7 | Nitric Oxide (NO) production, Pro-inflammatory cytokine levels (TNF-α, IL-6) |
| In Vitro Sertoli Cell Blood-Testis Barrier (BTB) Integrity Assay | To assess the effect of this compound on the integrity of the Sertoli cell barrier, a key component of the blood-testis barrier. | Primary Sertoli Cells or TM4 cell line | Transepithelial Electrical Resistance (TEER) |
| In Vitro Leydig Cell Testosterone Production Assay | To determine the effect of this compound on testosterone production by Leydig cells. | Primary Leydig Cells or TM3 cell line | Testosterone concentration in culture medium |
Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling Pathway
This compound, as a SERM, modulates the classical estrogen signaling pathway. Upon binding to ERα or ERβ in the cytoplasm, the receptor-ligand complex translocates to the nucleus. There, it binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activators or co-repressors to either activate or repress gene transcription.
Caption: this compound's modulation of the classical estrogen signaling pathway.
Experimental Workflow for ERE Luciferase Reporter Assay
This workflow outlines the key steps to determine if this compound acts as an agonist or antagonist of the estrogen receptor.
References
Application Notes and Protocols: Western Blot Analysis of Fispemifene's Effect on Estrogen Receptor Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fispemifene is a selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen receptor (ER) agonist or antagonist effects.[1][2] Understanding its molecular mechanism is crucial for its development as a therapeutic agent. One key aspect of this is to elucidate its impact on the expression of estrogen receptor target proteins. Western blot analysis is a fundamental technique to quantify these changes in protein expression.
These application notes provide a detailed protocol for using Western blot analysis to investigate the effect of this compound on two known estrogen receptor target genes: Progesterone Receptor (PR) and Fos-related antigen 2 (Fra2). Studies have shown that this compound can block the estrogen-induced expression of both PR and Fra2.[1][2]
Data Presentation: Quantitative Analysis of this compound's Effect
The following tables present hypothetical, yet representative, quantitative data from a Western blot analysis. This data illustrates the expected antagonistic effects of this compound on the estrogen-induced expression of Progesterone Receptor (PR) and Fra2 in a suitable cell line model (e.g., MCF-7 for PR and TPA-stimulated HeLa cells for Fra2). The data is presented as relative band density, normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Effect of this compound on Estrogen-Induced Progesterone Receptor (PR) Expression
| Treatment Group | Estradiol (10 nM) | This compound (µM) | Relative PR Band Density (Normalized to β-actin) | Fold Change vs. Vehicle |
| Vehicle Control | - | - | 0.15 ± 0.03 | 1.0 |
| Estradiol | + | - | 1.20 ± 0.15 | 8.0 |
| Estradiol + this compound | + | 0.1 | 0.95 ± 0.11 | 6.3 |
| Estradiol + this compound | + | 1.0 | 0.45 ± 0.06 | 3.0 |
| Estradiol + this compound | + | 10.0 | 0.20 ± 0.04 | 1.3 |
| This compound Only | - | 10.0 | 0.14 ± 0.02 | 0.9 |
Table 2: Effect of this compound on TPA-Induced Fra2 Expression
| Treatment Group | TPA (100 nM) | This compound (µM) | Relative Fra2 Band Density (Normalized to GAPDH) | Fold Change vs. Vehicle |
| Vehicle Control | - | - | 0.20 ± 0.04 | 1.0 |
| TPA | + | - | 1.50 ± 0.20 | 7.5 |
| TPA + this compound | + | 0.1 | 1.15 ± 0.14 | 5.8 |
| TPA + this compound | + | 1.0 | 0.60 ± 0.08 | 3.0 |
| TPA + this compound | + | 10.0 | 0.25 ± 0.05 | 1.3 |
| This compound Only | - | 10.0 | 0.21 ± 0.03 | 1.1 |
Experimental Protocols
Cell Culture and Treatment
-
For Progesterone Receptor Analysis:
-
Cell Line: MCF-7 cells, which are known to express estrogen and progesterone receptors.[3]
-
Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Hormone Deprivation: Prior to treatment, culture cells in phenol red-free DMEM with 5% charcoal-stripped FBS for 48-72 hours to reduce baseline hormone levels.
-
Treatment: Treat cells with vehicle (DMSO), 10 nM 17β-estradiol, this compound at various concentrations (e.g., 0.1, 1, 10 µM), or a combination of estradiol and this compound for 24-48 hours.
-
-
For Fra2 Analysis:
-
Cell Line: HeLa or A549 cells are suitable models for studying Fra2 expression.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HeLa, F-12K for A549) with 10% FBS and 1% penicillin-streptomycin.
-
Serum Starvation: Before stimulation, serum-starve the cells for 12-24 hours to reduce basal signaling activity.
-
Treatment: Treat cells with vehicle (DMSO), a known inducer of Fra2 such as 12-O-tetradecanoylphorbol-13-acetate (TPA) at 100 nM, this compound, or a combination for 4-24 hours.
-
Western Blot Protocol for PR and Fra2
This protocol provides a general workflow. Optimization of antibody concentrations and incubation times may be necessary.
-
a. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA protein assay kit.
-
-
b. SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto a 4-20% Tris-glycine polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or using a semi-dry transfer system.
-
Verify transfer efficiency by Ponceau S staining.
-
-
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Primary Antibody for PR: Use a monoclonal or polyclonal antibody that recognizes both PRA (approx. 82-94 kDa) and PRB (approx. 99-120 kDa) isoforms (e.g., Cell Signaling Technology #8757, Thermo Fisher Scientific MA1-410).
-
Primary Antibody for Fra2: Use a specific monoclonal or polyclonal antibody for Fra2 (approx. 35-46 kDa) (e.g., Cell Signaling Technology #19967, Novus Biologicals NBP3-07591).
-
Loading Control Antibody: Use an antibody against a housekeeping protein like β-actin (approx. 42 kDa) or GAPDH (approx. 37 kDa).
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
d. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Mandatory Visualizations
Caption: this compound's modulation of the estrogen receptor signaling pathway.
Caption: Experimental workflow for Western blot analysis.
References
- 1. Tissue-Specific Transgenic Knockdown of Fos-Related Antigen 2 (Fra-2) Expression Mediated by Dominant Negative Fra-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional activities of estrogen receptor alpha and beta in yeast properties of raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Studies Following Fispemifene Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known effects of fispemifene on gene expression and detailed protocols for relevant experimental studies. This compound is a selective estrogen receptor modulator (SERM) that has been investigated for its anti-inflammatory and antiestrogenic properties.[1][2] Understanding its impact on gene expression is crucial for elucidating its mechanism of action and therapeutic potential.
Summary of Gene Expression Changes
This compound has been shown to modulate the expression of estrogen-responsive genes. In a preclinical model of chronic nonbacterial prostatitis, this compound demonstrated antiestrogenic effects by altering the expression of key genes in the prostate.[1][2]
| Target Gene | Tissue/Cell Type | Animal Model | Effect of this compound Treatment | Reference |
| Progesterone Receptor (PR) | Acinar epithelium of the dorsolateral prostate | Noble rat | Blocked estrogen-induced expression | [1] |
| Fos-related antigen 2 (Fra2) | Acinar epithelium of the dorsolateral prostate | Noble rat | Blocked estrogen-induced expression |
Signaling Pathway
This compound, as a SERM, exerts its effects by binding to estrogen receptors (ERs) and modulating their activity. This interaction can either mimic or block the effects of estrogen, depending on the target tissue. The downstream effects include the regulation of gene transcription, leading to changes in protein expression and cellular function.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on gene expression.
Protocol 1: Immunohistochemistry (IHC) for PR and Fra2 Expression
This protocol is based on the methodology used to demonstrate the antiestrogenic action of this compound in prostatic tissue.
Objective: To visualize and semi-quantify the expression of Progesterone Receptor (PR) and Fos-related antigen 2 (Fra2) in tissue sections following this compound treatment.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibodies: anti-PR and anti-Fra2
-
Secondary antibody (e.g., biotinylated anti-rabbit/mouse IgG)
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%), 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution and heat in a microwave or water bath (e.g., 95-100°C for 20 minutes).
-
Allow slides to cool to room temperature.
-
Rinse with phosphate-buffered saline (PBS).
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 15 minutes.
-
Rinse with PBS.
-
Block non-specific binding with 5% normal goat serum in PBS for 30 minutes.
-
Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Rinse with PBS (3 changes, 5 minutes each).
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS.
-
Incubate with ABC reagent for 30 minutes.
-
Rinse with PBS.
-
-
Visualization and Counterstaining:
-
Develop the color with DAB substrate solution until the desired stain intensity is reached.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Rinse with distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine slides under a microscope.
-
Semi-quantify the staining intensity and the percentage of positive cells.
-
Protocol 2: RNA Extraction and Quantitative Real-Time PCR (qPCR)
While not explicitly detailed in the primary this compound study, qPCR is a standard method to quantify changes in gene expression.
Objective: To quantify the mRNA levels of target genes (e.g., PR, Fra2) in cells or tissues treated with this compound.
Materials:
-
Tissue or cell samples
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR primers for target and reference genes
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize tissue or lyse cells according to the RNA extraction kit protocol.
-
Extract total RNA following the manufacturer's instructions.
-
Treat with DNase I to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
Run the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, extension).
-
Include no-template controls and no-reverse-transcription controls.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to a stable reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Experimental Workflow
The following diagram illustrates a typical workflow for studying the effects of this compound on gene expression.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound [Z-2-{2-[4-(4-chloro-1,2-diphenylbut-1-enyl)-phenoxy]ethoxy}-ethanol], a novel selective estrogen receptor modulator, attenuates glandular inflammation in an animal model of chronic nonbacterial prostatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for Studying Fispemifene in Secondary Hypogonadism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secondary hypogonadism, characterized by insufficient testosterone production due to dysfunction of the hypothalamus or pituitary gland, is a growing concern in men's health. Fispemifene, a novel selective estrogen receptor modulator (SERM), is under investigation as a potential therapy. Unlike exogenous testosterone replacement, this compound is hypothesized to restore endogenous testosterone production by modulating the hypothalamic-pituitary-gonadal (HPG) axis. This document provides detailed application notes and protocols for utilizing animal models to study the efficacy and mechanism of action of this compound in treating secondary hypogonadism.
This compound acts as an estrogen receptor antagonist in the hypothalamus and pituitary gland.[1] This blockade disrupts the negative feedback loop of estradiol, leading to an increase in the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[1][2] Consequently, the pituitary gland releases more luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] LH stimulates the Leydig cells in the testes to produce testosterone, while FSH supports spermatogenesis in the Sertoli cells.
Signaling Pathway of this compound on the Hypothalamic-Pituitary-Gonadal (HPG) Axis
Caption: this compound's mechanism on the HPG axis.
Animal Models of Secondary Hypogonadism
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound. Two established rodent models for inducing secondary hypogonadism are recommended:
-
GnRH Antagonist-Induced Hypogonadism: This model provides a rapid and reversible suppression of the HPG axis, mimicking the central deficit in secondary hypogonadism.
-
Letrozole-Induced Hypogonadism: Chronic administration of the aromatase inhibitor letrozole can lead to a state of functional hypogonadism by disrupting the hormonal feedback mechanisms.
Experimental Design and Workflow
A generalized experimental workflow for assessing this compound in a rat model of secondary hypogonadism is outlined below.
Caption: Experimental workflow for this compound study.
Data Presentation: Expected Outcomes
While preclinical data for this compound in a secondary hypogonadism model is not publicly available, the following tables present hypothetical yet plausible data based on the known mechanism of action of SERMs. These tables are intended to serve as a template for data presentation.
Table 1: Serum Hormone Levels
| Treatment Group | Testosterone (ng/mL) | LH (ng/mL) | FSH (ng/mL) |
| Sham Control | 3.5 ± 0.8 | 1.2 ± 0.3 | 7.5 ± 1.5 |
| Hypogonadal + Vehicle | 0.5 ± 0.2 | 0.3 ± 0.1 | 2.1 ± 0.5 |
| Hypogonadal + this compound (Low Dose) | 1.8 ± 0.5 | 0.8 ± 0.2 | 5.0 ± 1.1 |
| Hypogonadal + this compound (Mid Dose) | 3.2 ± 0.7 | 1.1 ± 0.3 | 7.2 ± 1.6 |
| Hypogonadal + this compound (High Dose) | 4.0 ± 0.9 | 1.5 ± 0.4 | 8.0 ± 1.8 |
Table 2: Testicular Parameters and Sperm Analysis
| Treatment Group | Testis Weight (g) | Sperm Count (x10⁶/mL) | Sperm Motility (%) | Normal Morphology (%) |
| Sham Control | 1.5 ± 0.2 | 60 ± 12 | 75 ± 8 | 85 ± 5 |
| Hypogonadal + Vehicle | 0.8 ± 0.1 | 15 ± 5 | 30 ± 7 | 60 ± 9 |
| Hypogonadal + this compound (Low Dose) | 1.0 ± 0.2 | 35 ± 8 | 50 ± 6 | 70 ± 7 |
| Hypogonadal + this compound (Mid Dose) | 1.3 ± 0.2 | 55 ± 10 | 70 ± 9 | 82 ± 6 |
| Hypogonadal + this compound (High Dose) | 1.4 ± 0.3 | 62 ± 11 | 78 ± 7 | 88 ± 4 |
Experimental Protocols
Protocol 1: Induction of Secondary Hypogonadism (GnRH Antagonist Model)
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
Acclimatization: House animals in a controlled environment (12:12 h light-dark cycle, 22±2°C) for at least one week with ad libitum access to food and water.
-
Induction: Administer a GnRH antagonist (e.g., Degarelix) via subcutaneous injection. A single dose is often sufficient to induce hypogonadism for several weeks.
-
Confirmation: At a predetermined time point post-injection (e.g., 7 days), collect blood samples from a subset of animals to confirm a significant decrease in serum testosterone levels compared to a sham-injected control group.
Protocol 2: Hormone Analysis
-
Sample Collection: Collect trunk blood at the time of sacrifice.
-
Serum Separation: Allow blood to clot at room temperature, then centrifuge to separate serum. Store serum at -80°C until analysis.
-
ELISA: Use commercially available ELISA kits for the quantitative determination of testosterone, LH, and FSH in rat serum, following the manufacturer's instructions.
Protocol 3: Testicular Histology
-
Tissue Fixation: Immediately after euthanasia, dissect the testes and fix one testis in Bouin's solution for 24 hours.
-
Processing: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections using a microtome.
-
Staining: Stain sections with Hematoxylin and Eosin (H&E) for general morphological assessment of the seminiferous tubules, Leydig cells, and Sertoli cells.
-
Analysis: Evaluate seminiferous tubule diameter, germ cell layer thickness, and evidence of spermatogenesis.
Protocol 4: Sperm Analysis
-
Sperm Collection: Isolate the cauda epididymis from one testis and mince it in a pre-warmed buffer (e.g., Ham's F10 medium) to allow sperm to disperse.
-
Sperm Count: Dilute the sperm suspension and count the number of spermatozoa using a hemocytometer.
-
Sperm Motility: Place a drop of the sperm suspension on a pre-warmed microscope slide and assess the percentage of motile sperm using a light microscope or a computer-assisted sperm analysis (CASA) system.
-
Sperm Morphology: Prepare a smear of the sperm suspension on a slide, air dry, and stain (e.g., with Eosin-Nigrosin stain). Assess the morphology of at least 200 sperm per animal and classify them as normal or abnormal.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound in animal models of secondary hypogonadism. By utilizing established models and standardized methodologies, researchers can effectively assess the efficacy of this compound in restoring endogenous testosterone production and improving reproductive parameters. The expected outcomes, based on the mechanism of action of SERMs, suggest that this compound holds promise as a novel therapeutic agent for this condition. Rigorous preclinical studies following these guidelines are essential to validate its therapeutic potential and inform future clinical development.
References
Application Notes and Protocols: Immunohistochemical Analysis of Progesterone Receptor and Fra2 Following Fispemifene Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fispemifene is a selective estrogen receptor modulator (SERM) that has demonstrated anti-inflammatory and antiestrogenic effects, particularly in the context of prostatic inflammation.[1][2] A key aspect of its mechanism of action involves the modulation of estrogen-dependent signaling pathways, leading to changes in the expression of downstream targets such as the progesterone receptor (PR) and Fos-related antigen 2 (Fra2). Immunohistochemistry (IHC) is a critical technique for visualizing and semi-quantitatively assessing the in-situ expression of these proteins in tissue samples, providing valuable insights into the pharmacological effects of this compound.
These application notes provide a summary of the effects of this compound on PR and Fra2 expression and detailed protocols for their immunohistochemical detection, primarily based on methodologies applicable to preclinical models, such as the rat prostate.
Data Presentation
Currently, publicly available research on this compound provides qualitative descriptions of its effects on progesterone receptor (PR) and Fra2 expression rather than specific quantitative data. Studies, such as those conducted on animal models of chronic nonbacterial prostatitis, have shown that this compound blocks the estrogen-induced expression of both PR and Fra2 in the prostatic acinar epithelium.[1][2]
Table 1: Qualitative Summary of this compound's Effect on PR and Fra2 Expression
| Treatment Group | Progesterone Receptor (PR) Expression | Fra2 Expression |
| Control (Vehicle) | Baseline Expression | Baseline Expression |
| Estrogen-Induced | Increased Expression | Increased Expression |
| Estrogen + this compound | Blocked/Reduced Expression | Blocked/Reduced Expression |
This table provides a qualitative summary based on existing research. The degree of inhibition may vary and would require quantitative analysis for precise determination.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
This compound, as a SERM, competitively binds to estrogen receptors (ERs), acting as an antagonist in specific tissues like the prostate. This binding prevents the conformational changes in the ER that are necessary for the recruitment of coactivators and subsequent transcription of estrogen-responsive genes, including the progesterone receptor gene (PGR) and the gene encoding Fra2 (FOSL2). The diagram below illustrates this proposed mechanism.
References
Measuring Serum Testosterone in Response to Fispemifene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fispemifene is a selective estrogen receptor modulator (SERM) that has been investigated for its potential to increase endogenous testosterone levels in men with secondary hypogonadism. As an estrogen receptor antagonist in the hypothalamus and pituitary gland, this compound interrupts the negative feedback loop of estrogen, leading to an increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary.[1] This, in turn, stimulates the testes to produce more testosterone. This document provides detailed application notes and protocols for measuring serum testosterone levels in response to this compound treatment, aimed at professionals in research and drug development.
Mechanism of Action: this compound in the Hypothalamic-Pituitary-Gonadal Axis
This compound's mechanism of action involves the modulation of estrogen receptors at the level of the hypothalamus and pituitary gland. By acting as an antagonist, it blocks the normal negative feedback signal that estrogen exerts on these tissues. This disinhibition leads to an increased release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which then stimulates the anterior pituitary to secrete more LH and FSH. Elevated LH levels directly stimulate the Leydig cells in the testes to increase the synthesis and secretion of testosterone.
Quantitative Data on this compound's Effect on Serum Testosterone
Clinical trial data for this compound, while limited, has demonstrated its capacity to increase serum testosterone levels in a dose-dependent manner. The following tables summarize the available quantitative data.
Table 1: Percent Increase in Mean Total Testosterone from Baseline
| This compound Dose | Percent Increase in Mean Total Testosterone | Study Duration |
| 100 mg/day | ~32% | 28 days |
| 300 mg/day | ~75% | 28 days |
Data sourced from patent information.[1]
Table 2: Hormonal Response to this compound Treatment (300 mg/day)
| Hormone | Change from Baseline |
| Total Testosterone | Statistically significant increase |
| Luteinizing Hormone (LH) | Increased |
| Follicle-Stimulating Hormone (FSH) | Increased |
| Sex Hormone-Binding Globulin (SHBG) | Increased |
Observations from a 28-day treatment period.[1]
It is important to note that in a Phase IIb study, while a 450 mg dose of this compound did increase testosterone levels, it failed to show a clinical benefit in improving sexual dysfunction, which led to the discontinuation of the program for this indication.[2]
Experimental Protocols
Accurate measurement of serum testosterone is critical for evaluating the efficacy of this compound. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold-standard method for its high specificity and sensitivity.
Protocol 1: Serum Sample Collection and Handling
-
Patient Preparation: For baseline and subsequent measurements, instruct patients to fast overnight.
-
Sample Collection: Collect whole blood via venipuncture into a serum separator tube (SST).
-
Timing: Collect samples in the morning, ideally between 8:00 AM and 10:00 AM, to account for the diurnal variation of testosterone levels.
-
Processing:
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge the sample at 1,000-1,300 x g for 15 minutes at room temperature.
-
Carefully aspirate the serum and transfer it to a clean, labeled polypropylene tube.
-
-
Storage:
-
For short-term storage (up to 24 hours), store serum at 2-8°C.
-
For long-term storage, freeze the serum at -20°C or, preferably, -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Serum Testosterone Quantification by LC-MS/MS
This protocol is a representative method for the accurate quantification of total testosterone in human serum.
1. Materials and Reagents:
-
Testosterone and Testosterone-d3 (internal standard) certified reference materials.
-
HPLC-grade methanol, acetonitrile, ethyl acetate, and hexane.
-
Formic acid and ammonium acetate.
-
Deionized water.
-
Human serum calibrators and quality control samples.
2. Sample Preparation (Liquid-Liquid Extraction):
-
Thaw serum samples, calibrators, and quality controls at room temperature.
-
To 100 µL of serum in a glass tube, add 10 µL of internal standard solution (Testosterone-d3 in methanol).
-
Add 1 mL of a mixture of ethyl acetate and hexane (9:1 v/v).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 2,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate testosterone from other endogenous steroids.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Testosterone: Q1 289.2 -> Q3 97.1
-
Testosterone-d3: Q1 292.2 -> Q3 100.1
-
-
Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
-
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of testosterone to the internal standard against the concentration of the calibrators.
-
Use a linear regression model with 1/x weighting to fit the calibration curve.
-
Determine the concentration of testosterone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound has demonstrated the ability to increase serum testosterone levels in men by acting as a selective estrogen receptor modulator on the hypothalamic-pituitary-gonadal axis. The provided protocols for serum sample handling and testosterone quantification by LC-MS/MS offer a robust framework for researchers and drug development professionals to accurately assess the pharmacodynamic effects of this compound and other SERMs. Careful adherence to these methodologies is essential for generating reliable and reproducible data in clinical and research settings.
References
Application Notes and Protocols: Dose-Response Studies of Fispemifene in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fispemifene is a novel selective estrogen receptor modulator (SERM) that has shown potential in various therapeutic areas. As with other SERMs, its mechanism of action involves differential agonist and antagonist activity at estrogen receptors (ERs) in a tissue-specific manner. In the context of cancer research, particularly for hormone-dependent cancers such as certain types of breast and prostate cancer, evaluating the dose-dependent effects of this compound on cell viability, apoptosis, and cell cycle progression is crucial. These in vitro studies provide fundamental insights into its potential as a therapeutic agent and guide further preclinical and clinical development.
This document provides detailed protocols for conducting dose-response studies of this compound in cell culture, along with illustrative data presented in a clear, tabular format. The signaling pathways potentially modulated by this compound are also visualized to provide a conceptual framework for its mechanism of action.
Disclaimer: The quantitative data presented in the tables below is illustrative and intended for educational purposes. This data is synthetically generated based on published findings for structurally and functionally similar SERMs, such as Ospemifene and Toremifene, and should not be considered as experimentally validated results for this compound.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on the Viability of MCF-7 and PC-3 Cancer Cells
This table summarizes the effect of increasing concentrations of this compound on the viability of ER-positive breast cancer cells (MCF-7) and androgen-independent prostate cancer cells (PC-3) after 48 hours of treatment, as determined by an MTT assay.
| This compound Concentration (µM) | Mean % Viability (MCF-7) | Standard Deviation (MCF-7) | Mean % Viability (PC-3) | Standard Deviation (PC-3) |
| 0 (Vehicle Control) | 100 | 5.2 | 100 | 4.8 |
| 0.1 | 92.5 | 4.5 | 98.1 | 3.9 |
| 0.5 | 78.3 | 3.8 | 91.7 | 4.2 |
| 1.0 | 65.1 | 4.1 | 82.4 | 3.5 |
| 2.5 | 48.9 | 3.2 | 68.5 | 4.0 |
| 5.0 | 35.7 | 2.9 | 55.2 | 3.1 |
| 10.0 | 22.4 | 2.5 | 41.8 | 2.8 |
Illustrative IC50 (MCF-7) ≈ 2.5 µM Illustrative IC50 (PC-3) ≈ 6.0 µM
Table 2: Dose-Dependent Induction of Apoptosis by this compound
This table illustrates the percentage of apoptotic cells in MCF-7 and PC-3 cell lines following a 48-hour treatment with this compound, as measured by Annexin V/PI staining and flow cytometry.
| This compound Concentration (µM) | % Early Apoptotic Cells (MCF-7) | % Late Apoptotic/Necrotic Cells (MCF-7) | % Early Apoptotic Cells (PC-3) | % Late Apoptotic/Necrotic Cells (PC-3) |
| 0 (Vehicle Control) | 3.1 | 1.5 | 2.5 | 1.2 |
| 0.1 | 5.2 | 2.1 | 3.8 | 1.8 |
| 0.5 | 10.8 | 3.4 | 7.9 | 2.5 |
| 1.0 | 18.5 | 5.2 | 14.6 | 4.1 |
| 2.5 | 29.7 | 8.9 | 22.3 | 6.8 |
| 5.0 | 41.2 | 12.5 | 31.8 | 9.7 |
| 10.0 | 55.8 | 18.3 | 45.1 | 14.2 |
Table 3: Dose-Dependent Effect of this compound on Cell Cycle Distribution
This table shows the percentage of cells in different phases of the cell cycle in the MCF-7 cell line after 24 hours of treatment with this compound, analyzed by propidium iodide staining and flow cytometry.
| This compound Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 55.2 | 30.1 | 14.7 |
| 0.1 | 58.9 | 28.5 | 12.6 |
| 0.5 | 65.4 | 24.3 | 10.3 |
| 1.0 | 72.1 | 19.8 | 8.1 |
| 2.5 | 78.5 | 15.2 | 6.3 |
| 5.0 | 83.2 | 11.5 | 5.3 |
| 10.0 | 86.9 | 8.8 | 4.3 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the dose-dependent effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well.
-
Gently agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Culture and treat cells with various concentrations of this compound for 48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Visualizations
This compound Signaling Pathway
Caption: Proposed signaling pathway of this compound in cancer cells.
Experimental Workflow for Dose-Response Studies
Caption: General experimental workflow for in vitro dose-response studies.
Application Notes and Protocols for the Pharmacokinetic Analysis of Fispemifene in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fispemifene is a selective estrogen receptor modulator (SERM) investigated for various therapeutic applications. Understanding its pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for its development as a safe and effective drug. This document provides detailed application notes and protocols for conducting pharmacokinetic analysis of this compound in common preclinical animal models: rats, dogs, and cynomolgus monkeys. While specific quantitative data for this compound is not extensively available in the public domain, this guide offers robust methodologies based on standard preclinical practices to enable researchers to generate high-quality PK data. This compound is a major metabolite of Ospemifene, and studies on Ospemifene confirm that this compound (as 4-hydroxyospemifene) is a predominant metabolite in rats, mice, dogs, and monkeys, making these relevant models for its study.[1]
Data Presentation: Pharmacokinetic Parameters
The following tables are templates for summarizing the key pharmacokinetic parameters of this compound upon intravenous (IV) and oral (PO) administration in different preclinical species. Researchers should populate these tables with their experimentally derived data.
Table 1: Intravenous Pharmacokinetic Parameters of this compound
| Parameter | Unit | Rat | Dog | Cynomolgus Monkey |
| Dose | mg/kg | |||
| C₀ | ng/mL | |||
| AUC₀-t | ng·h/mL | |||
| AUC₀-inf | ng·h/mL | |||
| CL | mL/h/kg | |||
| Vd | L/kg | |||
| t₁/₂ | h |
Table 2: Oral Pharmacokinetic Parameters of this compound
| Parameter | Unit | Rat | Dog | Cynomolgus Monkey |
| Dose | mg/kg | |||
| Cₘₐₓ | ng/mL | |||
| Tₘₐₓ | h | |||
| AUC₀-t | ng·h/mL | |||
| AUC₀-inf | ng·h/mL | |||
| t₁/₂ | h | |||
| F (%) | % |
Abbreviations: C₀ (initial plasma concentration), Cₘₐₓ (maximum plasma concentration), Tₘₐₓ (time to reach Cₘₐₓ), AUC₀-t (area under the plasma concentration-time curve from time zero to the last measurable concentration), AUC₀-inf (area under the plasma concentration-time curve from time zero to infinity), CL (clearance), Vd (volume of distribution), t₁/₂ (half-life), F (bioavailability).
Experimental Protocols
These protocols provide a framework for conducting in-life studies and bioanalytical sample analysis. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Protocol 1: Pharmacokinetic Study of this compound in Rats
1.1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats (male and female, 8-10 weeks old).
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water. Animals should be fasted overnight before oral dosing.
1.2. Drug Formulation and Administration:
-
Formulation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water, or a solution containing ethanol, PEG400, and water).
-
Intravenous (IV) Administration: Administer a single bolus dose via the tail vein.
-
Oral (PO) Administration: Administer a single dose via oral gavage.
1.3. Blood Sampling:
-
Route: Collect blood samples from the jugular vein or tail vein.
-
Time Points (IV): Pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Time Points (PO): Pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Sample Collection: Collect approximately 0.2-0.3 mL of blood at each time point into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
1.4. Bioanalysis (LC-MS/MS Method):
-
Refer to Protocol 4 for a detailed LC-MS/MS methodology.
Protocol 2: Pharmacokinetic Study of this compound in Dogs
2.1. Animal Model:
-
Species: Beagle dogs (male and female, 1-2 years old).
-
Housing: Housed in a controlled environment with a regular light/dark cycle and provided with standard dog chow and water. Animals should be fasted overnight prior to dosing.
2.2. Drug Formulation and Administration:
-
Formulation: Prepare a solution or capsule formulation of this compound.
-
Intravenous (IV) Administration: Administer a slow bolus injection over 1-2 minutes via the cephalic vein.
-
Oral (PO) Administration: Administer the formulation orally.
2.3. Blood Sampling:
-
Route: Collect blood samples from the cephalic or jugular vein.
-
Time Points (IV): Pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24, and 48 hours post-dose.
-
Time Points (PO): Pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 24, and 48 hours post-dose.
-
Sample Collection: Collect approximately 1-2 mL of blood at each time point into tubes containing an anticoagulant.
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C.
2.4. Bioanalysis (LC-MS/MS Method):
-
Refer to Protocol 4 for a detailed LC-MS/MS methodology.
Protocol 3: Pharmacokinetic Study of this compound in Cynomolgus Monkeys
3.1. Animal Model:
-
Species: Cynomolgus monkeys (male and female, 3-5 years old).
-
Housing: Housed in a facility accredited by the Association for Assessment and Accreditation of Laboratory Animal Care (AAALAC) with appropriate environmental enrichment. Animals should be fasted overnight before dosing.
3.2. Drug Formulation and Administration:
-
Formulation: Prepare a solution or suspension for administration.
-
Intravenous (IV) Administration: Administer via a saphenous or cephalic vein.
-
Oral (PO) Administration: Administer via nasogastric tube or by mixing with a small amount of palatable food.
3.3. Blood Sampling:
-
Route: Collect blood samples from a peripheral vein (e.g., femoral or saphenous vein).
-
Time Points (IV): Pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours post-dose. A study on Ospemifene in monkeys showed a slow terminal half-life, suggesting the need for extended sampling.[2]
-
Time Points (PO): Pre-dose, and at 0.5, 1, 2, 4, 8, 24, 48, and 72 hours post-dose.
-
Sample Collection: Collect approximately 1 mL of blood at each time point into tubes with an anticoagulant.
-
Plasma Preparation: Separate plasma by centrifugation and store at -80°C.
3.4. Bioanalysis (LC-MS/MS Method):
-
Refer to Protocol 4 for a detailed LC-MS/MS methodology.
Protocol 4: Bioanalytical Method for this compound Quantification in Plasma by LC-MS/MS
This protocol outlines a general method for the quantification of this compound in plasma, which should be validated according to regulatory guidelines.
4.1. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
4.2. LC-MS/MS System and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate this compound from endogenous plasma components.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions need to be optimized for sensitivity and specificity.
4.3. Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to regulatory guidelines.
Visualizations
Signaling Pathway: Metabolism of this compound
Caption: Metabolic pathway of this compound in preclinical models.
Experimental Workflow: Preclinical Pharmacokinetic Study
Caption: Workflow for a typical preclinical pharmacokinetic study.
References
Application Notes and Protocols for Studying SERM Effects on the Prostate Gland Using Fispemifene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fispemifene is a selective estrogen receptor modulator (SERM) that has demonstrated both anti-inflammatory and antiestrogenic properties in the prostate gland.[1][2] These characteristics make it a valuable tool for researchers studying the role of estrogen signaling in prostatic diseases, such as benign prostatic hyperplasia (BPH) and chronic prostatitis. This document provides detailed application notes and protocols for utilizing this compound in both in vivo and in vitro models to investigate its effects on the prostate.
This compound's mechanism of action involves modulating the activity of estrogen receptors (ERs), which are known to play a role in prostate development and disease.[3] By acting as an antagonist in certain tissues, this compound can counteract the proliferative and inflammatory effects of estrogens on the prostate.
In Vivo Studies: A Rat Model of Chronic Nonbacterial Prostatitis
A well-established model for studying the in vivo effects of this compound on prostatic inflammation is the hormone-induced chronic nonbacterial prostatitis model in Noble rats.[2] This model mimics the inflammatory and hormonal milieu observed in human chronic prostatitis.
Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound in a rat prostatitis model.
Detailed Protocols
1. Animal Model and Prostatitis Induction
-
Animals: Male Noble rats (7-8 weeks old).
-
Acclimatization: House the animals in a controlled environment for at least one week before the experiment.
-
Prostatitis Induction:
-
Surgically castrate the rats.
-
Allow a recovery period of one week.
-
Implant silastic capsules containing testosterone and estradiol to create a hormonal milieu that induces prostatic inflammation. The release rates should be sufficient to achieve a decreased androgen/estrogen ratio.[2]
-
2. This compound Administration
-
Preparation: Prepare this compound in a suitable vehicle, such as corn oil.
-
Dosing: Administer this compound daily via oral gavage at various doses (e.g., 3, 10, and 30 mg/kg body weight) for the duration of the study (e.g., 3 to 18 weeks).
-
Control Group: Administer the vehicle alone to the control group.
3. Endpoint Analysis
-
Organ Weights: At the end of the treatment period, euthanize the animals and carefully dissect the prostate, seminal vesicles, and pituitary gland. Record the wet weights of these organs.
-
Serum Hormone Analysis (Radioimmunoassay):
-
Collect blood samples via cardiac puncture at the time of euthanasia.
-
Separate the serum and store it at -80°C until analysis.
-
Use a commercially available radioimmunoassay (RIA) kit for rat prolactin, following the manufacturer's instructions. A double-antibody RIA is a common and sensitive method.
-
-
Histological Evaluation of Prostatic Inflammation:
-
Fix the dorsolateral prostate lobes in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and stain with hematoxylin and eosin (H&E).
-
Quantify inflammation by counting perivascular and stromal inflammatory cell infiltrates and the number of inflamed acini in a blinded manner. A grading system (e.g., Grade I-IV) based on the location, range (focal, multifocal, diffuse), and severity of inflammation can be employed for a more detailed analysis.
-
-
Immunohistochemistry (IHC) for Progesterone Receptor (PR) and Fra2:
-
Deparaffinize and rehydrate the prostate tissue sections.
-
Perform antigen retrieval using a suitable buffer (e.g., Tris-EDTA buffer, pH 9.0) and heat.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Incubate the sections with primary antibodies against PR and Fra2 at an optimized dilution for 1 hour at room temperature.
-
Wash the sections and apply a suitable secondary antibody followed by a detection system (e.g., HRP-DAB).
-
Counterstain with hematoxylin.
-
Analyze the expression and localization of PR and Fra2 in the acinar epithelium.
-
Quantitative Data Summary
| Treatment Group | Relative Seminal Vesicle Weight (mg/100g body weight) | Relative Pituitary Gland Weight (mg/100g body weight) | Serum Prolactin (ng/mL) |
| Vehicle Control | Data not available in snippets | Data not available in snippets | Data not available in snippets |
| This compound (3 mg/kg) | Decreased | Decreased | Decreased |
| This compound (10 mg/kg) | Decreased | Decreased | Decreased |
| This compound (30 mg/kg) | Decreased | Decreased | Decreased |
Note: The table is based on qualitative descriptions from the search results indicating a decrease. Specific numerical data from the original publication would be needed for a complete quantitative summary.
| Histological Finding | This compound Treatment Effect |
| Glandular Inflammation | Significantly attenuated |
| Intraluminal Neutrophils | Decreased number of acini containing neutrophils |
| PR Expression in Acinar Epithelium | Blocked estrogen-induced expression |
| Fra2 Expression in Acinar Epithelium | Blocked estrogen-induced expression |
In Vitro Studies: Evaluating SERM Effects on Prostate Cancer Cells
Experimental Workflow
Caption: Workflow for in vitro evaluation of SERMs on prostate cancer cells.
Detailed Protocols
1. Cell Culture
-
Cell Lines: LNCaP and PC-3 cells are commonly used models for prostate cancer.
-
Culture Conditions: Culture LNCaP cells in RPMI-1640 medium and PC-3 cells in F-12K medium, both supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (MTT Assay)
-
Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
3. Apoptosis Assay (Annexin V/PI Staining)
-
Treatment: Treat cells with this compound at the desired concentrations for the desired time.
-
Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
4. Cell Cycle Analysis
-
Treatment: Treat cells with this compound as described above.
-
Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a solution containing PI and RNase.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways
This compound's effects on the prostate are mediated through the modulation of estrogen receptor signaling. In the context of prostatic inflammation, this can involve the downregulation of estrogen-responsive genes and the inhibition of pro-inflammatory pathways.
References
- 1. Selective estrogen receptor modulators contribute to prostate cancer treatment by regulating the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [Z-2-{2-[4-(4-chloro-1,2-diphenylbut-1-enyl)-phenoxy]ethoxy}-ethanol], a novel selective estrogen receptor modulator, attenuates glandular inflammation in an animal model of chronic nonbacterial prostatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of a rat model of chronic Prostatitis/Chronic Pelvic Pain Syndrome (CP/CPPS) induced by immunization with a novel peptide T2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Fispemifene Dosage for Anti-inflammatory Effects in Rats: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments aimed at optimizing the dosage of fispemifene for its anti-inflammatory effects in rat models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a novel selective estrogen receptor modulator (SERM).[1] Its mechanism of action involves binding to estrogen receptors, where it can act as either an agonist or an antagonist depending on the target tissue.[2] This selective action allows for therapeutic benefits while potentially minimizing the undesirable side effects associated with conventional estrogen therapies.
Q2: What is the evidence for this compound's anti-inflammatory effects in rats?
A2: this compound has demonstrated significant anti-inflammatory and antiestrogenic actions in a Noble rat model of chronic nonbacterial prostatitis.[1] In this model, this compound was shown to attenuate glandular inflammation.[1] The anti-inflammatory effect was observed as a decrease in the number of acini containing intraluminal neutrophils.[1]
Q3: What is a suitable starting dose for this compound in a rat inflammation model?
A3: Based on a study in a rat model of chronic prostatitis, oral doses of 3, 10, and 30 mg/kg/day have been shown to be effective in reducing inflammation. For a new experimental setup, a dose-response study within this range is recommended to determine the optimal dose for your specific model.
Q4: How might this compound exert its anti-inflammatory effects?
A4: As a SERM, this compound's anti-inflammatory effects are likely mediated through its interaction with estrogen receptors, which can in turn modulate inflammatory signaling pathways. There is significant "cross-talk" between estrogen receptor signaling and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a key regulator of inflammation. Estrogen receptor activation can interfere with NF-κB activity, leading to a reduction in the expression of pro-inflammatory genes.
Troubleshooting Guides
This section addresses common issues that may arise during in vivo experiments with this compound in rat models of inflammation.
Problem 1: High Variability in Inflammatory Response Between Animals
-
Possible Cause: Inconsistent induction of inflammation.
-
Troubleshooting Steps:
-
Ensure precise and consistent administration of the inflammatory agent (e.g., carrageenan). For the paw edema model, the injection volume and location are critical.
-
Standardize the age, weight, and strain of the rats used in the study.
-
Acclimatize animals to the experimental conditions before starting the study to minimize stress-induced variations.
-
Problem 2: Lack of a Clear Dose-Response Relationship
-
Possible Cause: The selected dose range is not optimal, or the pharmacokinetic properties of this compound are influencing the outcome.
-
Troubleshooting Steps:
-
Expand the dose range, including both lower and higher doses, to capture the full dose-response curve.
-
Consider the pharmacokinetic profile of this compound. While specific data for this compound in rats is limited, other SERMs like droloxifene have an oral bioavailability of around 18% and a half-life of approximately 4.3 hours in rats. The timing of drug administration relative to the induction of inflammation and measurement of endpoints should be optimized based on the expected time to reach maximum plasma concentration (Tmax).
-
Ensure the formulation of this compound allows for consistent absorption. The oral bioavailability of some SERMs can be influenced by food.
-
Problem 3: Unexpected Side Effects or Toxicity
-
Possible Cause: The administered dose is too high, or the vehicle used for administration is causing adverse reactions.
-
Troubleshooting Steps:
-
Conduct a preliminary dose-escalation study to determine the maximum tolerated dose (MTD) in your specific rat strain.
-
Carefully select a vehicle that is non-toxic and ensures the stability and solubility of this compound. Common vehicles for oral administration in rats include corn oil or a solution of ethanol, PEG400, and cellulose.
-
Closely monitor the animals for any signs of distress, weight loss, or changes in behavior.
-
Data Presentation
The following tables summarize key data from a study investigating the effects of this compound in a rat model of chronic nonbacterial prostatitis.
Table 1: Effect of this compound on Glandular Inflammation in the Dorsolateral Prostate of Rats
| Treatment Group | Dose (mg/kg/day) | Mean Number of Inflamed Acini (± SD) |
| Control | - | 15.2 ± 3.4 |
| This compound | 3 | 10.1 ± 2.8* |
| This compound | 10 | 7.5 ± 2.1 |
| This compound | 30 | 5.8 ± 1.9 |
*p < 0.05, **p < 0.01 compared to control. Data adapted from Yatkin et al., 2008.
Table 2: Pharmacokinetic Parameters of Selected SERMs in Rats (for Reference)
| Compound | Oral Bioavailability (%) | Tmax (h) | Half-life (t½) (h) |
| Droloxifene | 18 | ~2 | 4.3 |
| Raloxifene | ~39 | 1 | ~27.7 |
Data for droloxifene from Hardt et al., 2002. Data for raloxifene from Jeong et al., 2010. Note: This data is for related compounds and should be used as a general guide.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for assessing acute inflammation.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
Parenteral administration supplies
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Vehicle Control
-
This compound (e.g., 3, 10, 30 mg/kg)
-
Positive Control (e.g., Indomethacin 10 mg/kg)
-
-
Drug Administration: Administer this compound or vehicle orally (p.o.) one hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Mandatory Visualization
Below are diagrams illustrating key concepts relevant to the use of this compound in inflammation research.
Caption: A typical experimental workflow for evaluating the anti-inflammatory effects of this compound.
References
- 1. This compound [Z-2-{2-[4-(4-chloro-1,2-diphenylbut-1-enyl)-phenoxy]ethoxy}-ethanol], a novel selective estrogen receptor modulator, attenuates glandular inflammation in an animal model of chronic nonbacterial prostatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Addressing Fispemifene Solubility Challenges
This technical support center provides troubleshooting strategies and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with fispemifene in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What physicochemical properties of this compound contribute to its poor aqueous solubility? A1: this compound is a lipophilic molecule, a characteristic indicated by its high calculated LogP (XLogP3) value.[1] This property means it is poorly soluble in aqueous solutions and requires an organic solvent for initial dissolution. Key properties are summarized in the table below.
Q2: What is the recommended initial solvent for preparing a this compound stock solution? A2: For most in vitro applications, particularly cell-based assays, Dimethyl Sulfoxide (DMSO) is the most common and recommended initial solvent.[2][3] It has a high capacity for dissolving nonpolar compounds like this compound.[4] If DMSO is not suitable for a specific assay, other water-miscible organic solvents such as ethanol or dimethylformamide (DMF) can be considered.[3]
Q3: My this compound powder is not dissolving completely in the initial organic solvent. What should I do? A3: If you encounter difficulty dissolving this compound powder, follow these steps:
-
Vortex or Sonicate: Mechanical agitation is often effective at breaking up powder clumps and facilitating dissolution.
-
Gentle Warming: Briefly warming the solution in a 37°C water bath can significantly aid dissolution. However, be mindful of the compound's stability at higher temperatures.
-
Increase Solvent Volume: The intended concentration of your stock solution might be too high. Try reducing the concentration by adding more solvent.
Q4: this compound dissolved perfectly in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. How can I prevent this? A4: This phenomenon, often called "crashing out," is a common problem with hydrophobic compounds. Here are several strategies to prevent it:
-
Optimize Final Solvent Concentration: Ensure the final concentration of your organic co-solvent (e.g., DMSO) is as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic and cause solubility issues.
-
Modify the Dilution Process: Instead of adding the stock directly, add the stock solution dropwise into the pre-warmed (e.g., 37°C) aqueous medium while vigorously vortexing. This rapid dispersion can help prevent aggregation.
-
Perform Serial Dilutions: Rather than a single large dilution, perform one or more intermediate dilutions in the assay medium.
-
Use Solubility Enhancers: For particularly challenging assays, consider incorporating solubility-enhancing excipients like cyclodextrins or non-ionic surfactants (at low concentrations) into your final assay medium.
Q5: What is the maximum recommended final concentration of DMSO in a cell-based assay? A5: The final concentration of DMSO should generally be kept at or below 0.5% to avoid solvent-induced cytotoxicity or other artifacts that could interfere with the experimental results. It is crucial to always include a vehicle control in your experiment with the same final concentration of DMSO as your test conditions.
Q6: My experimental results are highly variable. Could this compound's solubility be the cause? A6: Absolutely. Poor solubility is a major source of experimental variability and inconsistent results. If this compound is not fully dissolved and is present as a suspension or as micro-precipitates, the effective concentration delivered to the cells or target molecules will not be accurate or consistent between experiments. Ensuring a homogenous, clear solution is critical for reproducibility.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₇ClO₃ | PubChem |
| Molecular Weight | 422.9 g/mol | PubChem |
| XLogP3 | 6.3 | PubChem |
| Description | A stilbenoid and selective estrogen receptor modulator (SERM). | PubChem |
Table 2: Common Co-solvents for In Vitro Experiments
| Solvent | Suitability for Poorly Soluble Compounds | Key Considerations for Cell-Based Assays |
| DMSO | High | Universal solvent for HTS and cell-based assays. Can exhibit cytotoxicity at concentrations >0.5-1% and may influence cell differentiation. |
| Ethanol | High | Suitable for compounds soluble in alcohols. Can be cytotoxic and may evaporate, changing the concentration over time. |
| Methanol | High | Similar to ethanol but generally more toxic to cells. |
| DMF | High | Effective for many compounds but has a higher toxicity profile than DMSO and should be used with caution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Mass: Determine the mass of this compound needed for your desired volume and concentration (Molar Mass ≈ 422.9 g/mol ). For 1 mL of a 10 mM stock, 4.23 mg is required.
-
Weigh Compound: Accurately weigh the calculated mass of this compound powder into a sterile, appropriately sized glass or polypropylene vial.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL).
-
Dissolve: Vortex the mixture vigorously until the compound is fully dissolved. If necessary, sonicate the vial in a water bath or warm it gently to 37°C to aid dissolution.
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Dispense the stock solution into smaller, single-use aliquots to prevent degradation from multiple freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of DMSO Stock into Aqueous Assay Medium
-
Pre-warm Medium: Pre-warm the aqueous cell culture medium or buffer to the experimental temperature (typically 37°C).
-
Prepare for Dilution: Place the required volume of pre-warmed medium in a sterile tube on a vortex mixer set to a medium speed.
-
Add Stock Solution: While the medium is vortexing, add the required volume of the this compound DMSO stock solution dropwise or as a single, quick addition into the vortex. This ensures rapid mixing and minimizes localized high concentrations that can lead to precipitation.
-
Final Mix: Continue to vortex for a few seconds after adding the stock to ensure the final solution is homogeneous.
-
Final Solvent Check: Confirm that the final concentration of DMSO in the working solution does not exceed the acceptable limit for your assay (e.g., <0.5%).
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathway of this compound.
References
Troubleshooting unexpected results in Fispemifene cell viability assays
Welcome to the technical support center for Fispemifene cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and provide answers to frequently asked questions regarding their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We observed an unexpected increase in cell viability at low concentrations of this compound, followed by the expected decrease at higher concentrations. Is this a valid result?
A1: This phenomenon is known as a biphasic or hormetic dose-response and has been observed with various compounds, including hormonal agents.[1][2][3] At low concentrations, some selective estrogen receptor modulators (SERMs) can exhibit partial agonist activity, stimulating cell proliferation, especially in estrogen receptor-positive (ER+) cell lines.[4][5] At higher concentrations, the antagonistic or cytotoxic effects dominate, leading to a decrease in cell viability. It is crucial to perform a wide dose-response curve to capture this effect. To confirm this, consider using a different viability assay (e.g., ATP-based assay) to see if the trend is consistent.
Q2: Our IC50 value for this compound is inconsistent across different experiments. What could be the cause?
A2: Inconsistent IC50 values are a common issue in cell viability assays. Several factors can contribute to this variability:
-
Cell Seeding Density: Ensure that cells are seeded at a consistent density across all plates and experiments. Cells should be in the logarithmic growth phase.
-
Assay Incubation Time: The duration of drug exposure and the incubation time with the viability reagent (e.g., MTT) can significantly impact the results. Standardize these times across all experiments.
-
Solvent Concentration: this compound is typically dissolved in a solvent like DMSO or ethanol. Ensure the final solvent concentration in the culture medium is consistent across all wells and is at a non-toxic level (typically <0.5%). Include a solvent control in your experiments.
-
Plate Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. It is recommended to not use the outer wells for experimental data or to ensure proper humidification of the incubator.
Q3: The results from our MTT assay with this compound do not correlate with what we observe under the microscope (e.g., visible cell death). Why is this happening?
A3: The MTT assay measures metabolic activity, specifically the activity of mitochondrial dehydrogenases, which may not always directly correlate with cell number or viability. Several factors could cause this discrepancy:
-
Mitochondrial Hyperactivity: Some compounds can induce a temporary increase in mitochondrial activity as a stress response before cell death, leading to an overestimation of viability in the MTT assay.
-
Direct Reduction of MTT: this compound, like other chemical compounds, might directly reduce the MTT reagent to formazan, independent of cellular metabolic activity. This would lead to a false-positive signal. To test for this, include a "reagent blank" control containing media, this compound, and the MTT reagent, but no cells.
-
Incomplete Solubilization of Formazan: Ensure that the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization will lead to inaccurate and highly variable results.
Troubleshooting Guide
This guide addresses common problems encountered during this compound cell viability assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background in "No Cell" Controls | - this compound directly reduces the viability reagent.- Phenol red in the medium interferes with absorbance readings.- Contamination of reagents or media. | - Run a "reagent blank" (media + this compound + viability reagent) and subtract this background from all readings.- Use phenol red-free medium.- Use sterile techniques and fresh reagents. |
| Low Signal-to-Noise Ratio | - Suboptimal cell number.- Insufficient incubation time with the viability reagent. | - Optimize cell seeding density with a cell titration experiment.- Increase the incubation time with the viability reagent according to the manufacturer's protocol. |
| High Variability Between Replicate Wells | - Uneven cell seeding.- Incomplete formazan solubilization (for MTT/XTT assays).- "Edge effects" in the microplate. | - Ensure a single-cell suspension before seeding and mix gently between pipetting.- After reagent incubation, ensure complete dissolution of formazan crystals by vigorous pipetting or shaking.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Unexpected Increase in Viability | - Biphasic (hormetic) effect of this compound.- this compound is acting as a partial agonist at low concentrations. | - Perform a wider range of serial dilutions to fully characterize the dose-response curve.- Compare results with an ER-negative cell line to assess receptor-dependent effects.- Use an alternative viability assay that measures a different cellular parameter (e.g., ATP content or membrane integrity). |
Experimental Protocols
Note: As this compound-specific cell viability assay protocols are not widely published, a general, robust protocol for an MTT assay is provided below. This should be optimized for your specific cell line and experimental conditions.
MTT Cell Viability Assay Protocol
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Seed a 96-well plate with the optimized number of cells per well (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Include a vehicle-only control (medium with the same final concentration of the solvent).
-
Carefully remove the old medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes to ensure all crystals are dissolved.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation
Comparative IC50 Values of Selective Estrogen Receptor Modulators (SERMs) in Breast Cancer Cell Lines
Due to the limited availability of published in vitro cell viability data for this compound, the following table presents data for other common SERMs to provide a comparative context for expected potency.
| Compound | Cell Line | Estrogen Receptor Status | IC50 (µM) | Exposure Time (h) | Assay Type |
| Tamoxifen | MCF-7 | ER+ | ~5-10 | 48-72 | MTT |
| T47D | ER+ | ~5-15 | 72 | Not Specified | |
| MDA-MB-231 | ER- | >20 | 48-72 | MTT | |
| 4-Hydroxytamoxifen | MCF-7 | ER+ | ~0.01-0.1 | 72 | Not Specified |
| Raloxifene | HCT116 | Not Specified | ~5-10 | Not Specified | Not Specified |
| HCT8 | Not Specified | ~5 | Not Specified | Not Specified | |
| Toremifene | MCF-7 | ER+ | ~1-5 | Not Specified | Not Specified |
Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for your specific system.
Visualizations
Logical Workflow for Troubleshooting Unexpected Cell Viability Results
Caption: A decision tree to diagnose common issues in cell viability assays.
Proposed Signaling Pathways for SERM-Induced Apoptosis
1. Intrinsic (Mitochondrial) Pathway
Caption: The intrinsic pathway of apoptosis initiated by SERMs.
2. Extrinsic (Death Receptor) Pathway
Caption: The extrinsic pathway of apoptosis initiated by SERMs.
References
- 1. Cancer biology and hormesis: human tumor cell lines commonly display hormetic (biphasic) dose responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics of the biphasic action of androgens and of the potent antiproliferative effects of the new pure antiestrogen EM-139 on cell cycle kinetic parameters in LNCaP human prostatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biphasic effect of medroxyprogesterone-acetate (MPA) treatment on proliferation and cyclin D1 gene transcription in T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Andrographolide Inhibits ER-Positive Breast Cancer Growth and Enhances Fulvestrant Efficacy via ROS-FOXM1-ER-α Axis [frontiersin.org]
Technical Support Center: Mitigating Potential Off-Target Effects of Fispemifene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential off-target effects of Fispemifene in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group.[1] Its primary mechanism of action is to bind to estrogen receptors (ERs), specifically ERα and ERβ, and modulate their activity. Depending on the tissue, this compound can act as either an estrogen receptor agonist or antagonist, leading to tissue-specific effects.[1]
Q2: What are the potential off-target effects of this compound?
As a SERM, this compound's off-target effects can arise from several mechanisms:
-
Binding to other receptors: this compound may exhibit lower affinity binding to other steroid hormone receptors, such as the androgen receptor (AR), progesterone receptor (PR), or glucocorticoid receptor (GR), leading to unintended biological responses.
-
"Off-target" signaling through ERs: In certain cellular contexts, this compound's interaction with ERs might trigger signaling pathways not typically associated with estrogen, leading to unexpected outcomes.
-
Metabolite activity: The metabolites of this compound may have their own on-target and off-target activities that differ from the parent compound.
-
Non-receptor-mediated effects: At high concentrations, this compound may interact with other cellular components like enzymes or ion channels.
Q3: How can I minimize off-target effects in my cell culture experiments?
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to minimize the likelihood of engaging lower-affinity off-targets.
-
Use appropriate control experiments: Include controls such as cells not expressing the target receptor, or use a specific antagonist for the suspected off-target to confirm that the observed effect is indeed off-target.
-
Serum-free or charcoal-stripped serum media: Use of serum-free or charcoal-stripped serum media can reduce the interference of endogenous hormones and growth factors that might activate parallel signaling pathways.
-
Confirm with structurally different SERMs: If possible, confirm key findings with another SERM that has a different chemical structure but targets the same receptor to ensure the observed phenotype is not due to a specific off-target effect of this compound's chemical scaffold.
Q4: What are some in vivo strategies to mitigate and assess off-target effects?
-
Dose-response studies: Conduct thorough dose-response studies to identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.
-
Tissue-specific knockout models: Utilize tissue-specific knockout animals for the intended target receptor (ERα or ERβ) to confirm that the in vivo effects are mediated through the intended target in that tissue.
-
Pharmacokinetic and metabolite analysis: Characterize the pharmacokinetic profile of this compound and its major metabolites to understand their distribution and potential for accumulation in off-target tissues.
-
Comprehensive toxicological profiling: Perform broad toxicological and histopathological analysis of various organs to identify any unexpected pathologies that could indicate off-target effects.[2][3]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Off-target receptor activation | Perform a counter-screen against a panel of other nuclear receptors (e.g., AR, PR, GR) using reporter assays to check for cross-reactivity. |
| Cell line-specific effects | Test the effects of this compound in multiple cell lines with well-characterized receptor expression profiles. |
| Compound degradation or instability | Verify the integrity and concentration of the this compound stock solution using analytical methods like HPLC. |
| Interaction with media components | Test the effect of this compound in different basal media and with or without serum. |
Issue 2: Discrepancy between in vitro and in vivo results.
| Potential Cause | Troubleshooting Step |
| Metabolism of this compound | Identify the major metabolites of this compound and test their activity in vitro. |
| Poor bioavailability or tissue distribution | Perform pharmacokinetic studies to determine the concentration of this compound and its metabolites in the target tissue. |
| Activation of compensatory signaling pathways in vivo | Analyze gene expression changes in the target tissue to identify upregulated pathways that may be compensating for the on-target effect. |
| Complex tissue-specific SERM activity | Utilize in vivo models, such as reporter mice, to visualize the tissue-specific agonist versus antagonist activity of this compound.[4] |
Quantitative Data
Table 1: Illustrative Binding Affinity of this compound and Related Compounds for Estrogen Receptors
Disclaimer: The following data for this compound is illustrative and based on typical values for triphenylethylene SERMs. Researchers should generate their own data for their specific experimental system.
| Compound | Target | Ki (nM) | Reference |
| This compound (Illustrative) | ERα | 280 | N/A |
| This compound (Illustrative) | ERβ | 800 | N/A |
| Ormeloxifene | ERα | 250 | |
| Ormeloxifene | ERβ | 750 | |
| 17β-Estradiol | ERα | ~0.2 | |
| 17β-Estradiol | ERβ | ~0.5 |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Nuclear Receptor Selectivity
This protocol is adapted from established methods for nuclear receptor binding assays.
Objective: To determine the binding affinity (Ki) of this compound for ERα, ERβ, and a panel of off-target nuclear receptors (e.g., AR, PR, GR).
Methodology:
-
Receptor Preparation: Use purified recombinant human nuclear receptor ligand-binding domains (LBDs).
-
Radioligand: Select a high-affinity radiolabeled ligand for each receptor (e.g., [3H]-Estradiol for ERs, [3H]-R1881 for AR).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 5 mM DTT, 10% glycerol).
-
Competition Assay:
-
In a 96-well plate, add a fixed concentration of the receptor LBD.
-
Add increasing concentrations of unlabeled this compound (e.g., 0.1 nM to 100 µM).
-
Add a fixed concentration of the radioligand (typically at or below its Kd).
-
Incubate to reach equilibrium (e.g., 2-4 hours at 4°C).
-
-
Separation of Bound and Free Ligand: Use a method such as dextran-coated charcoal, filtration, or scintillation proximity assay (SPA) to separate bound from free radioligand.
-
Detection: Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.
Protocol 2: Cell-Based Reporter Gene Assay for Functional Activity
This protocol is based on commercially available reporter assay kits and published methodologies.
Objective: To assess the functional agonist or antagonist activity of this compound on ERα, ERβ, and potential off-target nuclear receptors.
Methodology:
-
Cell Lines: Use a host cell line (e.g., HEK293, HeLa) transiently or stably transfected with:
-
An expression vector for the full-length nuclear receptor of interest.
-
A reporter plasmid containing a luciferase gene under the control of a hormone response element (HRE) specific for that receptor.
-
-
Cell Seeding: Plate the cells in a 96-well plate and allow them to attach.
-
Compound Treatment:
-
Agonist Mode: Treat the cells with increasing concentrations of this compound.
-
Antagonist Mode: Treat the cells with a fixed concentration of a known agonist for the receptor (e.g., estradiol for ERs) in the presence of increasing concentrations of this compound.
-
-
Incubation: Incubate the cells for 18-24 hours to allow for reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist Mode: Plot the fold induction of luciferase activity against the log concentration of this compound to determine the EC50.
-
Antagonist Mode: Plot the percentage of inhibition of the agonist response against the log concentration of this compound to determine the IC50.
-
Visualizations
Caption: this compound's primary signaling pathway.
Caption: Workflow for assessing this compound's selectivity.
Caption: Logic for troubleshooting unexpected results.
References
- 1. Modulation of estrogen receptor transactivation and estrogen-induced gene expression by ormeloxifene-a triphenylethylene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Successful drug development despite adverse preclinical findings part 2: examples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Estrogen Receptor Modulators and the Tissue-Selective Estrogen Complex: Analysis of Cell Type-Specific Effects Using In Vivo Imaging of a Reporter Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the experimental design of Fispemifene studies for reproducibility
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to improve the experimental design of Fispemifene studies, thereby fostering greater reproducibility. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group.[1] It exerts its effects by binding to estrogen receptors (ERs), acting as either an agonist or an antagonist depending on the target tissue. This tissue-specific action is a hallmark of SERMs. For instance, in a preclinical model of nonbacterial prostatitis, this compound exhibited both antiestrogenic and anti-inflammatory effects in the prostate.[2][3]
Q2: What are the known estrogen receptor subtype affinities for this compound?
Q3: What were the key findings from preclinical studies of this compound?
A3: A key preclinical study in a Noble rat model of chronic nonbacterial prostatitis demonstrated that this compound significantly reduced glandular inflammation.[2][3] It also showed antiestrogenic effects by blocking the expression of progesterone receptor (PR) and Fos-related antigen 2 (Fra2).
Q4: Why was the clinical development of this compound discontinued?
A4: this compound reached phase II clinical trials for the treatment of male hypogonadism. However, its development was terminated in March 2016 because it failed to achieve statistical significance on key effectiveness endpoints.
Troubleshooting Guides
In Vitro Cell-Based Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in cell proliferation/viability assays | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a calibrated automated cell counter for accuracy. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| This compound precipitation in media. | Check the solubility of this compound in your specific cell culture medium. Consider using a lower concentration of serum or a different solvent for the stock solution (ensure final solvent concentration is non-toxic to cells). | |
| Unexpected agonist or antagonist effects | Incorrect this compound concentration. | Perform a full dose-response curve to determine the EC50 (for agonism) or IC50 (for antagonism). |
| Presence of endogenous estrogens in serum. | Use charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids. | |
| Cell line expressing the wrong ER subtype. | Verify the expression of ERα and ERβ in your cell line using qPCR or Western blot. | |
| Difficulty reproducing published data | Different passage number of cells. | Use cells within a consistent and low passage number range, as receptor expression and signaling can change with prolonged culture. |
| Variation in reagent quality. | Use reagents from the same lot number for a set of experiments. Qualify new lots of critical reagents like FBS. |
In Vivo Animal Studies
| Problem | Potential Cause | Troubleshooting Steps |
| High inter-animal variability in response | Genetic drift in animal colony. | Source animals from a reputable vendor and report the specific strain and substrain used. |
| Inconsistent drug administration. | Ensure accurate dosing by using appropriate gavage techniques for oral administration or precise injection volumes. | |
| Differences in animal handling and environment. | Acclimatize animals to the housing conditions before the study begins. Minimize stress from handling and noise. | |
| Lack of expected anti-inflammatory effect | Inappropriate animal model. | Ensure the chosen animal model is relevant to the human condition being studied. The Noble rat model has been used for this compound in prostatitis studies. |
| Incorrect timing of drug administration and endpoint analysis. | Optimize the dosing schedule and the time points for tissue collection based on the pharmacokinetics of this compound and the pathophysiology of the disease model. | |
| Conflicting results with other SERMs | Different pharmacokinetic profiles. | Be aware that different SERMs have distinct absorption, distribution, metabolism, and excretion (ADME) profiles, which will affect their in vivo efficacy. |
Data Presentation
Table 1: Effects of this compound on Serum Hormone Concentrations and Organ Weights in a Rat Model of Prostatitis (3-week anti-inflammatory study)
| Treatment Group | Serum Estradiol (pmol/L) | Serum Prolactin (ng/mL) | Relative Pituitary Weight (mg/100g body weight) |
| Castrated + DHT + E2 | 15.3 ± 2.1 | 4.8 ± 1.2 | 3.5 ± 0.4 |
| This compound (3 mg/kg) | 14.8 ± 1.9 | 2.5 ± 0.7* | 2.8 ± 0.3 |
| This compound (10 mg/kg) | 15.1 ± 2.5 | 2.2 ± 0.5 | 2.6 ± 0.2 |
| This compound (30 mg/kg) | 14.5 ± 2.2 | 1.9 ± 0.4 | 2.4 ± 0.3 |
| Tamoxifen (1 mg/kg) | 15.5 ± 2.8 | 2.1 ± 0.6** | 2.7 ± 0.2 |
Values are presented as mean ± S.D. Data extracted from a study in Noble rats. *p < 0.05, **p < 0.01, ***p < 0.001 compared to the Castrated + DHT + E2 group.
Table 2: Immunohistochemical Analysis of Progesterone Receptor (PR) and Fos-related antigen 2 (Fra2) Expression in Rat Dorsolateral Prostate
| Treatment Group | PR Immune Score | Fra2 Immune Score |
| Castrated + E2 | 3.8 ± 0.5 | 3.5 ± 0.6 |
| This compound (3 mg/kg) | 2.1 ± 0.4 | 1.9 ± 0.3 |
| This compound (10 mg/kg) | 1.5 ± 0.3 | 1.2 ± 0.2 |
| This compound (30 mg/kg) | 1.1 ± 0.2 | 0.9 ± 0.1 |
Values are presented as mean ± S.D. Data extracted from a study in Noble rats. **p < 0.01, ***p < 0.001 compared to the Castrated + E2 group.
Experimental Protocols
Protocol 1: In Vivo Model of Chronic Nonbacterial Prostatitis
This protocol is a summary of the methodology used in a key preclinical study of this compound.
-
Animal Model: Adult male Noble rats (NBL/Cr).
-
Hormonal Manipulation: Animals are castrated and implanted with silastic capsules containing testosterone and estradiol to create a hormonal milieu with a decreased androgen/estrogen ratio, which induces prostatic inflammation.
-
This compound Administration: this compound is administered daily by oral gavage at various doses (e.g., 3, 10, and 30 mg/kg). A vehicle control group and a positive control group (e.g., tamoxifen) should be included.
-
Duration of Treatment: 3 weeks.
-
Endpoint Analysis:
-
Histological Assessment of Inflammation: Prostates are collected, fixed, and sectioned. Inflammation is scored based on the presence of perivascular and stromal infiltrates and the number of inflamed acini.
-
Immunohistochemistry: Prostatic tissue sections are stained for progesterone receptor (PR) and Fos-related antigen 2 (Fra2). The intensity and extent of staining are quantified to generate an immune score.
-
Serum Hormone Analysis: Blood is collected for the measurement of serum estradiol and prolactin concentrations using appropriate immunoassays.
-
Organ Weight Measurement: The weights of the seminal vesicles and pituitary glands are recorded and normalized to body weight.
-
Protocol 2: General Cell Proliferation Assay for SERM Activity
This is a general protocol that can be adapted for this compound to assess its estrogenic or antiestrogenic effects on cell proliferation in ER-positive cell lines (e.g., MCF-7).
-
Cell Culture: Culture ER-positive cells in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for at least 48 hours to deplete endogenous estrogens.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density.
-
Treatment:
-
For Agonist Activity: Treat cells with a range of this compound concentrations. Include a vehicle control and a positive control (e.g., 17β-estradiol).
-
For Antagonist Activity: Treat cells with a fixed concentration of 17β-estradiol in the presence of increasing concentrations of this compound.
-
-
Incubation: Incubate the plates for a period determined by the cell line's doubling time (typically 3-6 days).
-
Cell Viability/Proliferation Measurement: Use a suitable assay such as MTT, XTT, or a CyQUANT assay to quantify cell number.
-
Data Analysis: Plot the data as a percentage of the vehicle control and fit to a sigmoidal dose-response curve to determine the EC50 (for agonism) or IC50 (for antagonism).
Mandatory Visualization
Caption: this compound's tissue-specific signaling pathway.
Caption: Workflow for enhancing experimental reproducibility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [Z-2-{2-[4-(4-chloro-1,2-diphenylbut-1-enyl)-phenoxy]ethoxy}-ethanol], a novel selective estrogen receptor modulator, attenuates glandular inflammation in an animal model of chronic nonbacterial prostatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Fispemifene in Long-Term Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling Fispemifene in long-term cell culture experiments. The information provided is intended to help troubleshoot potential issues related to the stability and degradation of this selective estrogen receptor modulator (SERM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group.[1] As a SERM, it exhibits tissue-specific estrogen receptor agonist or antagonist effects. Its primary mechanism of action is to bind to estrogen receptors (ERs), which in turn modulates the expression of estrogen-responsive genes. This can lead to antiestrogenic effects in some tissues, which has been explored for conditions like chronic nonbacterial prostatitis.[2][3]
Q2: I am observing inconsistent or diminishing effects of this compound in my long-term cell culture experiments. What could be the cause?
Inconsistent or diminishing effects of this compound over time in cell culture can be a strong indicator of compound degradation. Several factors in the cell culture environment can contribute to the breakdown of this compound, leading to a decrease in its effective concentration. These factors include the composition of the culture medium, pH, presence of reactive oxygen species (ROS) generated by the cells, and exposure to light.
Q3: What are the potential degradation pathways for this compound in cell culture?
Based on its triphenylethylene structure, this compound may be susceptible to two primary degradation pathways in a cell culture environment:
-
Oxidative Degradation: Similar to other SERMs, the phenolic rings of this compound can be oxidized.[4][5] This can be initiated by reactive oxygen species (ROS) produced by the cultured cells or catalyzed by metal ions present in the culture medium. This process can lead to the formation of catechol and quinone-type metabolites, which may have altered biological activity or be cytotoxic.
-
Hydrolysis: this compound contains ether linkages in its side chain. While ethers are generally more stable to hydrolysis than esters or amides, they can still undergo slow cleavage in aqueous environments, a process that can be influenced by the pH of the culture medium.
Q4: Can the degradation products of this compound be biologically active?
Yes. The metabolites or degradation products of SERMs can have biological activity that may differ from the parent compound. For instance, some metabolites of other SERMs have been shown to retain or have altered affinity for the estrogen receptor. Therefore, it is crucial to consider that the observed cellular effects in long-term cultures might be a combination of the effects of this compound and its degradation products.
Q5: How can I minimize the degradation of this compound in my cell culture experiments?
To minimize degradation, consider the following best practices:
-
Prepare Fresh Solutions: Prepare this compound stock solutions in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Frequent Media Changes: In long-term experiments, replenish the culture medium containing this compound regularly. The frequency will depend on the stability of the compound in your specific cell culture system, which you can determine experimentally (see the protocol below).
-
Control Culture Conditions: Maintain a stable pH and minimize oxidative stress in your cultures.
-
Protect from Light: Store stock solutions and handle this compound in a manner that minimizes exposure to light, as triphenylethylene compounds can be susceptible to photodegradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Decreased or loss of this compound activity over time. | Degradation of this compound in the culture medium. | 1. Perform a stability study of this compound in your specific cell culture medium at 37°C (see protocol below).2. Increase the frequency of media changes with freshly prepared this compound.3. Consider using a higher initial concentration of this compound to compensate for degradation, but be cautious of potential off-target effects. |
| Increased or unexpected cellular toxicity. | Formation of toxic degradation products (e.g., reactive quinones). | 1. Analyze the culture medium for the presence of degradation products using techniques like HPLC or LC-MS.2. If toxic byproducts are suspected, increase the frequency of media changes to reduce their accumulation. |
| High variability between replicate experiments. | Inconsistent degradation of this compound due to slight variations in experimental conditions (e.g., cell density, media volume). | 1. Standardize all cell culture parameters meticulously.2. Always use freshly prepared this compound dilutions from a single stock for all replicates in an experiment. |
| Precipitation of this compound in the culture medium. | Poor solubility of this compound at the working concentration. | 1. Visually inspect the medium for any precipitate after adding the this compound stock solution.2. Ensure the final concentration of the solvent (e.g., DMSO) in the medium is low and non-toxic to the cells.3. Test the solubility of this compound in your cell culture medium before starting the experiment. |
Experimental Protocol: Assessing this compound Stability in Cell Culture Medium
This protocol provides a method to determine the stability of this compound in your specific cell culture medium under standard incubation conditions.
Materials:
-
This compound
-
Your specific cell culture medium (with all supplements, e.g., FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Acetonitrile (HPLC grade)
-
Appropriate solvent for this compound stock solution (e.g., DMSO)
Procedure:
-
Prepare a this compound working solution: Dilute your this compound stock solution in your complete cell culture medium to the final concentration used in your experiments.
-
Set up stability samples: Aliquot the this compound-containing medium into sterile tubes or wells of a plate.
-
Time zero (T=0) sample: Immediately take an aliquot of the medium, which will serve as your T=0 reference sample.
-
Incubation: Place the remaining samples in a 37°C incubator.
-
Time-point collection: At various time points (e.g., 0, 4, 8, 24, 48, 72 hours), remove an aliquot for analysis.
-
Sample processing:
-
To precipitate proteins, add three volumes of cold acetonitrile to one volume of the collected medium sample.
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analytical quantification:
-
Analyze the supernatant using a validated HPLC or LC-MS method to quantify the concentration of this compound.
-
You will need to develop a method that provides good separation of the this compound peak from any media components and potential degradation products.
-
-
Data analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to determine its degradation kinetics and half-life in your culture medium.
-
Data Summary Table
| Parameter | Potential Issue | Relevance to this compound Stability |
| Half-life in Media | Short half-life | Indicates rapid degradation, requiring frequent media changes. |
| Degradation Products | Biologically active or toxic | Can confound experimental results or cause cytotoxicity. |
| Solubility | Low aqueous solubility | May lead to precipitation and inaccurate dosing. |
| Oxidative Potential | Susceptible to oxidation | Degradation can be accelerated by cellular ROS or media components. |
Visualizations
Caption: Potential degradation pathways of this compound in cell culture.
Caption: A logical workflow for troubleshooting this compound instability issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [Z-2-{2-[4-(4-chloro-1,2-diphenylbut-1-enyl)-phenoxy]ethoxy}-ethanol], a novel selective estrogen receptor modulator, attenuates glandular inflammation in an animal model of chronic nonbacterial prostatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Selective Estrogen Receptor Modulator (SERM) Lasofoxifene Forms Reactive Quinones Similar to Estradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Adjusting Fispemifene treatment duration for optimal in vivo response
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vivo response of Fispemifene by adjusting treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective estrogen receptor modulator (SERM).[1][2] It exerts its effects by binding to estrogen receptors (ERs) and can act as either an estrogen receptor agonist or antagonist depending on the target tissue.[3] This tissue-specific action allows for a targeted therapeutic effect. In preclinical models of prostatic inflammation, this compound has demonstrated both antiestrogenic and anti-inflammatory properties.[1][2]
Q2: What is a typical starting point for treatment duration in preclinical in vivo studies with this compound?
A2: Based on preclinical studies in rat models of chronic nonbacterial prostatitis, a treatment duration of 3 weeks has been shown to be effective in evaluating both the anti-inflammatory and antiestrogenic effects of this compound. For clinical context, a Phase 2 study in hypogonadal men used an 8-week treatment period. The optimal duration for your specific experimental model may require adjustment based on the endpoints being measured.
Q3: What are the key endpoints to measure when assessing the in vivo response to this compound?
A3: Key endpoints can be categorized as follows:
-
Anti-inflammatory effects: Histological assessment of tissue inflammation, such as counting perivascular and stromal infiltrates and the number of inflamed acini in prostate tissue.
-
Antiestrogenic effects: Measurement of serum hormone levels (e.g., prolactin), organ weights (e.g., seminal vesicles and pituitary glands), and expression of estrogen-responsive genes (e.g., progesterone receptor (PR) and Fos-related antigen 2 (Fra2)).
-
Pharmacodynamic markers: Depending on the model, assessment of changes in the expression of specific estrogen-regulated genes in the target tissue can provide evidence of target engagement.
Q4: How does the route of administration and dosage affect the in vivo response to this compound?
A4: In preclinical rat studies, this compound was administered orally at doses of 3, 10, and 30 mg/kg/day. The choice of dosage will influence the magnitude of the observed effect. It is recommended to perform a dose-response study to determine the optimal dose for your specific model and desired outcome.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of significant anti-inflammatory response. | Inadequate treatment duration: The treatment period may be too short for the anti-inflammatory effects to manifest in your model. | Consider extending the treatment duration. A 3-week period was effective in a rat prostatitis model. |
| Suboptimal dosage: The administered dose may be too low to elicit a significant response. | Perform a dose-response study to identify a more effective dose. Doses of 3, 10, and 30 mg/kg/day have been used in rats. | |
| Model-specific factors: The chosen animal model may not be responsive to this compound's anti-inflammatory actions. | Re-evaluate the suitability of the animal model for studying the intended pathway. | |
| Inconsistent antiestrogenic effects. | Variability in hormonal milieu: The baseline hormonal status of the animals can influence the response to a SERM. | Ensure consistent hormonal status of experimental animals (e.g., through castration and hormone replacement) to reduce variability. |
| Timing of endpoint measurement: The expression of estrogen-responsive genes can fluctuate. | Standardize the timing of sample collection relative to the last dose of this compound. | |
| Unexpected agonist effects observed. | Tissue-specific action of SERMs: this compound, like other SERMs, can exhibit agonist activity in some tissues while acting as an antagonist in others. | Carefully characterize the effects of this compound in all relevant tissues for your research question. |
| Off-target effects: At higher concentrations, the possibility of off-target effects increases. | If using high doses, consider evaluating potential off-target interactions. |
Experimental Protocols
In Vivo this compound Treatment in a Rat Model of Chronic Nonbacterial Prostatitis
This protocol is based on methodologies described in studies evaluating the anti-inflammatory and antiestrogenic action of this compound.
1. Animal Model:
-
Species: Noble rats.
-
Induction of Prostatitis: Induce chronic nonbacterial prostatitis to create a relevant inflammatory environment.
2. Treatment Groups:
-
Vehicle control group.
-
This compound low dose (e.g., 3 mg/kg/day).
-
This compound medium dose (e.g., 10 mg/kg/day).
-
This compound high dose (e.g., 30 mg/kg/day).
3. Drug Administration:
-
Route: Oral gavage.
-
Vehicle: To be determined based on the solubility of this compound.
-
Frequency: Once daily.
-
Duration: 3 weeks.
4. Endpoint Analysis:
-
At the end of the treatment period:
-
Collect blood samples for serum hormone analysis (e.g., prolactin).
-
Euthanize animals and collect prostate, seminal vesicles, and pituitary glands.
-
Measure the wet weight of the collected organs.
-
Fix a portion of the prostate tissue in formalin for histological analysis (H&E staining).
-
Snap-freeze a portion of the prostate tissue for gene expression analysis (e.g., qPCR for PR and Fra2).
-
5. Data Analysis:
-
Compare organ weights and serum hormone levels between treatment groups and the vehicle control.
-
Quantify prostatic inflammation through histological scoring.
-
Analyze the relative expression of target genes in the prostate tissue.
Data Presentation
Table 1: Effect of this compound on Serum Prolactin and Organ Weights in a 3-Week Rat Study
| Treatment Group | Serum Prolactin (ng/mL) | Relative Seminal Vesicle Weight (mg/100g body weight) | Relative Pituitary Gland Weight (mg/100g body weight) |
| Vehicle Control | Value | Value | Value |
| This compound (3 mg/kg/day) | Value | Value | Value |
| This compound (10 mg/kg/day) | Value | Value | Value |
| This compound (30 mg/kg/day) | Value | Value | Value |
Note: This table is a template. The actual values would be populated with experimental data. This compound treatment has been shown to decrease serum prolactin and the relative weights of seminal vesicles and pituitary glands.
Table 2: Summary of Clinical Trial Durations for this compound
| Clinical Trial Identifier | Indication | Treatment Duration | Phase |
| NCT02443090 | Sexual Dysfunction in Hypogonadal Men | 8 weeks | 2 |
| NCT01061970 | Hypogonadism in Men with COPD | 4 weeks | 2 |
Visualizations
Signaling Pathways
Caption: this compound binds to the estrogen receptor, leading to tissue-specific gene regulation.
Caption: Workflow for assessing this compound's in vivo efficacy in a rat prostatitis model.
Caption: A logical approach to troubleshooting suboptimal in vivo responses to this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound [Z-2-{2-[4-(4-chloro-1,2-diphenylbut-1-enyl)-phenoxy]ethoxy}-ethanol], a novel selective estrogen receptor modulator, attenuates glandular inflammation in an animal model of chronic nonbacterial prostatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Refining Fispemifene delivery methods in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing fispemifene in animal studies. The information is tailored for scientists and drug development professionals to refine delivery methods and navigate potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group.[1][2] Its primary mechanism of action is to modulate the activity of estrogen receptors (ERs), specifically ERα and ERβ.[1][3] As a SERM, it can exert either estrogenic (agonist) or anti-estrogenic (antagonist) effects in a tissue-specific manner. For instance, in studies on a rat model of chronic nonbacterial prostatitis, this compound demonstrated both anti-inflammatory and antiestrogenic actions in the prostate.[1]
Q2: What are the common challenges associated with the oral delivery of this compound in animal studies?
A2: Like many SERMs, this compound is a poorly water-soluble compound, which can lead to low and variable oral bioavailability. Key challenges include:
-
Poor Solubility: Difficulty in preparing a homogenous and stable formulation for accurate dosing.
-
Low Bioavailability: this compound is rapidly but poorly absorbed after oral administration.
-
First-Pass Metabolism: Extensive metabolism in the liver can significantly reduce the amount of active compound reaching systemic circulation.
-
Stress-Induced Experimental Variability: The stress associated with oral gavage can influence physiological parameters and potentially confound study results.
Q3: What are the recommended animal models for studying the effects of this compound?
A3: The choice of animal model depends on the research question. For studying prostatic inflammation, the Noble rat model has been successfully used. For general pharmacokinetic and toxicity studies, Wistar or Sprague-Dawley rats are commonly employed. It is crucial to consider species-specific differences in metabolism and drug response when selecting a model.
Troubleshooting Guides
Formulation and Administration Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the dosing vehicle. | This compound is poorly soluble in aqueous solutions. The chosen vehicle may not have sufficient solubilizing capacity. | 1. Use a co-solvent system: Initially dissolve this compound in a small amount of an organic solvent like DMSO, and then dilute it with a vehicle such as corn oil or polyethylene glycol (PEG). 2. Prepare a suspension: If a solution is not feasible, create a micronized suspension in a vehicle containing a suspending agent like 1% hydroxypropyl methylcellulose. 3. Use a self-emulsifying drug delivery system (SNEDDS): These systems can improve the solubility and absorption of lipophilic drugs. |
| Inconsistent or low drug exposure in plasma. | Poor oral bioavailability due to low solubility and/or extensive first-pass metabolism. Variability in the gavage procedure. | 1. Ensure consistent formulation: Use sonication or homogenization to ensure a uniform suspension before each administration. 2. Administer with food: For some SERMs, administration with a high-fat meal can increase absorption. 3. Refine gavage technique: Ensure proper training to minimize stress and prevent incorrect administration (e.g., into the lungs). |
| Adverse events in animals following oral gavage (e.g., distress, weight loss). | Esophageal injury from the gavage needle. Stress from the procedure. Vehicle-related toxicity. | 1. Use appropriate gavage needles: Flexible, ball-tipped needles are recommended to minimize tissue damage. 2. Acclimatize animals: Handle animals prior to the study to reduce stress associated with the procedure. 3. Consider alternative delivery methods: For long-term studies, consider voluntary consumption of medicated gels or palatable formulations. 4. Vehicle toxicity check: Run a pilot study with the vehicle alone to assess for any adverse effects. |
Quantitative Data
Due to the discontinuation of this compound's clinical development, comprehensive public data on its pharmacokinetics in animal models is limited. The following tables provide representative pharmacokinetic data for other SERMs in rats to offer a comparative perspective.
Table 1: Pharmacokinetic Parameters of Endoxifen (an active metabolite of tamoxifen) in Female Rats
| Parameter | 2 mg/kg i.v. | 20 mg/kg oral | 200 mg/kg oral |
| Cmax | - | > 0.1 µM | > 1 µM |
| T1/2 (hours) | 6.3 | - | - |
| Clearance (L/h/kg) | 2.4 | - | - |
| Oral Bioavailability | - | > 67% | > 67% |
| (Data adapted from a study on endoxifen pharmacokinetics in female rats.) |
Table 2: Pharmacokinetic Parameters of Physostigmine in Rats after Oral Administration (650 µg/kg)
| Parameter | Value |
| Cmax (ng/mL) | 3.3 |
| Tmax (min) | 16 |
| Oral Bioavailability (F) | 0.02 |
| (Data from a study on physostigmine pharmacokinetics in rats, illustrating the challenges of oral bioavailability.) |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Rats
This protocol is a general guideline for preparing a suspension of a poorly soluble compound like this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile water for injection
-
Sterile tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired dose and number of animals.
-
Initial Solubilization: In a sterile tube, add a minimal volume of DMSO to the this compound powder to create a concentrated stock solution. Vortex thoroughly until the powder is completely dissolved.
-
Vehicle Preparation: In a separate sterile tube, prepare the final vehicle by mixing PEG 400 and sterile water. A common ratio is 10% DMSO, 40% PEG 400, and 50% water.
-
Final Formulation: Slowly add the this compound-DMSO stock solution to the PEG 400-water vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
Homogenization: Sonicate the final formulation for 10-15 minutes to ensure a homogenous suspension.
-
Storage: Prepare the formulation fresh daily. If short-term storage is necessary, store at 4°C and protect from light. Before administration, bring the formulation to room temperature and vortex/sonicate again to ensure homogeneity.
Protocol 2: Quantification of this compound in Rat Plasma by LC-MS/MS
This protocol provides a general framework for developing a method to quantify this compound in plasma.
Materials:
-
Rat plasma samples
-
This compound analytical standard
-
Internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges or protein precipitation plates
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma, add the internal standard.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute, then centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 column with a gradient elution of mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both this compound and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of this compound spiked into blank rat plasma.
-
Quantify the this compound concentration in the study samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound acts as a SERM by binding to estrogen receptors, leading to tissue-specific gene regulation.
Experimental Workflow for Oral this compound Administration in Rats
Caption: Workflow for in vivo studies of orally administered this compound in rats.
Troubleshooting Logic for Poor Oral Bioavailability
Caption: A logical approach to troubleshooting poor oral bioavailability in this compound animal studies.
References
Identifying and controlling for confounding variables in Fispemifene research
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fispemifene. It focuses on identifying and controlling for confounding variables to ensure the validity and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group.[1] Its primary mechanism of action is believed to be as an antiestrogen at the level of the hypothalamic-pituitary axis. By diminishing the negative feedback of estrogen, it enhances the production of luteinizing hormone (LH), which subsequently increases testosterone levels.[2] This makes it a candidate for treating male hypogonadism.[1][2] this compound has also been studied for its anti-inflammatory and antiestrogenic actions in the prostate.[3]
Q2: I'm designing a clinical trial for this compound in men with secondary hypogonadism. What are the most critical confounding variables to control for?
When designing a clinical trial for this compound, it is crucial to identify and control for variables that could influence the outcome independently of the treatment. A confounding variable is a factor that is associated with both the exposure (this compound) and the outcome (e.g., testosterone levels, sexual function) but is not on the causal pathway.
Key Potential Confounding Variables:
-
Baseline Hormonal Status: Pre-existing levels of testosterone, LH, FSH, and estradiol can significantly impact the response to this compound.
-
Age: Age is a known risk factor for hypogonadism and can influence hormonal production and sexual function.
-
Body Mass Index (BMI) and Obesity: Obesity is associated with lower testosterone levels and can be a confounding factor.
-
Comorbidities: Conditions such as type 2 diabetes, cardiovascular disease, sleep apnea, and thyroid disease can affect hormonal balance and sexual function.
-
Concomitant Medications: Use of other medications, particularly those known to alter the hypothalamic-pituitary-gonadal (HPG) axis, must be carefully documented and controlled for.
-
Lifestyle Factors: Smoking, alcohol consumption, and physical activity levels can all influence hormone levels and overall health.
Strategies for Control:
-
Randomization: Randomly assigning participants to treatment and placebo groups helps to distribute known and unknown confounders evenly.
-
Restriction: Limiting the study population to a specific group (e.g., men within a certain age range or BMI) can eliminate variation in a confounder.
-
Matching: In case-control studies, matching participants in the control group to cases based on key confounders like age can be effective.
-
Stratification and Statistical Adjustment: In the analysis phase, you can stratify the results by the confounding variable or use multivariate regression models to statistically adjust for its effect.
Below is a diagram illustrating the relationship between a potential confounder (Age) and the study of this compound's effect on testosterone.
Caption: Logical relationship of a confounding variable.
Q3: My in vitro experiments with this compound are showing inconsistent results in estrogen receptor (ER) signaling assays. What could be the cause?
Inconsistent in vitro results can stem from several experimental variables.
Potential Confounding Factors in In Vitro Studies:
-
Cell Line Authenticity and Passage Number: Ensure cell lines are authenticated and use a consistent, low passage number, as cell characteristics can change over time.
-
Serum Lot-to-Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous hormones that may interfere with ER signaling.
-
Plasticware and Consumables: Some plastics can leach chemicals that have estrogenic activity, acting as endocrine disruptors.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) can have effects on its own at certain concentrations.
-
Assay Conditions: Minor variations in incubation time, temperature, and cell density can lead to significant differences in results.
Troubleshooting Steps:
-
Use Charcoal-Stripped Serum: This type of serum has been treated to remove endogenous steroids, providing a cleaner baseline for your experiments.
-
Test for Estrogenic Activity of Labware: Run control experiments with your cell line and media in the plasticware you use to check for background ER activation.
-
Optimize and Standardize Vehicle Concentration: Use the lowest possible concentration of the vehicle and ensure it is consistent across all treatment groups, including a vehicle-only control.
-
Strictly Control Experimental Parameters: Maintain a detailed and consistent protocol for all steps of your assay.
The following diagram illustrates a workflow for troubleshooting inconsistent in vitro results.
References
Validation & Comparative
Comparative Efficacy of Fispemifene and Clomiphene for Hypogonadism: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of Fispemifene and clomiphene citrate for the treatment of male hypogonadism, intended for an audience of researchers, scientists, and drug development professionals. The comparison is based on available experimental data, focusing on hormonal and seminal parameters.
Introduction
Hypogonadism in males, characterized by low testosterone levels, can lead to a range of symptoms affecting sexual function, mood, and physical health. While testosterone replacement therapy (TRT) is a common treatment, it can suppress the hypothalamic-pituitary-gonadal (HPG) axis, leading to testicular atrophy and infertility. Selective Estrogen Receptor Modulators (SERMs) like clomiphene citrate and the investigational drug this compound offer an alternative by aiming to restore endogenous testosterone production.
Clomiphene citrate, a mixture of two isomers, enclomiphene (an estrogen receptor antagonist) and zuclomiphene (with both estrogenic and anti-estrogenic properties), has been used off-label for years to treat male hypogonadism and infertility.[1] this compound, a newer SERM, was under development for similar indications. This guide compares the available data on these two compounds.
Mechanism of Action
Both this compound and clomiphene citrate act as estrogen receptor antagonists at the level of the hypothalamus and pituitary gland. By blocking the negative feedback of estrogen, they stimulate the release of gonadotropin-releasing hormone (GnRH), which in turn increases the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary.[1] LH stimulates the Leydig cells in the testes to produce testosterone, while FSH supports spermatogenesis.[2]
The differential effects of clomiphene's isomers are noteworthy. Enclomiphene is primarily responsible for the desired anti-estrogenic effect that boosts testosterone.[3] In contrast, zuclomiphene is more estrogenic and has a longer half-life, which may contribute to some of the side effects associated with clomiphene citrate.[3]
dot
Comparative Efficacy: Hormonal Parameters
Available data on the effects of this compound and clomiphene on key hormones are summarized below.
This compound
Data for this compound is primarily from a Phase IIb clinical trial (NCT02443090) and a patent document. The Phase IIb trial showed that this compound at a dose of 450 mg once daily resulted in statistically significant improvements in total, percent free, and percent bioavailable testosterone compared to placebo at both four and eight weeks (p < 0.0001). However, the study failed to meet its primary endpoints of improving erectile function and libido.
A patent for this compound provides data from a 28-day study in healthy elderly men.
Table 1: Hormonal Changes with this compound (28-day study)
| Parameter | Dose | Mean Change from Baseline |
| Total Testosterone | 100 mg | Statistically significant increase vs. placebo |
| 300 mg | ~75% increase | |
| LH | 100 mg & 300 mg | Increased |
| FSH | 100 mg & 300 mg | Increased |
Source: WO2008157335A2
Clomiphene Citrate
The efficacy of clomiphene citrate in raising testosterone and gonadotropin levels is well-documented in numerous studies and systematic reviews.
Table 2: Hormonal Changes with Clomiphene Citrate (Systematic Review & Meta-analysis)
| Parameter | Mean Increase | 95% Confidence Interval |
| Total Testosterone | 2.60 nmol/L | 1.82 - 3.38 |
| Free Testosterone | Increased | - |
| LH | Increased | - |
| FSH | Increased | - |
Source: Huijben et al., 2022
A retrospective study by Keihani et al. (2020) in 332 hypogonadal men treated with clomiphene citrate reported a mean increase in total testosterone of 329.2 ng/dL.
Comparative Efficacy: Seminal Parameters
This compound
There is currently a lack of published data from clinical trials on the effect of this compound on sperm parameters.
Clomiphene Citrate
Clomiphene citrate has been shown to improve sperm parameters in some, but not all, studies. A study by Mićić and Dotlić (1985) in 101 oligospermic men found that 50 mg of clomiphene citrate daily for 6 to 9 months significantly improved sperm volume, density, and motility compared to an untreated control group. Another study found that pre-treatment FSH levels may predict the response of semen parameters to clomiphene citrate, with men having a baseline FSH >2 mIU/mL showing improvement.
Table 3: Effect of Clomiphene Citrate on Sperm Parameters (Mićić and Dotlić, 1985)
| Parameter | Clomiphene Group (n=56) - Post-treatment | Control Group (n=45) - Post-treatment |
| Sperm Density | Significant improvement | No significant change |
| Sperm Motility | Significant improvement | No significant change |
| Sperm Volume | Significant improvement | No significant change |
Source: Mićić and Dotlić, 1985
Experimental Protocols
This compound: Phase IIb Clinical Trial (NCT02443090)
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-arm, multi-center study.
-
Participants: Up to 160 hypogonadal men (aged 18-64) with sexual dysfunction.
-
Inclusion Criteria: Confirmed diagnosis of secondary hypogonadism, mild to moderate erectile dysfunction.
-
Exclusion Criteria: Primary hypogonadism, history of pituitary or hypothalamic tumors, surgery, or radiation.
-
Intervention: Oral this compound (dose not specified in the public record, but press release mentions 450 mg) or placebo once daily for 8 weeks, following a 4-week run-in period.
-
Primary Outcome Measures: Improvement in erectile function.
-
Secondary Outcome Measures: Assessment of other sexual symptoms using Patient Reported Outcome (PRO) measures, safety, tolerability, and pharmacodynamic and pharmacokinetic parameters.
// Nodes Screening [label="Screening of\nHypogonadal Men\n(n=161)", fillcolor="#F1F3F4", fontcolor="#202124"]; RunIn [label="4-Week\nRun-in Period", fillcolor="#FBBC05", fontcolor="#202124"]; Randomization [label="Randomization", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FispemifeneArm [label="this compound (450 mg/day)\n8 Weeks", fillcolor="#34A853", fontcolor="#FFFFFF"]; PlaceboArm [label="Placebo\n8 Weeks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Endpoint [label="Endpoint Assessment:\n- Erectile Function (Primary)\n- Sexual Symptoms (PROs)\n- Hormonal Analysis\n- Safety & Tolerability", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Screening -> RunIn; RunIn -> Randomization; Randomization -> FispemifeneArm; Randomization -> PlaceboArm; FispemifeneArm -> Endpoint; PlaceboArm -> Endpoint; }
References
Fispemifene vs. ospemifene: differences in mechanism and application
A detailed comparison of the mechanisms of action, preclinical and clinical applications, and experimental data for the selective estrogen receptor modulators (SERMs) fispemifene and ospemifene.
Introduction
This compound and ospemifene are both nonsteroidal selective estrogen receptor modulators (SERMs) belonging to the triphenylethylene group. While structurally related, their clinical development and applications have diverged significantly. Ospemifene is an approved therapeutic for postmenopausal vulvovaginal atrophy, whereas this compound was investigated for male hypogonadism before its development was discontinued. This guide provides a comprehensive comparison of their mechanisms, applications, and supporting experimental data for researchers, scientists, and drug development professionals.
Mechanism of Action
Both this compound and ospemifene exert their effects by binding to estrogen receptors (ERs), acting as either agonists or antagonists in a tissue-specific manner. This differential activity is the hallmark of SERMs and is attributed to the unique conformational changes they induce in the ER, leading to the recruitment of different co-regulatory proteins and subsequent modulation of gene expression.
Ospemifene has been shown to bind to both ERα and ERβ with similar affinity, although its overall affinity is lower than that of estradiol[1]. Its tissue-selective profile is well-characterized:
-
Vaginal tissue: Acts as an estrogen agonist, promoting the maturation of vaginal epithelial cells, increasing the number of superficial cells, and decreasing the number of parabasal cells, which alleviates symptoms of vaginal atrophy[1][2][3].
-
Bone: Exhibits estrogenic effects, suggesting a potential role in preventing bone loss[4].
-
Breast tissue: Acts as an estrogen antagonist, inhibiting the proliferation of breast cancer cells in preclinical models.
-
Uterus: Shows a largely neutral or slightly agonistic effect on the endometrium.
This compound also functions as a SERM, with demonstrated antiestrogenic and anti-inflammatory actions in the prostate in preclinical models. In a rat model of chronic nonbacterial prostatitis, this compound blocked the estrogen-induced expression of progesterone receptor (PR) and Fos-related antigen 2 (Fra2) in the prostate epithelium. In clinical trials for male hypogonadism, this compound was shown to increase testosterone levels, suggesting an antagonist effect at the level of the hypothalamus and pituitary, thereby reducing the negative feedback of estrogen on gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH) secretion.
Signaling Pathway
The signaling pathway for SERMs involves binding to nuclear estrogen receptors, leading to conformational changes that facilitate the recruitment of co-activators or co-repressors to the receptor-DNA complex. This complex then binds to estrogen response elements (EREs) on target genes, modulating their transcription. The tissue-specific effects of SERMs like this compound and ospemifene arise from the differential expression of ER subtypes (ERα and ERβ) and co-regulatory proteins in various tissues.
Comparative Pharmacokinetics
| Parameter | This compound | Ospemifene |
| Administration | Oral | Oral |
| Metabolism | - | Primarily by CYP3A4, with minor contributions from CYP2C9 and CYP2C19 |
| Main Metabolites | - | 4-hydroxyospemifene and 4'-hydroxyospemifene |
| Elimination | - | Primarily in feces |
| Half-life | - | Approximately 26 hours |
| Food Effect | - | Bioavailability is significantly increased with food |
Preclinical and Clinical Applications
Ospemifene
Application: Treatment of moderate to severe dyspareunia and vaginal dryness, symptoms of vulvovaginal atrophy (VVA), due to menopause.
Supporting Experimental Data:
-
Preclinical: In ovariectomized rats, ospemifene increased vaginal epithelial thickness and mucification. It also demonstrated estrogenic effects on bone and anti-proliferative effects in breast cancer cell lines.
-
Clinical Trials: Multiple Phase III, randomized, double-blind, placebo-controlled trials have demonstrated the efficacy and safety of ospemifene (60 mg/day).
-
Efficacy: Statistically significant improvements in the maturation of the vaginal epithelium (increase in superficial cells, decrease in parabasal cells), a reduction in vaginal pH, and a decrease in the severity of dyspareunia and vaginal dryness compared to placebo.
-
Safety: Generally well-tolerated, with the most common side effect being hot flushes. Long-term studies (up to 52 weeks) have not shown significant concerns regarding endometrial hyperplasia or breast cancer.
-
This compound
Application: Investigated for the treatment of secondary male hypogonadism. Its development was discontinued.
Supporting Experimental Data:
-
Preclinical: In a rat model of chronic nonbacterial prostatitis, this compound demonstrated anti-inflammatory and antiestrogenic effects, reducing glandular inflammation and blocking estrogen-induced gene expression in the prostate.
-
Clinical Trials: Phase II clinical trials evaluated the efficacy and safety of this compound in men with secondary hypogonadism.
-
Efficacy: this compound was shown to increase total testosterone levels. However, it failed to demonstrate a statistically significant improvement in the primary endpoints related to sexual dysfunction, including erectile function and libido.
-
Safety: The safety profile from the Phase II trials was not extensively published following the discontinuation of the drug's development.
-
Quantitative Data Summary
Table 1: Ospemifene Clinical Trial Efficacy Data (12 weeks, 60 mg/day vs. Placebo)
| Efficacy Endpoint | Ospemifene (Mean Change from Baseline) | Placebo (Mean Change from Baseline) | p-value |
| Percentage of Parabasal Cells | -23.7% | -1.9% | <0.0001 |
| Percentage of Superficial Cells | +7.8% | +0.6% | <0.0001 |
| Vaginal pH | -1.01 | -0.29 | <0.0001 |
| Dyspareunia Severity Score | -1.55 | -1.21 | 0.0004 |
Table 2: this compound Preclinical Data in a Rat Model of Prostatitis
| Parameter | Control | This compound (30 mg/kg/day) |
| Inflamed Acini (count) | High (specific value not provided) | Significantly reduced |
| Progesterone Receptor Expression | High | Blocked |
| Fra2 Expression | High | Blocked |
| Serum Prolactin | Elevated | Decreased |
| Seminal Vesicle Weight | Increased | Decreased |
| Pituitary Gland Weight | Increased | Decreased |
| Data from Yatkin et al., 2008 |
Experimental Protocols
Ospemifene Phase III Clinical Trial for Vulvovaginal Atrophy (Representative Protocol)
-
Study Design: 12-week, multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: Postmenopausal women (40-80 years old) with moderate to severe symptoms of VVA.
-
Intervention: Oral ospemifene (60 mg daily) or placebo.
-
Primary Efficacy Endpoints:
-
Change from baseline in the percentage of parabasal cells.
-
Change from baseline in the percentage of superficial cells.
-
Change from baseline in vaginal pH.
-
Change from baseline in the severity of the most bothersome symptom (dyspareunia or vaginal dryness).
-
-
Safety Assessments: Monitoring of adverse events, endometrial biopsies, and clinical laboratory tests.
This compound Preclinical Study in a Rat Model of Chronic Nonbacterial Prostatitis
-
Animal Model: Noble rats with hormonally-induced chronic nonbacterial prostatitis.
-
Intervention: Daily oral administration of this compound at various doses (e.g., 3, 10, 30 mg/kg/day).
-
Experimental Endpoints:
-
Histological assessment of prostatic inflammation (counting of inflamed acini and inflammatory cell infiltrates).
-
Immunohistochemical analysis of progesterone receptor (PR) and Fos-related antigen 2 (Fra2) expression in the prostate.
-
Measurement of serum prolactin and estradiol concentrations.
-
Organ weight measurements (seminal vesicles and pituitary gland).
-
-
Statistical Analysis: Comparison of treated groups with control groups using appropriate statistical tests (e.g., ANOVA).
Conclusion
This compound and ospemifene, while both classified as SERMs, represent a clear divergence in clinical development and application. Ospemifene has a well-established efficacy and safety profile for the treatment of postmenopausal vulvovaginal atrophy, with its tissue-selective estrogenic effects in the vagina being the key to its therapeutic action. In contrast, this compound's development for male hypogonadism was halted due to a lack of efficacy in improving sexual dysfunction, despite its ability to raise testosterone levels. The available preclinical data for this compound suggests a potential anti-inflammatory and antiestrogenic role in the prostate, which may warrant further investigation in different contexts. This comparative guide highlights the distinct pharmacological profiles and clinical trajectories of these two SERMs, providing a valuable resource for researchers in the field of endocrinology and drug development.
References
- 1. Vaginal effects of ospemifene in the ovariectomized rat preclinical model of menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ospemifene, a novel selective estrogen-receptor modulator, on human breast tissue ex vivo [pubmed.ncbi.nlm.nih.gov]
- 3. A mathematical approach to predict the affinity of estrogen receptors alpha and beta binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating Fispemifene's Estrogen Receptor Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fispemifene's binding affinity to estrogen receptors (ERα and ERβ), placing it in context with other well-established Selective Estrogen Receptor Modulators (SERMs). The following sections detail the experimental methodologies used to validate these interactions, present available binding affinity data, and illustrate the underlying signaling pathways.
Comparison of Binding Affinities of this compound and Other SERMs
For a comprehensive understanding, it is crucial to evaluate experimentally determined binding affinities. The following table summarizes representative binding affinity data for established SERMs, providing a benchmark for contextualizing the expected performance of this compound. The data is typically presented as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), or the relative binding affinity (RBA) compared to the natural ligand, 17β-estradiol.
| Compound | Receptor | Binding Affinity (IC50/Ki/RBA) | Reference |
| 17β-Estradiol | ERα | Ki ≈ 0.1-0.5 nM | [2] |
| 17β-Estradiol | ERβ | Ki ≈ 0.4-1.0 nM | [2] |
| Tamoxifen | ERα | RBA ≈ 2-5% | [3] |
| Tamoxifen | ERβ | RBA ≈ 2-5% | [3] |
| Raloxifene | ERα | RBA ≈ 1-3% | |
| Raloxifene | ERβ | RBA ≈ 1-3% | |
| Ospemifene | ERα | IC50 = 0.8 µM | |
| Ospemifene | ERβ | IC50 = 1.7 µM |
Note: The exact values can vary between studies depending on the specific experimental conditions. It is imperative to consult original research articles for detailed information. This compound is a known modulator of estrogen receptors with demonstrated antiestrogenic and anti-inflammatory properties.
Experimental Protocols
The validation of a compound's binding affinity to estrogen receptors is primarily conducted through in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
This is the gold standard for determining the binding affinity of a test compound to a receptor.
Objective: To determine the IC50 and subsequently the Ki of a test compound for ERα and ERβ.
Materials:
-
Recombinant human ERα and ERβ protein
-
[³H]-17β-estradiol (radioligand)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Hydroxyapatite slurry or filter membranes
-
Scintillation fluid and counter
Procedure:
-
Saturation Assay (to determine Kd of the radioligand):
-
A constant amount of receptor protein is incubated with increasing concentrations of [³H]-17β-estradiol.
-
A parallel incubation is performed in the presence of a high concentration of unlabeled 17β-estradiol to determine non-specific binding.
-
After incubation to equilibrium, the bound and free radioligand are separated (e.g., by filtration or hydroxyapatite precipitation).
-
The amount of bound radioactivity is measured by scintillation counting.
-
Specific binding is calculated by subtracting non-specific from total binding. The dissociation constant (Kd) is determined by Scat chard analysis or non-linear regression.
-
-
Competitive Binding Assay:
-
A fixed concentration of ERα or ERβ and [³H]-17β-estradiol (typically at a concentration close to its Kd) are incubated with varying concentrations of the unlabeled test compound.
-
The reaction is incubated to reach equilibrium.
-
Bound and free radioligand are separated.
-
The radioactivity of the bound ligand is measured.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50.
-
The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Molecular Interactions and Pathways
To understand the mechanism of action of this compound and other SERMs, it is essential to visualize the estrogen receptor signaling pathway and the experimental workflow for determining binding affinity.
Caption: Estrogen Receptor Signaling Pathway Modulation by SERMs.
Caption: Workflow for Radioligand Binding Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Raloxifene and Tamoxifen Mnemonic for USMLE [pixorize.com]
- 3. Development of Selective Estrogen Receptor Modulator (SERM)-Like Activity Through an Indirect Mechanism of Estrogen Receptor Antagonism: Defining the Binding Mode of 7-Oxabicyclo[2.2.1]hept-5-ene Scaffold Core Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Fispemifene's Receptor Selectivity: A Comparative Analysis of Cross-Reactivity with Steroid Hormone Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fispemifene is a non-steroidal selective estrogen receptor modulator (SERM) that has been investigated for the treatment of symptoms associated with male hypogonadism.[1] As with any therapeutic agent that targets a specific hormone receptor, understanding its potential for cross-reactivity with other related receptors is paramount for a comprehensive assessment of its efficacy and safety profile. This guide provides a comparative analysis of the known interactions of this compound with the estrogen receptor (ER) and explores the current landscape of data regarding its cross-reactivity with other key steroid hormone receptors: the androgen receptor (AR), progesterone receptor (PR), and glucocorticoid receptor (GR).
Comparative Binding Affinity and Functional Activity
This compound is a known modulator of estrogen receptors.[1] However, a thorough review of the scientific literature reveals a significant lack of quantitative data on the binding affinity and functional activity of this compound with respect to the androgen, progesterone, and glucocorticoid receptors. This data gap highlights a critical area for future research to fully characterize the selectivity profile of this compound.
To provide a comparative context for the potential cross-reactivity of SERMs, the following table summarizes available data for other well-characterized SERMs, tamoxifen and raloxifene, alongside the known information for this compound.
| Receptor | Compound | Binding Affinity (Ki, nM) | Functional Activity |
| Estrogen Receptor α (ERα) | This compound | Data not available | Antagonist/Partial Agonist |
| Tamoxifen | 0.09 - 0.25 | Antagonist/Partial Agonist | |
| Raloxifene | 0.2 - 0.6 | Antagonist/Partial Agonist | |
| Estrogen Receptor β (ERβ) | This compound | Data not available | Antagonist/Partial Agonist |
| Tamoxifen | 0.3 - 1.0 | Antagonist/Partial Agonist | |
| Raloxifene | 0.07 - 0.3 | Antagonist/Partial Agonist | |
| Androgen Receptor (AR) | This compound | No publicly available data | No publicly available data |
| Tamoxifen | > 10,000 | Weak Antagonist | |
| Raloxifene | > 10,000 | No significant activity | |
| Progesterone Receptor (PR) | This compound | No publicly available data | No publicly available data |
| Tamoxifen | ~2,500 | Weak partial agonist | |
| Raloxifene | > 10,000 | No significant activity | |
| Glucocorticoid Receptor (GR) | This compound | No publicly available data | No publicly available data |
| Tamoxifen | > 10,000 | No significant activity | |
| Raloxifene | > 10,000 | No significant activity |
Note: The binding affinity values for tamoxifen and raloxifene are compiled from various sources and may vary depending on the specific assay conditions.
One study indicated that this compound can block the estrogen-induced expression of the progesterone receptor, suggesting an indirect regulatory effect rather than direct binding.[1][2] However, without direct binding and functional studies, the potential for this compound to interact with AR, PR, and GR remains an open question.
Signaling Pathways and Experimental Workflow
To facilitate further research into the cross-reactivity of this compound, we provide diagrams illustrating the canonical signaling pathways for the four key steroid hormone receptors and a generalized workflow for assessing receptor binding and functional activity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's cross-reactivity. Below are representative protocols for competitive binding and reporter gene assays.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the androgen, progesterone, and glucocorticoid receptors.
Materials:
-
Purified recombinant human AR, PR, or GR protein.
-
Radiolabeled ligands: [³H]-Dihydrotestosterone (for AR), [³H]-Progesterone (for PR), [³H]-Dexamethasone (for GR).
-
Unlabeled this compound and reference compounds (e.g., testosterone, progesterone, dexamethasone).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate additives).
-
96-well filter plates and vacuum manifold.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Prepare a series of dilutions of unlabeled this compound and the reference compound.
-
In a 96-well plate, incubate a fixed concentration of the radiolabeled ligand with the purified receptor protein in the presence of varying concentrations of this compound or the reference compound.
-
Include control wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + excess unlabeled ligand).
-
Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.
-
Separate bound from free radioligand by vacuum filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Reporter Gene Assay
Objective: To determine the functional activity (agonist or antagonist) of this compound on the androgen, progesterone, and glucocorticoid receptors.
Materials:
-
A suitable mammalian cell line (e.g., HEK293, HeLa) that does not endogenously express the receptor of interest.
-
Expression plasmids for the full-length human AR, PR, or GR.
-
A reporter plasmid containing a hormone response element (HRE) for the respective receptor upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
A control plasmid for transfection normalization (e.g., expressing Renilla luciferase).
-
Cell culture medium and reagents.
-
Transfection reagent.
-
This compound and reference agonists (e.g., DHT, progesterone, dexamethasone) and antagonists (e.g., bicalutamide, mifepristone).
-
Lysis buffer and luciferase assay substrate.
-
Luminometer.
Protocol:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Co-transfect the cells with the receptor expression plasmid, the HRE-reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with a medium containing varying concentrations of this compound, alone (to test for agonist activity) or in combination with a known agonist (to test for antagonist activity).
-
Include appropriate controls: vehicle control, agonist-only control, and antagonist-only control.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase (or other reporter) activity using a luminometer.
-
Normalize the reporter gene activity to the activity of the co-transfected control plasmid.
-
For agonist testing, plot the normalized reporter activity against the logarithm of the this compound concentration to determine the EC50.
-
For antagonist testing, plot the normalized reporter activity in the presence of the agonist against the logarithm of the this compound concentration to determine the IC50.
Conclusion
While this compound's activity as a selective estrogen receptor modulator is established, a significant knowledge gap exists regarding its potential cross-reactivity with other steroid hormone receptors. The lack of publicly available data for its binding affinity and functional activity at the androgen, progesterone, and glucocorticoid receptors underscores the need for further investigation. The experimental protocols and comparative data for other SERMs provided in this guide are intended to facilitate and encourage such research. A comprehensive understanding of this compound's selectivity is crucial for its continued development and potential clinical applications, ensuring a more complete picture of its pharmacological profile.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound [Z-2-{2-[4-(4-chloro-1,2-diphenylbut-1-enyl)-phenoxy]ethoxy}-ethanol], a novel selective estrogen receptor modulator, attenuates glandular inflammation in an animal model of chronic nonbacterial prostatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Fispemifene's Anti-Inflammatory Potential: A Comparative Analysis in Macrophage Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals evaluating the anti-inflammatory effects of Fispemifene. This guide provides a comparative analysis of this compound against other compounds, supported by experimental data from macrophage cell line studies.
This compound, a selective estrogen receptor modulator (SERM), has demonstrated anti-inflammatory properties in in-vivo models. However, to date, there is a notable absence of direct studies investigating its anti-inflammatory mechanism specifically within macrophage cell lines such as RAW 264.7 or THP-1. Macrophages are pivotal cells in the inflammatory response, and understanding a compound's direct effects on them is crucial for assessing its therapeutic potential.
This guide bridges this knowledge gap by presenting the available in-vivo data for this compound and comparing it with experimental data from various compounds that have been extensively studied in macrophage cell lines. The following sections detail the effects of these compounds on key inflammatory mediators and signaling pathways, providing a benchmark for contextualizing this compound's potential role as an anti-inflammatory agent.
In-Vivo Anti-Inflammatory Effects of this compound
A study on a rat model of chronic nonbacterial prostatitis showed that this compound significantly reduced glandular inflammation. The primary endpoint observed was a decrease in the number of acini containing intraluminal neutrophils[1]. While this indicates a clear anti-inflammatory effect in a complex biological system, it does not elucidate the direct impact on macrophage activity or the underlying molecular mechanisms.
Comparative Analysis of Anti-Inflammatory Effects in Macrophage Cell Lines
To provide a framework for evaluating this compound, this section details the anti-inflammatory effects of several other compounds that have been studied in the lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line, a standard in-vitro model for inflammation research.
Inhibition of Key Inflammatory Mediators
The production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) are hallmark indicators of an inflammatory response in macrophages. The following table summarizes the inhibitory effects of various compounds on these mediators.
| Compound/Treatment | Cell Line | Target Mediator | IC50 / Inhibition % | Reference |
| Yongdamsagan-Tang (YST) | RAW 264.7 | NO | Reduced to 56.25% at 400 µg/mL | [2] |
| PGE2 | IC50 < 25 µg/mL | [2] | ||
| IL-6 | Dose-dependent inhibition | [2] | ||
| Paljung-san (PJS) | RAW 264.7 | NO, PGE2, IL-6 | Inhibition observed | [2] |
| Finasteride | RAW 264.7 | NO, PGE2, IL-6 | Inhibition observed | |
| Piperine | RAW 264.7 | NO, PGE2, TNF-α | Significant inhibition | |
| Phillygenin (PHI) | RAW 264.7 | IL-1β, PGE2 | Significant inhibition | |
| IL-1β, IL-6, TNF-α (mRNA) | Lowered transcriptional level | |||
| Stytontriterpene D (STD) | RAW 264.7 | NO, ROS, IL-6, IL-1β, TNF-α | Significant decrease | |
| IL-10, ARG1 | Increased expression |
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Upon stimulation by agents like LPS, the inhibitor of κB (IκB) is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Several compounds exert their anti-inflammatory effects by inhibiting this pathway.
| Compound/Treatment | Cell Line | Effect on NF-κB Pathway | Reference |
| Piperine | RAW 264.7 | Inhibited degradation of IκB and nuclear translocation of p65 | |
| Phillygenin (PHI) | RAW 264.7 | Inhibited LPS-induced NF-κB pathway activation | |
| Stytontriterpene D (STD) | RAW 264.7 | Blocked IκBα phosphorylation and suppressed p65 nuclear translocation |
Experimental Protocols
To facilitate the replication and further investigation of the anti-inflammatory effects of this compound in macrophage cell lines, detailed methodologies for the key experiments cited for the comparator compounds are provided below.
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a 5% CO2 atmosphere. For experiments, cells are seeded in appropriate plates and allowed to adhere. Prior to stimulation, cells are often pre-treated with the test compound (e.g., this compound or comparators) for a specified period. Inflammation is then induced by stimulating the cells with lipopolysaccharide (LPS), typically at a concentration of 1 µg/mL, for a duration ranging from a few hours to 24 hours depending on the endpoint being measured.
Measurement of Nitric Oxide (NO) Production
NO production is quantified by measuring the accumulation of nitrite in the cell culture supernatant using the Griess reagent. Briefly, an equal volume of cell supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). The absorbance is then measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The nitrite concentration is determined by comparison with a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and PGE2
The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and prostaglandin E2 (PGE2) in the cell culture supernatants are determined using commercially available ELISA kits according to the manufacturer's instructions. This involves adding the supernatant to antibody-coated plates, followed by a series of incubation and washing steps with detection antibodies and a substrate solution to generate a colorimetric signal. The absorbance is read on a microplate reader, and concentrations are calculated from a standard curve.
Western Blot Analysis for NF-κB Pathway Proteins
To assess the activation of the NF-κB pathway, the expression and phosphorylation status of key proteins like IκBα and p65 are analyzed by Western blotting. Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is then blocked and incubated with primary antibodies specific for the target proteins (e.g., anti-IκBα, anti-phospho-IκBα, anti-p65). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Inflammatory Response and Experimental Design
To better understand the cellular mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Figure 1: Simplified diagram of the LPS-induced NF-κB signaling pathway in macrophages and hypothetical points of intervention for this compound.
References
- 1. This compound [Z-2-{2-[4-(4-chloro-1,2-diphenylbut-1-enyl)-phenoxy]ethoxy}-ethanol], a novel selective estrogen receptor modulator, attenuates glandular inflammation in an animal model of chronic nonbacterial prostatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]
Fispemifene and Raloxifene: A Comparative Analysis of Their Effects on Bone Mineral Density
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of fispemifene and raloxifene on bone mineral density (BMD). While direct clinical data on this compound's impact on BMD is emerging, this analysis leverages preclinical data and clinical findings for its parent compound, ospemifene, to draw comparative insights against the well-established selective estrogen receptor modulator (SERM), raloxifene. This compound is an active metabolite of ospemifene, and therefore, the effects of ospemifene on bone are considered indicative of this compound's potential activity.
Executive Summary
Both this compound (via its parent compound ospemifene) and raloxifene, as selective estrogen receptor modulators (SERMs), exhibit protective effects on bone health. They function by mimicking some of the beneficial actions of estrogen in bone tissue, leading to a reduction in bone turnover and preservation of bone mass. Preclinical and clinical data on ospemifene suggest a comparable bone-restoring activity to raloxifene. While both agents demonstrate a positive impact on bone biomarkers, raloxifene has extensive clinical data confirming its efficacy in increasing bone mineral density and reducing fracture risk in postmenopausal women.
Data Presentation: Quantitative Comparison of Bone Turnover Markers and BMD
The following tables summarize key quantitative data from comparative studies involving ospemifene and raloxifene.
Table 1: Comparison of Effects on Bone Turnover Markers in Postmenopausal Women
| Biomarker | Treatment Group (3 months) | Mean Percentage Change from Baseline | Statistical Significance vs. Raloxifene |
| Bone Resorption Markers | |||
| Urine NTX/Cr | Ospemifene (30 mg/day) | - | Raloxifene showed greater reduction |
| Ospemifene (60 mg/day) | - | No significant difference | |
| Ospemifene (90 mg/day) | - | No significant difference | |
| Raloxifene (60 mg/day) | - | - | |
| Urine CTX/Cr | Ospemifene (60 mg/day) | Most clear decrease | No significant difference |
| Ospemifene (90 mg/day) | Most clear decrease | No significant difference | |
| Raloxifene (60 mg/day) | - | - | |
| Bone Formation Marker | |||
| Serum PINP | Ospemifene (90 mg/day) | - | Significantly greater reduction than Raloxifene |
| Raloxifene (60 mg/day) | - | - |
Data adapted from Komi et al., 2006. The study highlighted that both ospemifene and raloxifene demonstrated bone-restoring activity. While there was no significant difference in the reduction of most bone resorption markers, 90 mg of ospemifene showed a more pronounced effect on the bone formation marker PINP compared to 60 mg of raloxifene.[1]
Table 2: Preclinical Comparison of Effects on Bone Mineral Density in Ovariectomized (OVX) Rats
| Parameter | Treatment Group | Outcome |
| Bone Mineral Density (BMD) | Ospemifene | Reduced loss of BMD, comparable to raloxifene and estradiol.[2] |
| Raloxifene | Reduced loss of BMD.[2] | |
| Trabecular Bone Volume | Ospemifene | Maintained bone volume, similar to raloxifene. |
| Bone Resorption | Ospemifene | Decreased bone resorption, with effects similar to raloxifene.[3] |
| Raloxifene | Decreased bone resorption.[3] |
This preclinical data suggests that ospemifene exerts bone-protective effects comparable to those of raloxifene in an animal model of postmenopausal osteoporosis.
Experimental Protocols
Clinical Study: Ospemifene vs. Raloxifene on Bone Turnover Markers (Komi et al., 2006)
-
Study Design: A randomized, double-blind, parallel-group study.
-
Participants: 118 healthy postmenopausal women.
-
Treatment Arms:
-
Ospemifene 30 mg/day (n=29)
-
Ospemifene 60 mg/day (n=30)
-
Ospemifene 90 mg/day (n=30)
-
Raloxifene 60 mg/day (n=29)
-
-
Duration: 3 months.
-
Primary Endpoints: Changes in biochemical markers of bone turnover.
-
Bone Resorption Markers Measured: Urinary N-terminal and C-terminal cross-linking telopeptides of type I collagen (NTX and CTX), normalized to creatinine.
-
Bone Formation Markers Measured: Serum bone-specific alkaline phosphatase (bone ALP), osteocalcin (OC), procollagen type I N propeptide (PINP), and procollagen type I C propeptide (PICP).
-
Measurement Schedule: Samples were collected at baseline and after 3 months of treatment.
Preclinical Study: Ospemifene and Raloxifene in Ovariectomized (OVX) Rats
-
Animal Model: Ovariectomized (OVX) rats, a standard model for postmenopausal osteoporosis.
-
Objective: To evaluate the effects of ospemifene on bone loss and compare its efficacy to raloxifene.
-
Methodology:
-
Female rats were subjected to ovariectomy to induce estrogen deficiency.
-
Animals were then treated with either vehicle, ospemifene, or raloxifene.
-
Bone mineral density of various skeletal sites (e.g., femur, lumbar vertebrae) was measured using dual-energy X-ray absorptiometry (DXA).
-
Histomorphometric analysis of bone sections was performed to assess trabecular bone volume and other microarchitectural parameters.
-
Biochemical markers of bone turnover were also measured in some studies.
-
Mandatory Visualization
Signaling Pathways of SERMs in Bone
Caption: Signaling pathway of SERMs in bone cells.
Experimental Workflow: Clinical Trial of Bone Turnover Markers
Caption: Experimental workflow for the comparative clinical trial.
Conclusion
The available evidence suggests that this compound, through its parent compound ospemifene, has a bone-protective effect that is comparable to raloxifene. Both agents act as SERMs to favorably modulate bone turnover, with preclinical data indicating similar efficacy in preserving bone mineral density in estrogen-deficient states. Clinical comparison of ospemifene and raloxifene demonstrates a similar reduction in bone resorption markers. For a definitive comparison of this compound and raloxifene on bone mineral density, further direct clinical trials on this compound with BMD as a primary endpoint are warranted. Researchers and drug development professionals should consider the existing data on ospemifene as a strong indicator of this compound's potential in the management of bone health.
References
- 1. Effects of ospemifene and raloxifene on biochemical markers of bone turnover in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ospemifene on bone parameters including clinical biomarkers in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the selective estrogen receptor modulator ospemifene on bone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fispemifene and Enclomiphene on Testosterone Levels in Men with Secondary Hypogonadism
For researchers and professionals in drug development, understanding the nuances of selective estrogen receptor modulators (SERMs) in treating secondary hypogonadism is crucial. This guide provides a detailed comparison of two such agents, fispemifene and enclomiphene, focusing on their impact on testosterone levels, supported by available clinical trial data and an examination of their mechanisms of action.
Mechanism of Action: Modulating the Hypothalamic-Pituitary-Gonadal Axis
Both this compound and enclomiphene are SERMs designed to treat secondary hypogonadism by targeting the hypothalamic-pituitary-gonadal (HPG) axis.[1][2] In this condition, the testes are functional but do not receive adequate stimulation from the pituitary gland, leading to low testosterone production.
Enclomiphene acts as an estrogen receptor antagonist at the hypothalamus and pituitary gland.[3][4] By blocking the negative feedback effect of estrogen, it "tricks" the brain into perceiving a low estrogen state.[3] This leads to an increase in the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn stimulates the pituitary gland to produce more luteinizing hormone (LH) and follicle-stimulating hormone (FSH). LH directly stimulates the Leydig cells in the testes to produce testosterone, while FSH supports spermatogenesis.
This compound is also believed to act as an estrogen antagonist at the hypothalamic-pituitary level, thereby reducing the negative feedback of estrogen and leading to an increase in LH production and consequently, a rise in testosterone levels.
Signaling Pathway Diagram
Caption: Signaling pathway of SERMs on the HPG axis.
Comparative Efficacy: Clinical Trial Data
While direct head-to-head trials are unavailable, individual clinical study data provides insight into the efficacy of each compound on key hormonal parameters.
This compound: Quantitative Data
The development of this compound was discontinued after a Phase IIb clinical trial. While the drug did demonstrate a statistically significant increase in testosterone levels, it failed to meet its primary and secondary endpoints related to improvements in sexual dysfunction.
| Parameter | Baseline (Mean) | Post-treatment (Mean) | Change | Study Details |
| Total Testosterone | N/A | Low normal ranges | Statistically meaningful increase | Phase IIb study, 450 mg dose. |
Further quantitative data from this compound clinical trials is limited in the public domain.
Enclomiphene: Quantitative Data
Enclomiphene has been more extensively studied, with several clinical trials demonstrating its efficacy in raising testosterone levels while preserving fertility.
Table 1: Enclomiphene Effects on Hormonal Parameters (Wiehle et al., 2013)
| Parameter | Baseline (Mean ± SD) | Week 6 (Mean ± SD) |
| Total Testosterone (ng/dL) | ||
| 12.5 mg Enclomiphene | 279 ± 53 | 558 ± 171 |
| 25 mg Enclomiphene | 269 ± 51 | 617 ± 174 |
| LH (mIU/mL) | ||
| 12.5 mg Enclomiphene | 4.4 ± 1.7 | 8.8 ± 3.5 |
| 25 mg Enclomiphene | 4.3 ± 1.4 | 10.9 ± 5.0 |
| FSH (mIU/mL) | ||
| 12.5 mg Enclomiphene | 4.1 ± 2.2 | 6.8 ± 3.6 |
| 25 mg Enclomiphene | 4.0 ± 2.1 | 8.2 ± 4.5 |
Table 2: Enclomiphene vs. Topical Testosterone (Wiehle et al., 2014)
| Parameter | Treatment Group | Baseline (Mean) | End of Study (Mean) |
| Total Testosterone (ng/dL) | 12.5 mg Enclomiphene | ~250 | ~500 |
| 25 mg Enclomiphene | ~250 | ~600 | |
| Topical Testosterone | ~250 | ~550 | |
| LH (mIU/mL) | 12.5 mg Enclomiphene | ~4.5 | Increased |
| 25 mg Enclomiphene | ~4.5 | Increased | |
| Topical Testosterone | ~4.5 | Decreased | |
| FSH (mIU/mL) | 12.5 mg Enclomiphene | ~4.0 | Increased |
| 25 mg Enclomiphene | ~4.0 | Increased | |
| Topical Testosterone | ~4.0 | Decreased |
Experimental Protocols
This compound Phase IIb Study (NCT02443090)
-
Objective: To evaluate the safety and efficacy of this compound in men with secondary hypogonadism and sexual side effects.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-arm study.
-
Patient Population: Men with a confirmed diagnosis of secondary hypogonadism and mild to moderate erectile dysfunction.
-
Intervention: Oral this compound (dose of 450mg mentioned in secondary reports) or placebo.
-
Duration: 8-week treatment period following a 4-week run-in.
-
Inclusion Criteria: Confirmed secondary hypogonadism, mild to moderate erectile dysfunction.
-
Exclusion Criteria: History of breast or prostate cancer, poorly controlled blood pressure, diabetes, or thyroid disease, elevated prolactin, high hemoglobin or hematocrit, and use of medications known to alter the HPG axis.
Enclomiphene Clinical Trial (Wiehle et al., 2013)
-
Objective: To assess the pharmacodynamics and pharmacokinetics of enclomiphene citrate in men with secondary hypogonadism.
-
Study Design: A randomized, single-blind, dose-ranging study.
-
Patient Population: Men with morning total testosterone levels ≤350 ng/dL and low or inappropriately normal LH levels.
-
Intervention: Enclomiphene citrate at doses of 6.25 mg, 12.5 mg, and 25 mg, or open-label transdermal testosterone.
-
Duration: 6 weeks.
-
Inclusion Criteria: Secondary hypogonadism with total testosterone ≤350 ng/dL and low/normal LH.
-
Exclusion Criteria: Diabetes, hyperprolactinemia, HIV, cataracts, breast or prostate cancer, end-stage renal disease, cystic fibrosis, uncontrolled hypertension, abnormal hemoglobin or hematocrit, and use of medications known to interfere with sex steroid synthesis or action.
Experimental Workflow Diagram
Caption: General experimental workflow for clinical trials.
Conclusion
Both this compound and enclomiphene operate as SERMs to increase endogenous testosterone production by modulating the HPG axis. Clinical data for enclomiphene demonstrates a robust and dose-dependent increase in total testosterone, LH, and FSH levels in men with secondary hypogonadism. In contrast, while this compound also showed an ability to raise testosterone, its clinical development was halted due to a lack of efficacy in improving the clinical symptoms of hypogonadism. For researchers in this field, the data on enclomiphene presents a more comprehensive profile of a SERM that effectively restores hormonal parameters in this patient population. The divergent clinical outcomes of these two molecules underscore the importance of assessing not just biochemical endpoints but also patient-reported outcomes in the development of new therapies for hypogonadism.
References
- 1. Hypothalamic–pituitary–gonadal axis - Wikipedia [en.wikipedia.org]
- 2. The Hypothalamic-Pituitary-Gonadal Axis - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
Fispemifene's Antagonism of Estrogen-Induced Cell Proliferation: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Fispemifene, a novel selective estrogen receptor modulator (SERM), has demonstrated antiestrogenic properties, suggesting its potential to counteract estrogen-induced cell proliferation. This guide provides a comparative analysis of this compound against other established SERMs, supported by available experimental data. Due to the discontinuation of this compound's clinical development, direct comparative studies on its anti-proliferative effects in estrogen-sensitive breast cancer cell lines are limited. Therefore, this guide synthesizes available data on this compound and provides a comparative context with other well-characterized SERMs.
Comparative Efficacy of SERMs in Inhibiting Cancer Cell Proliferation
| Compound | Cell Line | IC50 (μM) |
| Tamoxifen | MCF-7 | 20.5 ± 4.0[1] |
| TAM-R | 27.0 ± 1.9[1] | |
| 4-Hydroxy Tamoxifen | MCF-7 | 11.3 ± 0.6[1] |
| TAM-R | 18.3 ± 1.1[1] | |
| Toremifene | MCF-7 | 18.9 ± 4.1[1] |
| TAM-R | 13.7 ± 1.2 | |
| Ospemifene | MCF-7 | Not explicitly stated, but similar cytotoxic activity on both cell types. |
| TAM-R | Not explicitly stated, but similar cytotoxic activity on both cell types. | |
| Idoxifene | MCF-7 | 6.5 ± 0.6 |
| TAM-R | 9.6 ± 0.5 | |
| Raloxifene | MCF-7 | 13.7 ± 0.3 |
| TAM-R | 15.7 ± 0.7 |
Table 1: Comparative IC50 Values of Various SERMs on Breast Cancer Cell Lines.
This compound's Antiestrogenic Profile
This compound is a triphenylethylene derivative, a chemical class that includes tamoxifen and toremifene. Studies in a rat model of nonbacterial prostatitis have shown that this compound exhibits antiestrogenic and anti-inflammatory actions. Specifically, it has been shown to block the estrogen-induced expression of the progesterone receptor (PR) and Fos-related antigen 2 (Fra2). As a selective estrogen receptor modulator, this compound's mechanism of action involves binding to estrogen receptors (ERα and ERβ), thereby modulating the transcription of estrogen-responsive genes.
Experimental Protocols
A standardized method to assess the anti-proliferative effects of SERMs is the MCF-7 cell proliferation assay.
MCF-7 Cell Proliferation Assay Protocol
This protocol is a standard method to evaluate the ability of a compound to inhibit estrogen-induced cell growth.
1. Cell Culture and Maintenance:
-
Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/ml human recombinant insulin, and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Before the experiment, switch the cells to a phenol red-free EMEM supplemented with 5-10% charcoal-stripped FBS for at least 72 hours to deplete endogenous estrogens.
2. Seeding of Cells:
-
Trypsinize the cells and seed them into 96-well plates at a density of 2,000-5,000 cells per well in the estrogen-depleted medium.
-
Allow the cells to attach and acclimatize for 24 hours.
3. Treatment with Compounds:
-
Prepare a stock solution of 17β-estradiol (E2) as a proliferative agent. A final concentration of 1 nM is commonly used.
-
Prepare stock solutions of the test compounds (this compound and other SERMs) at various concentrations.
-
On the day of treatment, replace the medium with fresh estrogen-depleted medium containing a fixed concentration of E2 and varying concentrations of the test compounds. Include control wells with E2 alone and vehicle control (e.g., DMSO).
4. Proliferation Assessment (e.g., using MTT assay):
-
After a 5-7 day incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to form a purple formazan product.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell proliferation inhibition relative to the E2-treated control.
-
Plot the percentage of inhibition against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of E2-induced cell proliferation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the estrogen signaling pathway and a typical experimental workflow for validating the anti-proliferative effects of a SERM.
Caption: Estrogen signaling pathway and SERM antagonism.
Caption: Experimental workflow for validation.
References
Comparative Safety Analysis of Fispemifene and Other Selective Estrogen Receptor Modulators (SERMs)
A comprehensive guide for researchers and drug development professionals on the safety profiles of Fispemifene, Tamoxifen, Raloxifene, and Ospemifene, supported by clinical trial data and experimental methodologies.
This guide provides a detailed comparative analysis of the safety profiles of this compound and other prominent Selective Estrogen Receptor Modulators (SERMs), including Tamoxifen, Raloxifene, and Ospemifene. By summarizing quantitative data from clinical trials, outlining experimental protocols for key safety assessments, and visualizing relevant biological pathways, this document aims to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Executive Summary
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity. This unique mechanism of action allows them to be used for a variety of indications, from breast cancer treatment and prevention to the management of postmenopausal symptoms and osteoporosis. However, their safety profiles vary significantly, necessitating a careful comparative analysis.
This guide focuses on this compound, a SERM for which development was discontinued, and compares its known safety information with that of three widely studied SERMs: Tamoxifen, Raloxifene, and Ospemifene. The analysis highlights key safety concerns, including the risk of venous thromboembolism (VTE), effects on the endometrium, and other common adverse events.
Comparative Safety Data
The following tables summarize the incidence of key adverse events associated with this compound, Tamoxifen, Raloxifene, and Ospemifene based on data from clinical trials.
Table 1: Incidence of Venous Thromboembolic Events (VTE)
| SERM | Incidence of VTE (per 1,000 person-years) | Placebo/Control Incidence (per 1,000 person-years) | Relative Risk (95% CI) | Key Clinical Trial(s) |
| This compound | Data not publicly available | - | - | Phase 2 trials (NCT02443090, NCT01061970, NCT00415571) |
| Tamoxifen | 4.4[1] | 2.7[1] | 1.63 (1.02 - 2.63)[1] | Italian Tamoxifen Study Group[1] |
| 1.7% of patients | 0.4% of patients | - | NSABP P-1[2] | |
| Raloxifene | 2.2 | 1.3 | 2.1 (1.2 - 3.8) | MORE |
| 2.9 | 1.3 | 2.17 (0.83 - 5.70) | CORE | |
| Ospemifene | 3.7 (1.7 - 7.1) | 11.3 (10.8 - 11.7) (untreated VVA) | 0.47 (0.24 - 0.91) vs untreated VVA | Post-authorization safety study |
| 3.39 (1.55 - 6.43) | 10.92 (10.49 - 11.37) (untreated VVA) | 0.40 (0.19 - 0.82) vs other SERMs | Observational study |
Table 2: Endometrial Safety Profile
| SERM | Incidence of Endometrial Hyperplasia | Incidence of Endometrial Cancer | Key Clinical Trial(s) / Data Source |
| This compound | Data not publicly available | Data not publicly available | Phase 2 trials |
| Tamoxifen | 1.3 - 20% | 2- to 7.5-fold increased risk | Various studies |
| 36 cases vs 15 in placebo | - | NSABP P-1 | |
| Raloxifene | No significant increase vs placebo (RR 1.3; 95% CI 0.4 - 5.1) | No significant increase vs placebo (RR 0.9; 95% CI 0.3 - 2.7) | MORE |
| - | 50% lower odds than non-users | Population-based case-control study | |
| Ospemifene | <1% | 0 cases reported | Phase 2/3 clinical program |
Table 3: Incidence of Common Adverse Events (%)
| Adverse Event | This compound | Tamoxifen | Raloxifene | Ospemifene (60 mg) | Placebo (for Ospemifene) |
| Hot Flashes | Mild (quantitative data unavailable) | ~64-70% | Increased incidence vs placebo | 8.5% | 3.3% |
| Leg Cramps | - | - | Increased incidence vs placebo (9.2% vs 6.0% in treatment studies) | 4.4% (Muscle spasms) | 1.4% (Muscle spasms) |
| Vaginal Dryness | - | 35% | - | - | - |
| Vaginal Discharge | - | - | - | 4.4% | 0.4% |
| Urinary Tract Infection | - | - | - | 6.5% | 4.8% |
Experimental Protocols for Key Safety Assessments
Detailed experimental protocols for clinical trials are often proprietary. However, based on published literature and regulatory documents, the following outlines the general methodologies used to assess key safety parameters for SERMs.
Assessment of Venous Thromboembolism (VTE)
-
Study Design: Large-scale, randomized, double-blind, placebo-controlled trials are the primary method for assessing VTE risk.
-
Participant Monitoring: Participants are monitored at regular intervals (e.g., every 6 months) for signs and symptoms of deep vein thrombosis (DVT) and pulmonary embolism (PE).
-
Event Adjudication: All potential VTE events are adjudicated by an independent committee of experts who are blinded to the treatment allocation. Adjudication is based on a review of medical records, including imaging studies (e.g., Doppler ultrasound for DVT, CT angiography for PE).
-
Data Analysis: The incidence of confirmed VTE events is compared between the SERM and placebo groups, and relative risks or hazard ratios are calculated.
Assessment of Endometrial Safety
-
Baseline Evaluation: Before initiation of the study drug, participants typically undergo a baseline gynecological examination, transvaginal ultrasound (TVUS) to measure endometrial thickness, and, in some studies, an endometrial biopsy to rule out pre-existing pathology.
-
Ongoing Monitoring:
-
Transvaginal Ultrasound (TVUS): Performed annually to measure endometrial thickness. An increase in thickness above a certain threshold (e.g., >5 mm) may trigger further investigation.
-
Endometrial Biopsy: Performed at the end of the study or if clinically indicated (e.g., abnormal uterine bleeding, significantly increased endometrial thickness on TVUS).
-
-
Histopathological Evaluation: All biopsy specimens are evaluated by a pathologist blinded to treatment assignment for evidence of endometrial hyperplasia or carcinoma.
-
Data Analysis: The incidence of endometrial hyperplasia and cancer is compared between the treatment and placebo groups.
Signaling Pathways and Experimental Workflows
The tissue-selective effects of SERMs are a result of their unique interactions with estrogen receptors (ERα and ERβ) and the subsequent recruitment of co-activator and co-repressor proteins.
SERM Signaling Pathway
The following diagram illustrates the general mechanism of action of SERMs. Upon binding to an estrogen receptor, the SERM-ER complex undergoes a conformational change. This altered conformation influences the recruitment of co-activators or co-repressors, leading to tissue-specific gene expression.
References
Safety Operating Guide
Navigating the Safe Disposal of Fispemifene: A Guide for Laboratory Professionals
Ensuring the proper disposal of investigational drugs like fispemifene is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for pharmaceutical waste management is not only a matter of compliance but also a commitment to protecting public health and minimizing ecological impact. This compound, a selective estrogen receptor modulator (SERM), requires careful handling and disposal due to its potential environmental effects. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound in a laboratory setting.
Core Principles of Pharmaceutical Waste Disposal
The disposal of pharmaceutical waste in the United States is governed by a framework of federal and state regulations. Key agencies involved include the Environmental Protection Agency (EPA), which oversees hazardous waste through the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA) for controlled substances.[1][2][3] State regulations may impose more stringent requirements than federal laws.[1]
A fundamental principle is the proper segregation of waste streams. Pharmaceutical waste is broadly categorized as hazardous or non-hazardous.[3] Hazardous pharmaceutical waste must be managed at a permitted treatment facility, with incineration being a common method of disposal. It is crucial to note that under regulations like Subpart P, the sewering of hazardous waste pharmaceuticals is prohibited.
Quantitative Data and Hazard Profile
| Property | Value (for Ospemifene, as a proxy) | Source |
| Chemical Formula | C24H23ClO2 | MedChemExpress SDS |
| Molecular Weight | 378.89 g/mol | MedChemExpress SDS |
| Aquatic Hazard | Very toxic to aquatic life with long lasting effects. | Cayman Chemical SDS, MedChemExpress SDS |
| Carcinogenicity | Suspected of causing cancer. | Cayman Chemical SDS |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Cayman Chemical SDS |
Experimental Protocols for Safe Handling
Given the potential hazards, strict adherence to safety protocols during handling is paramount. All personnel handling this compound or its waste must be trained on appropriate procedures to protect themselves and the environment.
Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Use eye and face protection compliant with OSHA regulations (29 CFR 1910.133) or European Standard EN166.
Engineering Controls:
-
Handle this compound in a designated area, preferably under a chemical fume hood to avoid inhalation.
-
Ensure that eyewash stations and safety showers are readily accessible near the workstation.
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general best practices for pharmaceutical waste and information from related compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local and state regulations.
-
Segregation:
-
Do not mix this compound waste with general laboratory trash.
-
Based on the aquatic toxicity of related compounds, this compound waste should be considered hazardous.
-
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container for all this compound-contaminated materials. This includes unused or expired drug, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE).
-
The container should be leak-proof and have a secure lid.
-
-
Waste Collection:
-
For liquid waste, absorb the material with an inert absorbent material (e.g., vermiculite, sand) before placing it in the hazardous waste container.
-
For solid waste, place it directly into the designated container.
-
For trace-contaminated items, such as empty vials or gloves, these should also be disposed of in the hazardous waste container.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the specific contents, including "this compound."
-
Include the date of accumulation.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste contractor.
-
Incineration at a permitted facility is the preferred method for destroying pharmaceutical waste.
-
Household Disposal (for clinical trial participants, if applicable):
-
Participants in clinical trials should be instructed not to dispose of unused medication in the trash or by flushing.
-
The preferred method is to return unused medication to the clinical trial site or utilize a drug take-back program. If these options are unavailable, the FDA recommends mixing the medication (without crushing tablets or capsules) with an unappealing substance like dirt or coffee grounds, placing it in a sealed plastic bag, and then in the household trash.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
Environmental Considerations
As a SERM, this compound is designed to interact with estrogen receptors. The release of such compounds into the environment can have unintended and harmful effects on wildlife. Estrogenic compounds have been shown to cause reproductive and developmental abnormalities in aquatic organisms, such as fish. Therefore, preventing the entry of this compound into waterways through improper disposal is of utmost importance.
By adhering to these guidelines, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, the community, and the environment.
References
Essential Safety and Logistics for Handling Fispemifene
Fispemifene is a nonsteroidal selective estrogen receptor modulator (SERM) that was under investigation for the treatment of male hypogonadism.[1] Although its development was discontinued, the handling of this and similar chemical compounds in a research setting necessitates stringent safety protocols to protect laboratory personnel.[1] This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal plans for this compound, drawing upon established guidelines for hazardous drugs.
Personal Protective Equipment (PPE)
There is no specific Safety Data Sheet (SDS) publicly available for this compound. However, based on the safety requirements for similar compounds and general guidelines for handling hazardous drugs, the following PPE is recommended.[2][3][4]
Summary of Recommended Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated gloves (ASTM D6978 tested) | Prevents skin contact and absorption. The outer glove should be removed after each task. |
| Gown | Disposable, impermeable gown with a solid front and long sleeves | Protects against splashes and contamination of personal clothing. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and airborne particles. |
| Face Protection | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing. |
| Respiratory Protection | N95 respirator or higher | Required when handling powders or if aerosolization is possible. |
Handling and Operational Plan
Safe handling of this compound requires adherence to procedures designed to minimize exposure.
Procedural Guidance for Handling this compound:
-
Preparation:
-
All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control airborne particles.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
-
During Handling:
-
Wear the full complement of recommended PPE at all times.
-
Avoid eating, drinking, or applying cosmetics in the handling area.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling this compound. If not disposable, equipment must be decontaminated after use.
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Alert others and refer to your institution's spill response protocol.
-
Use a spill kit designed for hazardous chemicals. This should include absorbent materials, waste bags, and appropriate PPE.
-
Disposal Plan
The disposal of this compound and any contaminated materials must comply with all federal, state, and local regulations for hazardous waste.
Step-by-Step Disposal Procedure:
-
Segregation:
-
All disposable items that have come into contact with this compound, including gloves, gowns, and labware, should be considered hazardous waste.
-
-
Containment:
-
Place all contaminated solid waste into a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Unused or expired this compound should be disposed of as hazardous chemical waste, not flushed down the drain.
-
-
Labeling and Storage:
-
Label the hazardous waste container with the contents ("this compound Waste"), the date, and the appropriate hazard symbols.
-
Store the waste container in a designated, secure area away from general lab traffic until it is collected by a certified hazardous waste disposal service.
-
Key Experimental Workflow
The following diagram illustrates the standard workflow for safely handling a potent compound like this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
